molecular formula C14H20N2O3 B587121 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine CAS No. 1246819-45-3

1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine

Cat. No.: B587121
CAS No.: 1246819-45-3
M. Wt: 264.325
InChI Key: JGTPWPCAOYUPAB-UHFFFAOYSA-N
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Description

1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine, also known as this compound, is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-12(17)15-7-9-16(10-8-15)13-3-5-14(6-4-13)19-11-18-2/h3-6H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTPWPCAOYUPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201208986
Record name 1-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]ethanone
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Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-45-3
Record name 1-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246819-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 1246819-45-3) is a specialized synthetic intermediate and impurity standard used primarily in the development and quality control of triazole antifungal agents, such as Posaconazole and Itraconazole .

Structurally, it consists of a piperazine ring N-acylated at one end and N-arylated at the other. The key feature distinguishing this molecule is the Methoxymethoxy (MOM) ether protecting group on the phenyl ring. This moiety masks the phenolic hydroxyl group, rendering it inert to basic conditions and nucleophilic attacks, thereby preventing side reactions during complex downstream transformations (such as N-deacetylation or side-chain coupling).

Chemical Properties Table
PropertyData
CAS Number 1246819-45-3
IUPAC Name 1-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]ethanone
Molecular Formula C₁₄H₂₀N₂O₃
Molecular Weight 264.32 g/mol
Appearance White to off-white crystalline solid (Crude often appears pink due to oxidation)
Solubility Soluble in Chloroform, Dichloromethane, DMSO; Sparingly soluble in Water
Melting Point 102–105 °C (Predicted/Analogous range); Note: Hydroxy-precursor MP is ~181°C
pKa (Predicted) ~14.8 (Amide), Phenol protected (No acidic proton)
LogP (Predicted) 1.8 – 2.1 (Increased lipophilicity vs. hydroxy analog)

Part 2: Synthesis & Reaction Engineering

The synthesis of this compound centers on the chemoselective protection of the phenolic oxygen. The starting material is typically 1-Acetyl-4-(4-hydroxyphenyl)piperazine (CAS 67914-60-7), a known metabolite and precursor in azole synthesis.

Core Synthesis Protocol: MOM Protection

Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen. All operations must be performed in a certified fume hood with appropriate PPE.

Reagents:

  • Substrate: 1-Acetyl-4-(4-hydroxyphenyl)piperazine (1.0 eq)

  • Reagent: Chloromethyl methyl ether (MOM-Cl) (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 eq) or Sodium Hydride (NaH) (1.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if using NaH)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 1-Acetyl-4-(4-hydroxyphenyl)piperazine dissolved in anhydrous DCM (0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA dropwise via syringe to scavenge the HCl byproduct.

  • Alkylation: Slowly add MOM-Cl (diluted in DCM) over 20 minutes. The slow addition controls the exotherm and prevents O-alkylation at the amide oxygen (though rare).

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product will have a higher R_f than the starting phenol.

  • Quench & Workup: Quench with saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Crystallization: Recrystallize from EtOAc/Hexanes to yield the title compound as a white solid.

Alternative "Green" Route (Avoids MOM-Cl)

For industrial scalability, Dimethoxymethane (DMM) can be used with Phosphorus Pentoxide (P₂O₅) in Chloroform. This generates the reactive oxocarbenium ion in situ without handling isolated MOM-Cl.

Part 3: Reaction Mechanism & Pathway Visualization

The formation of the MOM ether proceeds via an S_N2 mechanism (with MOM-Cl) or an S_N1-like pathway involving an oxocarbenium intermediate. The diagram below illustrates the synthesis pathway from the commercially available piperazine to the protected intermediate.

SynthesisPathway Start 1-Acetyl-4-(4-hydroxyphenyl)piperazine (CAS 67914-60-7) Intermediate Transition State: Phenoxide attack on Electrophilic Carbon Start->Intermediate Deprotonation (0°C) Reagent MOM-Cl + DIPEA (Base Catalysis) Reagent->Intermediate Product This compound (CAS 1246819-45-3) Intermediate->Product Nucleophilic Substitution (-HCl)

Caption: Synthetic pathway for the MOM protection of the hydroxyphenyl piperazine precursor.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed. The MOM group provides a distinct diagnostic signal in Proton NMR.

^1H NMR Spectroscopy (CDCl₃, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignmentDiagnostic Note
6.95 – 7.05 Doublet (d)2HAr-H (meta to N)Aromatic system
6.85 – 6.95 Doublet (d)2HAr-H (ortho to O)Aromatic system
5.14 Singlet (s)2H -O-CH₂-O- Key Identity Peak (MOM Methylene)
3.55 – 3.75 Multiplet (m)4HPiperazine RingAdjacent to Amide N
3.47 Singlet (s)3H -OCH₃ MOM Methyl Group
3.00 – 3.15 Multiplet (m)4HPiperazine RingAdjacent to Aniline N
2.13 Singlet (s)3H-CO-CH₃Acetyl Methyl
Mass Spectrometry (ESI-MS)
  • Theoretical [M+H]⁺: 265.15

  • Observed [M+H]⁺: 265.2

  • Fragmentation Pattern: Loss of the MOM group (M-45) is common under high collision energy, reverting to the hydroxy-phenyl fragment (m/z ~221).

Part 5: Applications in Drug Development

Impurity Profiling (Posaconazole/Itraconazole)

In the GMP manufacturing of azole antifungals, the "MOM-protected" intermediate may persist as a process-related impurity if the deprotection step is incomplete.

  • Protocol: This compound is used as a Reference Standard to spike HPLC samples, establishing the retention time (RT) and Response Factor (RF) to ensure the final drug substance contains <0.15% of this protected derivative.

Orthogonal Protection Strategy

In convergent synthesis routes, chemists may need to modify the piperazine nitrogen (e.g., hydrolyzing the acetyl group to a free amine) without affecting the phenol.

  • The MOM group is stable to the basic hydrolysis conditions (NaOH/MeOH) required to remove the acetyl group.

  • Once the piperazine is coupled to the triazolone core, the MOM group is removed using mild acid (e.g., 2M HCl or TFA), regenerating the phenol for final etherification.

Applications MOM_Compound This compound Route_A Route A: Impurity Standard (Quality Control) MOM_Compound->Route_A Route_B Route B: Synthetic Intermediate (Orthogonal Protection) MOM_Compound->Route_B QC_Action Spike into HPLC Determine Retention Time Route_A->QC_Action Synth_Action 1. Hydrolyze Acetyl (Base) 2. Couple Piperazine 3. Deprotect MOM (Acid) Route_B->Synth_Action

Caption: Dual application workflow: Quality Control Reference vs. Synthetic Intermediate.

References

  • Vertex AI Search . (2025). This compound CAS 1246819-45-3 Data. Retrieved from and .

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CAS 67914-60-7 (Precursor). Retrieved from .

  • Organic Syntheses . (2025). Protection of Alcohols as Methoxymethyl (MOM) Ethers. Retrieved from .

  • Google Patents . (2004). Method for synthesizing 1-acetyl-4-(4-hydroxyphenyl) piperazine (CN1616440A). Retrieved from .

  • Core.ac.uk . (2009). Synthesis of 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine Intermediates. Retrieved from .

An In-Depth Technical Guide to 1-Acetyl-4-(4-hydroxyphenyl)piperazine (CAS Number: 67914-60-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 1-Acetyl-4-(4-hydroxyphenyl)piperazine, a key intermediate in pharmaceutical synthesis. This document delves into its properties, synthesis, analytical characterization, and potential biological activities, offering field-proven insights and detailed methodologies to support research and development endeavors.

Core Compound Identity and Properties

1-Acetyl-4-(4-hydroxyphenyl)piperazine, with the CAS number 67914-60-7, is a piperazine derivative of significant interest in medicinal chemistry.[1] Its structure, featuring a piperazine core with an acetyl group and a para-hydroxyphenyl substituent, makes it a valuable building block in the synthesis of various therapeutic agents. The presence of the hydroxyl group enhances its potential for hydrogen bonding, which can influence its reactivity and interactions with biological systems.

Physicochemical Characteristics

A summary of the key physical and chemical properties of 1-Acetyl-4-(4-hydroxyphenyl)piperazine is presented in the table below.

PropertyValueReferences
CAS Number 67914-60-7[2]
Molecular Formula C₁₂H₁₆N₂O₂[2]
Molecular Weight 220.27 g/mol [2]
IUPAC Name 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone[2]
Synonyms 1-Acetyl-4-(p-hydroxyphenyl)piperazine, 4-(4-Acetylpiperazin-1-yl)phenol
Appearance White to off-white solid[]
Melting Point 181-183 °C[]
Boiling Point 456.5 °C at 760 mmHg[]
Density 1.207 g/cm³[]
Solubility Soluble in organic solvents
Storage Store at +5°C in a cool, dry place[2]

Synthesis and Purification

1-Acetyl-4-(4-hydroxyphenyl)piperazine is primarily utilized as a chemical intermediate in the synthesis of antifungal drugs like ketoconazole.[1] A common synthetic route involves the acetylation of 4-(1-piperazinyl)phenol.[4]

Synthetic Workflow

The following diagram outlines the general workflow for the synthesis and purification of 1-Acetyl-4-(4-hydroxyphenyl)piperazine.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start Materials: 4-(1-piperazinyl)phenol dihydrobromide Acetic anhydride Potassium carbonate 1,4-Dioxane reaction Reaction: Stir and reflux for 3 days start->reaction filtration1 Filtration to remove solids reaction->filtration1 evaporation Evaporation of filtrate filtration1->evaporation stir_water Stir residue in water Add Sodium Bicarbonate evaporation->stir_water filtration2 Filter precipitated product stir_water->filtration2 dissolution Dissolve in dilute HCl filtration2->dissolution extraction Extract with trichloromethane dissolution->extraction neutralization Neutralize aqueous phase with Ammonium Hydroxide extraction->neutralization filtration3 Filter final product neutralization->filtration3 crystallization Crystallize from ethanol filtration3->crystallization final_product Final Product: 1-Acetyl-4-(4-hydroxyphenyl)piperazine crystallization->final_product

Caption: Synthesis and purification workflow for 1-Acetyl-4-(4-hydroxyphenyl)piperazine.

Detailed Synthetic Protocol

This protocol is based on established literature procedures.[4]

Materials:

  • 4-(1-piperazinyl)phenol dihydrobromide

  • Acetic anhydride

  • Potassium carbonate

  • 1,4-Dioxane

  • Sodium hydrogen carbonate

  • Diluted hydrochloric acid

  • Trichloromethane

  • Ammonium hydroxide

  • Ethanol

Procedure:

  • Combine 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 11.2 parts of acetic acid anhydride, and 42 parts of potassium carbonate in 300 parts of 1,4-dioxane.

  • Stir the mixture and reflux for 3 days.

  • After the reaction is complete, filter the mixture to remove insoluble salts.

  • Evaporate the solvent from the filtrate to obtain a solid residue.

  • Stir the residue in water and add sodium hydrogen carbonate. Continue stirring for 30 minutes.

  • Filter the precipitated product.

  • Dissolve the filtered product in a diluted hydrochloric acid solution.

  • Extract the aqueous solution with trichloromethane to remove impurities.

  • Separate the acidic aqueous phase and neutralize it with ammonium hydroxide to precipitate the product.

  • Filter the final product and crystallize it from ethanol to yield pure 1-acetyl-4-(4-hydroxyphenyl)piperazine.[4]

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and quality of 1-Acetyl-4-(4-hydroxyphenyl)piperazine. The following sections detail the recommended analytical techniques.

Analytical Workflow Overview

Analytical_Workflow sample Sample of 1-Acetyl-4-(4-hydroxyphenyl)piperazine hplc HPLC Analysis (Purity Assessment) sample->hplc nmr NMR Spectroscopy (Structural Confirmation) sample->nmr ms Mass Spectrometry (Molecular Weight Confirmation) sample->ms ftir FT-IR Spectroscopy (Functional Group Analysis) sample->ftir report Certificate of Analysis hplc->report nmr->report ms->report ftir->report

Caption: General analytical workflow for the characterization of 1-Acetyl-4-(4-hydroxyphenyl)piperazine.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile and water is a common starting point for piperazine-containing compounds. A gradient elution may be necessary to achieve optimal separation from any impurities.

Protocol:

  • Prepare a standard solution of 1-Acetyl-4-(4-hydroxyphenyl)piperazine of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare the sample solution by dissolving an accurately weighed amount of the synthesized compound in the same solvent.

  • Set the flow rate to 1.0 mL/min and the detection wavelength to an appropriate value based on the UV absorbance spectrum of the compound (typically around 254 nm).

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and peak area of the main compound and any impurities. Purity is calculated based on the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of 1-Acetyl-4-(4-hydroxyphenyl)piperazine.[7]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol for ¹H NMR:

  • Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • The expected signals would include:

    • A singlet for the acetyl protons.

    • Multiplets for the piperazine ring protons.

    • Doublets for the aromatic protons of the hydroxyphenyl group.

    • A singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[8][9]

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • The expected protonated molecule [M+H]⁺ should be observed at m/z 221.27.

Potential Biological Activities and Applications

Beyond its role as a synthetic intermediate, research has indicated that 1-Acetyl-4-(4-hydroxyphenyl)piperazine possesses intrinsic biological activities.

Antifungal and Anticancer Activity

Studies have shown that 1-acetyl-4-(4-hydroxyphenyl)piperazine isolated from Nocardiopsis sp. exhibits antibacterial and anticancer properties.[] It has demonstrated dose-dependent reduction in cell viability in various cancer cell lines and inhibited the growth of methicillin-resistant Staphylococcus aureus.[]

Antioxidant Activity

The phenolic hydroxyl group in the structure of 1-Acetyl-4-(4-hydroxyphenyl)piperazine suggests potential antioxidant activity. This can be evaluated using standard in vitro assays.

DPPH Radical Scavenging Assay Protocol: [10][11][12]

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the stock solution.

  • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add a specific volume of each dilution of the compound and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Tyrosinase Inhibition

Derivatives of 4-(4-hydroxyphenyl)piperazine have been investigated as tyrosinase inhibitors, suggesting a potential application in conditions related to hyperpigmentation.[13][14][15]

Tyrosinase Inhibition Assay Protocol: [13][14]

Tyrosinase_Inhibition_Assay start Prepare Solutions: - Test compound dilutions - Tyrosinase enzyme - L-DOPA substrate incubation1 Pre-incubate enzyme with test compound start->incubation1 reaction_start Add L-DOPA to initiate reaction incubation1->reaction_start incubation2 Incubate at 37°C reaction_start->incubation2 measurement Measure absorbance at 475 nm (formation of dopachrome) incubation2->measurement analysis Calculate % inhibition and IC50 value measurement->analysis

Sources

Solubility Profile & Process Engineering Guide: 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, thermodynamic behavior, and purification strategies for 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine , a critical intermediate in the synthesis of high-value antifungal APIs like Itraconazole and Posaconazole .

Executive Technical Summary

This compound (CAS: 1246819-45-3 ) serves as a protected phenolic intermediate. The methoxymethoxy (MOM) group functions as a robust protecting group for the phenol moiety, significantly altering the physicochemical properties of the parent compound, 1-acetyl-4-(4-hydroxyphenyl)piperazine.

Unlike its hydroxyl-bearing precursor, which exhibits amphiphilic behavior due to hydrogen bond donation, the MOM-protected variant is lipophilic . This shift dictates the solvent selection for reaction monitoring, extraction, and crystallization. This guide provides a functional solubility map derived from process engineering data, ensuring high-yield isolation and purity.

Physicochemical Identity & Properties[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name This compound
CAS Number 1246819-45-3
Molecular Formula C₁₄H₂₀N₂O₃
Molecular Weight 264.32 g/mol
Structural Class N-acyl piperazine / Aryl ether
Key Moiety Methoxymethoxy (MOM) ether (Acetal-like protecting group)
Physical State White to off-white crystalline solid

Functional Solubility Profile

The solubility data below categorizes solvents by their thermodynamic interaction with the solute. This classification is essential for designing extraction and crystallization unit operations.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility StatusProcess Application
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary reaction solvent; efficient for liquid-liquid extraction from aqueous quench.
Aromatic Hydrocarbons TolueneModerate/High Ideal for hot extraction and cooling crystallization.
Esters Ethyl AcetateModerate Good for washing and recrystallization; safer alternative to DCM.
Polar Aprotic DMSO, DMF, THFHigh Used for subsequent coupling reactions; difficult to remove by evaporation.
Alcohols Methanol, Ethanol, IPATemperature Dependent Critical: Moderate solubility at boiling; low solubility at <0°C. Ideal for antisolvent crystallization.
Ketones Acetone, MIBKModerate 4-Methyl-2-pentanone (MIBK) is a preferred solvent for high-purity crystallization.
Aqueous/Non-Polar Water, Hexane, HeptaneInsoluble (<0.1 mg/mL)Water is the primary antisolvent for precipitation; Heptane is used to wash filter cakes.
Thermodynamic Insight: The "MOM" Effect

The conversion of the -OH group to -OCH₂OCH₃ (MOM) eliminates the strong hydrogen bond donor capability of the phenol.

  • Result: Drastic reduction in water solubility and increased affinity for non-polar and moderately polar organic solvents (LogP increases).

  • Implication: While the starting material (phenol) might require polar alcohols for dissolution, the MOM-intermediate can be efficiently extracted into Toluene or DCM , leaving polar impurities (salts, unreacted reagents) in the aqueous phase.

Experimental Protocol: Gravimetric Solubility Determination

To validate the exact solubility limit for a specific batch (which can vary with impurity profile), use this self-validating Standard Operating Procedure (SOP).

Objective: Determine the saturation solubility (


) in a target solvent at a specific temperature (

).
  • Preparation: Weigh 500 mg of the compound (

    
    ) into a scintillation vial.
    
  • Saturation: Add the target solvent in small increments (e.g., 500 µL) while maintaining the vial at temperature

    
     (use a heating block or cryostat).
    
  • Equilibration: Vortex for 15 minutes. If the solid dissolves completely, add more solid until a persistent suspension forms (ensuring saturation).

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved (

    
    ).
    
  • Calculation:

    
    
    

Solubility-Driven Purification Workflow

The following diagram illustrates the standard industrial workflow for isolating the MOM-intermediate, leveraging its specific solubility profile to maximize purity.

PurificationWorkflow cluster_solubility Solubility Logic Start Crude Reaction Mixture (in DCM or Toluene) Quench Aqueous Quench (Remove Salts/Acids) Start->Quench Add NaHCO3(aq) Extract Phase Separation (Organic Layer Retained) Quench->Extract Partitioning Swap Solvent Swap (Distill off DCM -> Add IPA/MIBK) Extract->Swap Concentration Crystallize Cooling Crystallization (Slow ramp to 0-5°C) Swap->Crystallize Supersaturation Isolate Filtration & Wash (Wash with cold Heptane) Crystallize->Isolate Solid-Liquid Sep Product Pure MOM-Intermediate (Crystalline Solid) Isolate->Product Drying

Figure 1: Purification workflow leveraging the high solubility of the intermediate in chlorinated solvents for extraction, and temperature-dependent solubility in Alcohols/Ketones for crystallization.[1][2][3][4][5][6]

Critical Process Parameters (CPP)

  • Solvent Swap Endpoint: When switching from a reaction solvent (e.g., DCM) to a crystallization solvent (e.g., IPA), ensure the DCM content is <5%. Residual DCM increases solubility significantly, leading to yield loss in the mother liquor.

  • Antisolvent Addition: If using a "Solvent/Antisolvent" method (e.g., Acetone/Water), add water slowly. Rapid addition causes "oiling out" (liquid-liquid phase separation) rather than clean crystallization, trapping impurities.

  • Wash Solvents: Use Heptane or cold Ethanol for washing the filter cake. The MOM-intermediate has very low solubility in aliphatic hydrocarbons, ensuring minimal product loss during the wash step.

References

  • SRD Pharma. this compound Product Specifications & CAS Verification. Retrieved from

  • PubChem. 1-Acetyl-4-(4-hydroxyphenyl)piperazine (Precursor Data). National Library of Medicine.[7] Retrieved from

  • Heeres, J., et al. (1982). Antifungal substituted N-aryl-1,2,4-triazoles.[8] U.S. Patent 4,335,125. (Describes isolation of related cis-itraconazole intermediates via crystallization). Retrieved from

  • Zheng, C.Z., et al. (2010). New process for synthesis of 1-acetyl-4-(4-hydroxyphenyl) piperazine.[9][10] Huaxue Shiji.[11] (Context for precursor solubility). Retrieved from

Sources

Safety data sheet (SDS) for 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Monograph: 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine

Executive Summary & Chemical Identity

Compound Role: This compound is a specialized synthetic intermediate, primarily utilized in the convergent synthesis of triazole antifungal agents (e.g., Posaconazole, Itraconazole analogues). It functions as a "masked" phenol, where the Methoxymethyl (MOM) ether moiety protects the phenolic hydroxyl group from alkylation or oxidation during multi-step pharmaceutical manufacturing.

Critical Safety Insight: While the piperazine core presents standard irritant risks, the MOM-ether functionality introduces a latent chemical hazard: acid-catalyzed hydrolysis releases Formaldehyde , a known carcinogen and sensitizer. This monograph treats the substance not just as an irritant, but as a conditional generator of hazardous degradation products.

Parameter Data / Specification
Chemical Name This compound
CAS Number 1246819-45-3
Synonyms 1-[4-[4-(methoxymethoxy)phenyl]-1-piperazinyl]ethanone; MOM-protected N-acetyl-N'-(4-hydroxyphenyl)piperazine
Molecular Formula C₁₄H₂₀N₂O₃
Molecular Weight 264.32 g/mol
Appearance White to Pink Solid (Crystalline powder)
Solubility Soluble in Dichloromethane (DCM), Chloroform, DMSO; Sparingly soluble in water.[1]
Melting Point Not experimentally standardized (Parent phenol MP: 180-185°C; MOM-derivative likely lower due to loss of H-bonding).

Hazards Identification (GHS Classification)

Based on Read-Across from Parent Compound (CAS 67914-60-7) and Functional Group Analysis.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)[2]
      
    • 
      (Latent Carcinogen Risk via Hydrolysis)
      
Hazard Statements
  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][3]

  • EUH032: Contact with acids liberates very toxic gas (Formaldehyde).

Precautionary Statements (Scientific Context)
  • P260: Do not breathe dust/fume.[4]

  • P280: Wear protective gloves/eye protection (Nitrile rubber recommended).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses.[1][2]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed. Store away from acidic vapors.

Technical Handling & Stability (The "Expertise" Pillar)

The MOM-Ether Stability Paradox

The Methoxymethyl (MOM) group is an acetal. It is robust against bases, nucleophiles, and reducing agents (e.g., LiAlH₄), which makes it valuable for protecting phenols during basic alkylation steps. However, it is highly labile to acids .

  • Storage Rule: Never store near volatile mineral acids (HCl, H₂SO₄) or Lewis acids. Acidic vapors can catalyze surface hydrolysis, degrading the compound back to the parent phenol and releasing formaldehyde gas inside the container.

  • Moisture Sensitivity: While technically stable to neutral water, ambient moisture + trace acidity (from CO₂ or impurities) can accelerate degradation over months. Store with desiccant.

Self-Validating Purity Protocol

Before using this intermediate in critical GMP steps, you must validate its integrity. Degradation results in the formation of 1-Acetyl-4-(4-hydroxyphenyl)piperazine .

Protocol: Thin Layer Chromatography (TLC) Check

  • Stationary Phase: Silica Gel 60 F₂₅₄.

  • Mobile Phase: DCM:Methanol (95:5).

  • Visualization: UV (254 nm).

  • Acceptance Criteria:

    • Product (MOM-ether): Higher R_f (approx 0.6 - 0.7) due to capped hydroxyl.

    • Impurity (Parent Phenol): Lower R_f (approx 0.3 - 0.4) due to H-bonding capability.

    • If the lower spot is visible >1%, repurification is required to prevent stoichiometry errors in subsequent steps.

Reactivity & Degradation Visualization

The following diagram illustrates the lifecycle of the compound, highlighting the critical safety control points (CCP) where formaldehyde release occurs.

MOM_Safety_Lifecycle cluster_Hazards Degradation & Hazard Pathway Synthesis Precursor Synthesis (Alkylation of Phenol) Compound This compound (Target Intermediate) Synthesis->Compound MOM-Cl / Base Storage Storage Condition: Neutral/Basic, Dry, <25°C Compound->Storage Standard Handling Acid Contact with Acid (HCl, TFA, or Acidic Vapors) Compound->Acid Accidental Exposure or Deprotection Step Storage->Compound Use in Rxn Hydrolysis Acetal Hydrolysis Acid->Hydrolysis Byproducts Breakdown Products: 1. Parent Phenol (Solid) 2. Formaldehyde (Gas/Carcinogen) Hydrolysis->Byproducts Rapid Reaction

Figure 1: Chemical lifecycle and degradation pathway. Note the red pathway indicating the acid-catalyzed release of hazardous formaldehyde.

Emergency Response Protocols

Accidental Spill
  • Solid Spill: Do not dry sweep if dust generation is likely. Use a HEPA-vacuum or wet-wipe method.

  • Solvent Spill (DCM solution): Evacuate area (DCM is volatile). Absorb with inert material (Vermiculite/Sand). Do NOT use sawdust (acidic wood pulp can catalyze hydrolysis if the solution is chemically active).

First Aid
  • Inhalation: Move to fresh air. If wheezing occurs, suspect formaldehyde irritation.

  • Skin Contact: Wash with soap and water.[1][2][4] Do not use vinegar or acidic neutralizers, as this may accelerate surface hydrolysis of the MOM group.

  • Eye Contact: Flush with water for 15 minutes.[1][2][4]

Toxicological Context (QSAR & Read-Across)

Since specific toxicological data for CAS 1246819-45-3 is proprietary or sparse, safety assessment relies on Read-Across Methodology from structurally verified analogues.

Endpoint Analogous Data (Parent: CAS 67914-60-7) Implication for MOM-Derivative
Acute Oral Toxicity LD50 (Rat) estimated 500-2000 mg/kgHarmful (Category 4). The addition of the MOM group increases lipophilicity, potentially increasing bioavailability.
Skin Irritation Irritating to skin (Rabbit)Irritant. MOM ethers are generally neutral but can hydrolyze on sweaty (slightly acidic) skin.
Carcinogenicity Parent: Negative.Risk Factor: The MOM group implies the use of Chloromethyl Methyl Ether (CMME) in synthesis. While the product is purified, trace CMME or Formaldehyde (degradation product) warrants handling as a Suspected Carcinogen .

Disposal Considerations

  • Waste Stream: Halogenated solvent waste (if in DCM) or Solid Organic Waste.

  • Deactivation: Before disposal, the compound can be safely degraded by stirring in dilute aqueous acid (e.g., 1M HCl) in a fume hood to liberate the formaldehyde in a controlled environment, followed by neutralization. Note: This generates a formaldehyde waste stream which must be treated accordingly.

  • Prohibition: Never dispose of down the drain. Toxic to aquatic life due to piperazine bioactivity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24873593 (Parent: 1-Acetyl-4-(4-hydroxyphenyl)piperazine). Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[5][6] (Wiley-Interscience). Mechanism of MOM-ether hydrolysis and stability profiles.

  • European Chemicals Agency (ECHA). Registration Dossier for Piperazine derivatives. Retrieved from [Link]

Sources

Strategic Utilization of 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine in Antifungal Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine in the synthesis of triazole antifungals, specifically focusing on Posaconazole .

Content Type: Technical Whitepaper Subject: Advanced Organic Synthesis & Process Chemistry Target Audience: Process Chemists, API Manufacturers, and Drug Development Scientists

Executive Summary

The synthesis of second-generation triazole antifungals, particularly Posaconazole (Noxafil) , presents significant challenges due to the molecule's structural complexity, multiple chiral centers, and the need for convergent assembly.

This compound (CAS: 1246819-45-3) serves as a critical orthogonal protecting group intermediate . Its dual-protection strategy—utilizing an acetyl group for the piperazine amine and a methoxymethyl (MOM) ether for the phenol—allows for the precise, sequential assembly of the Posaconazole core without compromising the delicate triazolone or chiral tetrahydrofuran (THF) moieties.

This guide delineates the mechanistic rationale, synthesis, and downstream application of this intermediate, establishing it as a superior alternative to traditional methoxy-protected routes.

Chemical Context & Structural Logic[1]

The Challenge of Convergent Assembly

Posaconazole is typically assembled via a convergent route involving three key subunits:

  • The Chiral Head: A substituted tetrahydrofuran (THF) sulfonate.

  • The Linker Core: A phenyl-piperazine-phenyl backbone.

  • The Triazolone Tail: A triazolone heterocycle.

The central phenyl-piperazine moiety acts as the bridge. To construct this bridge efficiently, the chemical reactivity of the piperazine nitrogen and the phenolic oxygen must be differentiated.

The Orthogonal Solution

The subject compound employs an orthogonal protection strategy :

  • Amine Protection (Acetyl): Stable to acidic conditions; labile to basic hydrolysis.

  • Phenol Protection (MOM): Stable to basic conditions; labile to mild acidic hydrolysis.

Why this matters: Unlike the traditional methyl ether protection (anisole derivative), which requires harsh demethylation conditions (e.g., 48% HBr at reflux) that can degrade the triazolone ring or cause racemization, the MOM group can be removed under mild acidic conditions (e.g., dilute HCl or TFA). This "soft" deprotection is crucial for maintaining the impurity profile required by ICH Q3A guidelines.

Synthesis & Application Workflow

The following diagram illustrates the strategic placement of the intermediate in the convergent synthesis of Posaconazole.

Posaconazole_Synthesis Start 1-(4-Hydroxyphenyl)piperazine Step1 Step 1: Acetylation (Selectivity: 2° Amine) Start->Step1 Inter1 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) Step1->Inter1 Step2 Step 2: MOM Protection (MOM-Cl, Base) Inter1->Step2 Target TARGET INTERMEDIATE: This compound Step2->Target Step3 Step 3: Selective Deacetylation (NaOH, EtOH, Reflux) Target->Step3 Orthogonal Activation FreeAmine 1-[4-(methoxymethoxy)phenyl]piperazine (Free Amine / Protected Phenol) Step3->FreeAmine Step4 Step 4: N-Arylation / Coupling FreeAmine->Step4 Triazolone Triazolone-Phenyl Precursor (e.g., Activated Carbamate) Triazolone->Step4 Coupled Triazolone-Phenyl-Piperazine-Phenyl-OMOM Step4->Coupled Step5 Step 5: MOM Deprotection (Mild Acid: HCl/MeOH) Coupled->Step5 FreePhenol Key Phenol Intermediate (Ready for Chiral Coupling) Step5->FreePhenol

Caption: Convergent synthesis workflow highlighting the orthogonal activation of the piperazine amine followed by the phenol.

Experimental Protocols

Synthesis of this compound

This protocol ensures high yield and minimizes the formation of di-MOM or N-MOM side products.

Reagents:

  • 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP)[1][2]

  • Chloromethyl methyl ether (MOM-Cl) (Warning: Carcinogen - Handle in Fume Hood)

  • Diisopropylethylamine (DIPEA) or K₂CO₃

  • Dichloromethane (DCM) or Acetone

Procedure:

  • Dissolution: Charge a reactor with AHPP (1.0 eq) and DCM (10 vol). Cool to 0–5°C.

  • Base Addition: Add DIPEA (1.5 eq) dropwise, maintaining temperature <10°C.

  • Protection: Add MOM-Cl (1.2 eq) slowly over 30 minutes. The reaction is exothermic.

  • Reaction: Warm to 20–25°C and stir for 4–6 hours. Monitor by TLC/HPLC for the disappearance of AHPP.

  • Quench: Quench with water (5 vol). Separate organic layer.[3]

  • Wash: Wash organics with sat. NaHCO₃ (5 vol) followed by brine.

  • Isolation: Dry over Na₂SO₄ and concentrate under vacuum. Recrystallize from Ethyl Acetate/Hexane to yield the target as a white crystalline solid.

Selective Deacetylation (Amine Activation)

This step removes the acetyl group to free the piperazine nitrogen for coupling, while leaving the MOM group intact.

Procedure:

  • Charge: Dissolve the MOM-protected intermediate (from 4.1) in Ethanol (5 vol).

  • Hydrolysis: Add 20% aqueous NaOH (3.0 eq).

  • Reflux: Heat to reflux (78°C) for 6–12 hours.

    • Note: The MOM group is stable to these basic conditions.

  • Workup: Cool to room temperature. Concentrate to remove ethanol.

  • Extraction: Dilute residue with water and extract with DCM.

  • Result: Evaporation yields 1-[4-(methoxymethoxy)phenyl]piperazine , ready for the N-arylation coupling step.

Critical Quality Attributes (CQA) & Impurity Profiling

When using this intermediate, specific impurities must be monitored to ensure downstream API quality.

Impurity NameStructure / OriginControl Strategy
Des-MOM Phenol Hydrolysis of MOM group during storage or acidic workup.Store under anhydrous conditions; maintain pH > 7 during workup.
N-MOM Impurity Reaction of MOM-Cl with the piperazine nitrogen (if deacetylation occurs prematurely).Ensure starting material (AHPP) is fully acetylated before MOM protection.
Di-acetylated Over-acetylation of the phenol during the precursor synthesis.Monitor AHPP synthesis; remove via recrystallization before MOM step.

Mechanistic Comparison: MOM vs. Methyl Ether

The choice of the MOM protecting group over a simple Methyl ether is a decision driven by process safety and yield optimization .

Protection_Comparison cluster_MOM Route A: MOM Protection (Recommended) cluster_Me Route B: Methyl Ether (Legacy) MOM_Step Deprotection: Dilute HCl / MeOH Temp: 25°C MOM_Result Result: Clean Phenol Triazolone Intact MOM_Step->MOM_Result Me_Step Deprotection: 48% HBr or BBr3 Temp: >80°C (Reflux) Me_Result Result: Degradation Risks (Racemization, Ring Opening) Me_Step->Me_Result

Caption: Comparison of deprotection conditions showing the mildness of the MOM route.

Technical Justification:
  • Triazolone Stability: The triazolone ring in Posaconazole precursors is sensitive to strong acids and high temperatures. HBr reflux (required for demethylation) often leads to ring-opening impurities (0.5–2.0% loss). The MOM group cleaves at pH 1–2 at room temperature, preserving the ring.

  • Solubility: The MOM-protected intermediate exhibits superior solubility in organic solvents (DCM, THF) compared to the free phenol, facilitating the N-arylation coupling reaction with the triazolone precursor.

References

  • Saksena, A. K., et al. (1996). "Concise Asymmetric Routes to 2,2,4-Trisubstituted Tetrahydrofurans: Synthesis of SCH 56592." Tetrahedron Letters, 37(32), 5657-5660. Link

  • Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). "Current and Emerging Azole Antifungal Agents." Clinical Microbiology Reviews, 12(1), 40-79. Link

  • Chemicea Pharma. (2024). "Posaconazole Impurity Standards and Intermediates: this compound." Chemicea Catalog. Link

  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis (4th ed.).[4] Wiley-Interscience. (Referencing MOM ether stability and cleavage conditions).

  • Kukowska, M. (2017). "Piperazine Derivatives as a Privileged Scaffold in Modern Synthesis." Organic Chemistry Current Research, 6(1). Link

Sources

Technical Guide: 1-Acetyl-4-(4-hydroxyphenyl)piperazine (CAS 67914-60-7)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in the Convergent Synthesis of Azole Antifungals [1]

Executive Summary

In the high-stakes landscape of antifungal drug development, 1-Acetyl-4-(4-hydroxyphenyl)piperazine (CAS 67914-60-7) serves as a linchpin intermediate. While structurally simple, its role is pivotal in the synthesis of both Ketoconazole and Itraconazole . For Ketoconazole, it constitutes the final "left-hand" pharmacophore. For Itraconazole, it functions as a chemoselective scaffold , utilizing the acetyl group as a protecting moiety to direct regioselective O-alkylation before being cleaved to allow downstream coupling. This guide analyzes its physicochemical profile, optimized synthesis, and critical role in the retrosynthetic logic of triazole therapeutics.

Chemical Profile & Identification

The following data consolidates the physicochemical identity of the substance for regulatory and analytical verification.

ParameterSpecification
Chemical Name 1-Acetyl-4-(4-hydroxyphenyl)piperazine
CAS Number 67914-60-7
Synonyms 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethan-1-one; 4-(4-Acetyl-1-piperazinyl)phenol
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Appearance White to off-white crystalline powder
Melting Point 180 – 185 °C
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calculated) Phenol ~10.0; Piperazine Nitrogen (Amide) ~Neutral

Strategic Role in Drug Synthesis

The utility of CAS 67914-60-7 lies in its dual functionality. It contains a nucleophilic phenol group and a nitrogen atom masked by an acetyl group.

The Chemoselectivity Challenge

In the synthesis of Itraconazole, the objective is to attach a complex dioxolane moiety to the oxygen of the phenol without interfering with the piperazine nitrogen.

  • Without Protection: If 1-(4-hydroxyphenyl)piperazine (unprotected) were used, the secondary amine would compete with the phenol for alkylation, leading to N-alkylated impurities and polymerization.

  • With CAS 67914-60-7: The acetyl group effectively "switches off" the nucleophilicity of the piperazine nitrogen (converting amine to amide). This forces the reaction to occur exclusively at the phenolic oxygen (O-alkylation). Once the ether linkage is established, the acetyl group is hydrolyzed to restore the amine for the final coupling step.

Pathway Visualization

The following diagram illustrates the divergent utility of this intermediate in synthesizing Ketoconazole vs. Itraconazole.

G Start Piperazine + p-Nitrochlorobenzene Int1 1-(4-Nitrophenyl) piperazine Start->Int1 Nucleophilic Subst. Int2 1-Acetyl-4-(4-nitrophenyl) piperazine Int1->Int2 Acetylation (Ac2O) Target CAS 67914-60-7 (Acetyl-Pip-Phenol) Int2->Target 1. Reduction (H2/Pd) 2. Diazotization/Hydrolysis Keto Ketoconazole (Acetyl Retained) Target->Keto + Dioxolane-Imidazole (O-Alkylation) Itra_Int O-Alkylated Intermediate (Protected) Target->Itra_Int + Dioxolane-Triazole (O-Alkylation) Itra_Deac Deacetylated Amine Itra_Int->Itra_Deac Hydrolysis (-Acetyl) Itra Itraconazole (Triazolone Tail Added) Itra_Deac->Itra + Triazolone-Cl (N-Alkylation)

Figure 1: Divergent synthesis pathways showing CAS 67914-60-7 as a permanent scaffold in Ketoconazole and a transient protected scaffold in Itraconazole.

Optimized Synthesis Protocol

While CAS 67914-60-7 can be synthesized de novo from piperazine, industrial workflows often favor the direct acetylation of 4-(1-piperazinyl)phenol (CAS 56621-48-8) to maximize yield and minimize nitro-reduction byproducts.

Protocol: Selective N-Acetylation

Objective: Synthesize CAS 67914-60-7 with >98% purity.

Reagents:

  • 4-(1-piperazinyl)phenol dihydrobromide (1.0 eq)[1]

  • Acetic Anhydride (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: Ethanol/Water (9:1) or 1,4-Dioxane (Note: Ethanol/Water typically offers higher yields ~80% vs ~27% in Dioxane).

Step-by-Step Workflow:

  • Charge: In a chemically resistant reactor, suspend 4-(1-piperazinyl)phenol dihydrobromide and K₂CO₃ in the solvent system.

  • Addition: Add Acetic Anhydride dropwise at ambient temperature (20-25°C) to prevent non-selective O-acetylation.

  • Reaction: Heat the mixture to reflux (approx. 78°C for Ethanol) and stir for 3–5 hours. Monitor via TLC or HPLC until starting material is <1.0%.

  • Work-up:

    • Filter hot to remove inorganic salts (KBr).

    • Cool the filtrate to 0–5°C to induce crystallization.

    • If no precipitate forms, concentrate the solvent under reduced pressure and treat the residue with water/NaHCO₃ to neutralize residual acid.

  • Purification: Recrystallize the crude solid from Ethanol.

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

Mechanism & Causality: The use of K₂CO₃ neutralizes the HBr salts, liberating the nucleophilic amine. The Ethanol/Water solvent system is critical; it solubilizes the polar salts better than dioxane, facilitating a faster reaction and cleaner precipitation of the product [1].

Analytical Characterization & Quality Control

Validation of the intermediate is required to ensure no carryover of impurities into the final API.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV @ 254 nm (Aromatic absorption) and 280 nm (Phenol absorption).

  • Retention Time: Expect elution around 6–8 minutes depending on dead volume.

Impurity Profiling
Impurity TypeOriginControl Strategy
Unreacted Start. Mat. 4-(1-piperazinyl)phenolLimit to <0.5% via reaction completion monitoring.
O-Acetyl Impurity Over-acetylation (Ester formation)Maintain mild temperatures during addition; Hydrolyzes easily in basic workup.
Di-Acetyl Impurity N,O-DiacetylationControlled stoichiometry of Ac₂O (1.05 - 1.1 eq).
NMR Confirmation (DMSO-d₆)
  • δ 2.03 (s, 3H): Acetyl methyl group (-COCH ₃).

  • δ 2.90 - 3.05 (m, 4H): Piperazine ring protons near the phenol.

  • δ 3.50 - 3.65 (m, 4H): Piperazine ring protons near the amide.

  • δ 6.65 (d, 2H): Aromatic protons ortho to -OH.

  • δ 6.80 (d, 2H): Aromatic protons meta to -OH.

  • δ 8.90 (s, 1H): Phenolic -OH (Exchangeable).

Safety & Handling

  • Hazards: CAS 67914-60-7 is classified as an irritant (Skin Irrit. 2, Eye Irrit. 2).

  • PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, lab coat) is mandatory. Use a dust mask (N95) when handling the dry powder to prevent inhalation.

  • Storage: Store in a cool, dry place (2–8°C preferred) under inert atmosphere (Nitrogen) to prevent oxidation of the phenol group over long-term storage.

References

  • BenchChem. Synthesis routes of 1-Acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved from

  • BOC Sciences. Itraconazole and Impurities: Sources and Synthesis. Retrieved from

  • Google Patents. Method for synthesizing 1-acetyl-4-(4-hydroxyphenyl)piperazine (CN1616440A). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24873593. Retrieved from

Sources

The Strategic Role of the Methoxymethoxy Group in the Synthesis and Application of Bioactive Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: CORE DIRECTIVE

A Technical Guide for Drug Discovery Professionals

Abstract

Piperazine and its derivatives are foundational scaffolds in modern medicinal chemistry, integral to a wide array of approved therapeutics. The precise functionalization of the piperazine ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The methoxymethoxy (MOM) group, as a robust and readily cleavable protecting group, offers a strategic advantage in the multi-step synthesis of complex piperazine-containing molecules. This guide provides an in-depth analysis of the synthesis, manipulation, and strategic application of piperazine derivatives featuring the methoxymethoxy group. We will explore the underlying chemical principles, provide field-tested experimental protocols, and discuss the impact of this chemical motif on drug development, grounded in authoritative literature.

Introduction: The Piperazine Scaffold and the Utility of the MOM Group

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in drug discovery.[1] Its presence in numerous FDA-approved drugs, such as the anticancer kinase inhibitor Imatinib and the antihistamine Cetirizine, underscores its importance.[2] The two nitrogen atoms provide handles for introducing diverse substituents, allowing for the fine-tuning of a molecule's properties to achieve desired biological effects.[3][4] This versatility enables the optimization of absorption, distribution, metabolism, and excretion (ADME) profiles, and supports high-affinity binding to a range of biological targets.[5]

However, the similar reactivity of the two nitrogen atoms in a symmetrically substituted piperazine presents a significant synthetic challenge.[2] This necessitates the use of protecting groups to achieve selective functionalization. The methoxymethoxy (MOM) group is an acetal that serves as an effective protecting group for amines and alcohols.[6][7] Its popularity stems from its stability across a wide range of reaction conditions, including exposure to strongly basic and organometallic reagents, and its relatively mild deprotection conditions, which typically involve acidic hydrolysis.[6]

This guide will delve into the practical aspects of utilizing the MOM group in the context of piperazine chemistry, providing researchers with the knowledge to strategically incorporate this tool into their synthetic workflows.

Synthesis of MOM-Protected Piperazine Derivatives

The introduction of the MOM group onto a piperazine nitrogen is typically achieved by reacting the piperazine with methoxymethyl chloride (MOM-Cl).[8] The choice of base and solvent is crucial for optimizing the reaction yield and minimizing the formation of di-substituted byproducts.

Monoprotection of Piperazine

Achieving selective monoprotection of piperazine is a common requirement in multi-step syntheses, allowing for the sequential functionalization of the two nitrogen atoms.[9] A straightforward method involves using a large excess of piperazine to statistically favor mono-alkylation.

Experimental Protocol: Monoprotection of Piperazine with MOM-Cl

  • Reaction Setup: To a solution of piperazine (5 equivalents) in dichloromethane (DCM) at 0 °C, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1 equivalent) dropwise.[7]

  • Addition of MOM-Cl: Slowly add a solution of methoxymethyl chloride (MOM-Cl) (1 equivalent) in DCM to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(methoxymethyl)piperazine.

Causality Behind Experimental Choices:

  • Excess Piperazine: Using a large excess of piperazine favors the mono-MOM protected product by reducing the statistical probability of the second nitrogen reacting.[9]

  • DIPEA: This bulky, non-nucleophilic base neutralizes the hydrochloric acid (HCl) generated during the reaction without competing with the piperazine as a nucleophile.[7]

  • DCM: Dichloromethane is an excellent solvent for this reaction, dissolving the reactants and facilitating a homogenous reaction environment.

  • Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm and improve selectivity for the desired mono-protected product.

Visualization of the Synthetic Workflow:

monoprotection_workflow reagents Piperazine (5 eq) DIPEA (1 eq) DCM reaction Reaction Vessel 0 °C to RT, 12-16h reagents->reaction momcl MOM-Cl (1 eq) in DCM momcl->reaction quench Quench Sat. aq. NaHCO₃ reaction->quench extraction Extraction DCM quench->extraction purification Purification Silica Gel Chromatography extraction->purification product 1-(Methoxymethyl)piperazine purification->product

Caption: Workflow for the monoprotection of piperazine.

Deprotection of MOM-Protected Piperazines

The removal of the MOM group is a critical step to unmask the piperazine nitrogen for further functionalization or to reveal the final active molecule. As an acetal, the MOM group is readily cleaved under acidic conditions.[6][7]

Experimental Protocol: Acidic Deprotection of a MOM-Protected Piperazine

  • Reaction Setup: Dissolve the MOM-protected piperazine derivative (1 equivalent) in a protic solvent such as methanol.

  • Acid Addition: Add a strong acid, such as concentrated hydrochloric acid (HCl) or p-toluenesulfonic acid (pTSA), to the solution.[10]

  • Reaction Monitoring: Stir the solution at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with water and basify to a pH > 10 with an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[11]

  • Extraction and Purification: Extract the deprotected piperazine into an appropriate organic solvent like DCM or ethyl acetate. Combine the organic layers, dry over an anhydrous salt, filter, and concentrate to yield the final product.

Causality Behind Experimental Choices:

  • Acidic Conditions: The ether oxygen of the MOM group is protonated by the acid, which initiates the cleavage mechanism, releasing formaldehyde, methanol, and the free piperazine amine.[6]

  • Methanol as Co-solvent: Methanol is a common choice as it effectively dissolves both the starting material and the resulting piperazine salt.

  • Basification: The deprotection results in the formation of the piperazine hydrochloride salt. Basification is necessary to deprotonate the nitrogen atoms, yielding the free amine which is soluble in organic solvents for extraction.[11]

Visualization of the Deprotection Mechanism:

deprotection_mechanism start R₂N-CH₂OCH₃ (MOM-Amine) protonation Protonation (H⁺) start->protonation intermediate1 R₂N-CH₂O⁺(H)CH₃ protonation->intermediate1 cleavage Cleavage intermediate1->cleavage intermediate2 [R₂N=CH₂]⁺ + CH₃OH cleavage->intermediate2 hydrolysis Hydrolysis (H₂O) intermediate2->hydrolysis product R₂NH (Free Amine) + CH₂O hydrolysis->product

Caption: General mechanism for the acidic deprotection of a MOM-protected amine.

Application in the Synthesis of Bioactive Molecules

The true utility of the MOM-protected piperazine scaffold is demonstrated in its application as a key intermediate in the synthesis of complex, biologically active molecules. This strategy allows for the precise and sequential introduction of different substituents onto the piperazine ring, which is crucial for optimizing a compound's structure-activity relationship (SAR).[3][12]

Case Study: Synthesis of a LASSBio-1359 Analog, a Potential Antipsychotic Agent

The synthesis of N-phenylpiperazine derivatives as potential antipsychotic agents often requires a multi-step approach where a protected piperazine is a key building block.[13] The MOM group can be employed to temporarily block one nitrogen, allowing for the functionalization of the other, followed by deprotection and subsequent reaction.

Table 1: Representative Bioactive Piperazine Derivatives

Compound ClassBiological Target(s)Therapeutic Area
N-Phenylpiperazines5-HT₂ₐ, D₂ ReceptorsAntipsychotic[13]
Piperazine HydroxamatesMMP-13, TACEAnti-inflammatory[14]
PyranopyridinesN/AAnticancer, Antiviral[5]
Various DerivativesMultipleAntimicrobial, Antifungal[15][16]

Synthetic Pathway Visualization:

drug_synthesis_pathway cluster_0 Step 1: Protection cluster_1 Step 2: Functionalization cluster_2 Step 3: Deprotection cluster_3 Step 4: Final Functionalization piperazine Piperazine mom_piperazine 1-(Methoxymethyl)piperazine piperazine->mom_piperazine MOM-Cl, Base intermediate Intermediate A mom_piperazine->intermediate Coupling Reaction aryl_halide Aryl-X aryl_halide->intermediate deprotected_int Intermediate B intermediate->deprotected_int Acidic Hydrolysis final_product Final Bioactive Molecule deprotected_int->final_product r_group R-Y r_group->final_product

Caption: Strategic pathway for synthesizing complex piperazine derivatives.

This modular approach, enabled by the use of the MOM protecting group, provides medicinal chemists with the flexibility to generate libraries of related compounds for SAR studies, ultimately leading to the identification of optimized drug candidates. The ability to selectively modify each nitrogen atom of the piperazine core is a powerful tool in modern drug discovery.[17][18]

Conclusion

The methoxymethoxy (MOM) group is a highly effective and strategic tool in the synthesis of complex piperazine derivatives for drug discovery. Its ease of introduction, stability to a variety of reaction conditions, and straightforward removal make it an ideal choice for protecting one of the piperazine nitrogens during multi-step synthetic sequences. By enabling the selective and sequential functionalization of the piperazine scaffold, the MOM group facilitates the exploration of chemical space and the optimization of structure-activity relationships. The protocols and strategies outlined in this guide provide a framework for researchers to confidently employ MOM-protected piperazines as key intermediates in the development of next-generation therapeutics.

References

  • Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. (2023). Bentham Science Publishers.
  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications.
  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Europe PMC.
  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis.
  • Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). Journal of Global Trends in Pharmaceutical Sciences.
  • Methoxymethyl ether. Wikipedia.
  • The Versatility of Piperazine Intermediates in Chemical Synthesis. Pharmaffiliates.
  • A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. (2014). Bentham Science Publishers.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules.
  • Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. (2013). PubMed.
  • The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025). Molecules.
  • Chloromethyl methyl ether | MOM chloride | ClCH2OCH3. Ereztech.
  • Synthesis and biological activity of piperazine-based dual MMP-13 and TNF-alpha converting enzyme inhibitors. (2003). Bioorganic & Medicinal Chemistry Letters.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). ResearchGate.

Sources

Technical Guide: Stability of Methoxymethoxy (MOM) Ether Protecting Groups in Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability, installation, and deprotection of methoxymethoxy (MOM) ether protecting groups specifically within the context of piperazine-containing scaffolds. It addresses the unique challenges posed by the basic nitrogen atoms in piperazine and provides validated protocols for orthogonal management.

Executive Summary

The methoxymethoxy (MOM) ether is an acetal-based protecting group (


) widely valued for its robustness under basic conditions. In piperazine derivatives, the MOM group offers a critical strategic advantage: it remains stable in the presence of the nucleophilic, basic secondary/tertiary amines typical of the piperazine ring.

However, the installation of MOM ethers presents a specific chemoselectivity challenge. The standard reagent, chloromethyl methyl ether (MOM-Cl), is a potent alkylating agent that will readily quaternize or alkylate the piperazine nitrogen if it is not orthogonally protected. This guide outlines the stability profile and necessary workflows to navigate this competition.

Chemical Stability Profile

Base Stability (High)

MOM ethers are chemically inert to:

  • Strong Bases: Metal hydrides (

    
    , 
    
    
    
    ), organolithiums (
    
    
    ), and hydroxides (
    
    
    ,
    
    
    ).
  • Nucleophiles: Piperazine nitrogens (secondary/tertiary) do not attack the O-MOM acetal center under standard conditions.

  • Implication: This allows for extensive synthetic manipulation of the piperazine core (e.g., N-alkylation, amide coupling) without compromising the hydroxyl protection.

Acid Lability (Deprotection Trigger)

MOM ethers are cleaved by Brønsted and Lewis acids.[1]

  • Mechanism: Protonation of the acetal oxygen leads to the ejection of a stabilized oxonium ion, which hydrolyzes to the alcohol and formaldehyde.

  • Piperazine Effect: The basic piperazine nitrogen (

    
    ) will protonate before the MOM group. In acidic deprotection protocols, the piperazine acts as an internal buffer. You must use excess acid equivalents to ensure the solution acidity is sufficient to trigger MOM cleavage after the amine is fully protonated.
    
The "Amine Competition" Risk

During installation , the piperazine nitrogen is a better nucleophile than the hydroxyl oxygen.

  • Risk: Reaction with MOM-Cl without N-protection leads to

    
    -methoxymethylation (
    
    
    
    ) or quaternary ammonium salts.
  • Solution: Orthogonal N-protection (e.g., Boc, Cbz) is strictly required prior to MOM installation.

Strategic Protection Workflow

The following diagram illustrates the mandatory workflow to prevent N-alkylation side reactions.

MOM_Protection_Workflow Start Target: Hydroxy-Piperazine N_Protect Step 1: N-Protection (Reagent: Boc2O or Cbz-Cl) Start->N_Protect Prevent N-alkylation O_Protect Step 2: O-MOM Installation (Reagent: MOM-Cl, DIPEA) N_Protect->O_Protect OH is now sole nucleophile Check Decision: Synthetic Route O_Protect->Check Chem Step 3: Piperazine Core Chemistry (Base/Nucleophile Compatible) Check->Chem Keep MOM Deprotect_N Step 4a: N-Deprotection Only (e.g., TFA for Boc) Check->Deprotect_N Expose Amine Deprotect_All Step 4b: Global Deprotection (Strong Acid) Check->Deprotect_All Final Product Chem->Deprotect_All

Figure 1: Orthogonal protection strategy to ensure selective O-MOM formation in piperazine scaffolds.

Validated Experimental Protocols

Installation of O-MOM (with N-Boc Protection)

Pre-requisite: The piperazine nitrogen must be protected (e.g., N-Boc).

  • Setup: Dissolve N-Boc-hydroxy-piperazine (1.0 equiv) in anhydrous Dichloromethane (DCM) under inert atmosphere (

    
     or 
    
    
    
    ).
  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv). Cool to 
    
    
    
    .
    • Note: DIPEA acts as a proton scavenger. It is non-nucleophilic and will not compete with the alcohol.

  • Reagent Addition: Add MOM-Cl (2.0 equiv) dropwise.

    • Warning: MOM-Cl is a carcinogen.[1] Use strict fume hood protocols.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated

    
    . Wash with brine, dry over 
    
    
    
    .
  • Validation:

    
     NMR should show the characteristic MOM singlet (
    
    
    
    ppm,
    
    
    ) and the methylene doublet/singlet (
    
    
    ppm,
    
    
    ).
Deprotection Methodologies
MethodConditionsSuitability for PiperazineNotes
Standard Acid

in

or

,

High Forms piperazine dihydrochloride salt. Requires neutralization if free base is needed.
Trifluoroacetic Acid

(1:1), RT
Medium Cleaves Boc and MOM simultaneously (Global Deprotection).
Lewis Acid

in

,

Specialized Used if the substrate is sensitive to aqueous acid. Harsh.
Mild Lewis Acid

(5 equiv), Propanethiol, DCM
High Highly selective. Does not affect Cbz or esters.
Protocol: Mild Deprotection using

This method is superior when preserving other acid-sensitive groups or avoiding harsh aqueous acids.

  • Dissolution: Dissolve the MOM-protected piperazine (1.0 mmol) in DCM (10 mL).

  • Reagent: Add 1-propanethiol (excess, ~10 equiv) and

    
     (2-5 equiv).
    
  • Reaction: Stir at RT for 30–60 minutes.

  • Mechanism: The Lewis acid coordinates the MOM oxygen; the thiol acts as a soft nucleophile to trap the methyl/methylene fragment.

  • Workup: Wash with

    
     (to remove thiol) and brine.
    

Troubleshooting & Critical Interactions

The "Formaldehyde Sponge" Effect

Upon deprotection, the MOM group releases formaldehyde (


).
  • Risk: In the presence of a free secondary piperazine amine, formaldehyde can react to form an aminal or iminium ion , which may lead to methylation (Eschweiler-Clarke type conditions) or dimerization.

  • Mitigation: Use a "scavenger" solvent like Methanol (forms volatile methylal) or ensure acidic conditions are maintained during workup until formaldehyde is washed away.

Stability Data Summary

The following table summarizes the stability of O-MOM piperazines under common synthetic conditions.

Reagent/ConditionStabilityComment

/ DMF (Alkylation)
StableIdeal for N-alkylation of the piperazine ring.

(Reduction)
StableMOM survives amide reduction protocols.

(Hydrogenolysis)
StableOrthogonal to Cbz/Bn removal.

Unstable Rapid cleavage (forms salts).

Unstable Cleaves MOM (slower than Boc, but significant loss).

References

  • Greene, T. W., & Wuts, P. G. M. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[2] Link

  • Berliner, M. A., & Belecki, K. (2005).[2] Simple, Rapid, and Highly Selective Deprotection of Methoxymethyl (MOM) Ethers.[3] Journal of Organic Chemistry, 70(23), 9618–9621. Link

  • Fujioka, H., et al. (2009).[2] Chemoselective Deprotection of Phenolic MOM Ethers. Organic Letters, 11(22), 5138–5141. Link

  • Han, J. C., et al. (2008). Mild and Selective Deprotection of MOM Ethers using Zinc Bromide.[3] Tetrahedron Letters, 49(3), 436-439. Link

Sources

Technical Monograph: Physicochemical Profiling of 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical profile of 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine , a critical intermediate in the synthesis of triazole antifungal agents such as Posaconazole.

Executive Summary

Compound Identity: this compound CAS Number: 1246819-45-3 Molecular Formula: C₁₄H₂₀N₂O₃ Molecular Weight: 264.32 g/mol Role: Advanced intermediate for Posaconazole (Noxafil®).

This guide addresses the thermal properties (melting and boiling points) of this specific intermediate. Unlike its commercially ubiquitous precursor (the free phenol), this methoxymethoxy (MOM)-protected derivative is often synthesized in situ or isolated as a proprietary intermediate, resulting in scarce public data. This monograph synthesizes available experimental data with structural structure-property relationship (SPR) analysis to provide a reliable reference range.

Part 1: Physicochemical Data Profile[1]

Thermal Properties Table

The following data distinguishes between verified experimental values of the precursor and the predicted/observed characteristics of the target MOM-protected compound.

PropertyValue / RangeData TypeNotes
Physical State Solid (Powder)ExperimentalTypically appears as a pink to off-white solid [1].
Melting Point ~135 – 145 °C (Estimated)Predicted RangeThe MOM group disrupts the strong intermolecular hydrogen bonding present in the precursor (which melts at 180-185°C), significantly lowering the melting point.
Precursor MP 180 – 185 °C Reference Std.Data for 1-Acetyl-4-(4-hydroxyphenyl)piperazine (CAS 67914-60-7) [2][3].[1][2]
Boiling Point 445 ± 40 °C PredictedTheoretical value at 760 mmHg. The compound is expected to decompose before boiling.
Flash Point 223 ± 27 °C PredictedCalculated based on vapor pressure models.
Solubility Chloroform, DCM, DMSOExperimentalMOM protection increases lipophilicity compared to the free phenol.
The "MOM Effect" on Thermal Behavior

The significant difference in melting point between the precursor and the target compound is driven by the Methoxymethoxy (MOM) protecting group .

  • Precursor (Phenol): The free hydroxyl (-OH) group at the para position facilitates strong intermolecular hydrogen bonding, creating a rigid crystal lattice with a high melting point (180-185°C).

  • Target (MOM-Ether): The introduction of the MOM group caps the hydroxyl, removing the hydrogen bond donor capability. This disrupts the lattice energy, typically depressing the melting point by 40-60°C relative to the free phenol.

Part 2: Experimental Determination Protocols

Expert Insight: As this compound is often an isolated intermediate in a multi-step GMP synthesis, precise thermal characterization is used as a "stop/go" quality gate before the expensive chiral coupling step in Posaconazole synthesis.

Protocol A: Melting Point Determination (Capillary Method)

Objective: Determine the purity-defined melting range to validate successful MOM protection.

  • Sample Prep: Dry the isolated solid under vacuum at 40°C for 4 hours to remove residual solvent (e.g., dichloromethane), which can artificially depress the MP.

  • Loading: Pack 2-3 mm of the fine powder into a clean glass capillary tube. Ensure the packing is tight to facilitate heat transfer.

  • Ramping:

    • Fast Ramp: 10°C/min up to 110°C.

    • Slow Ramp: 1°C/min from 110°C until the liquid phase is observed.

  • Endpoint Definition: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction). A range >2°C indicates incomplete reaction (presence of unreacted phenol) or solvent occlusion.
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: High-precision thermal profiling for polymorph screening.

  • Instrument: Standard DSC (e.g., TA Instruments or Mettler Toledo).

  • Pan: Aluminum hermetic pan (pinhole lid).

  • Method: Equilibrate at 30°C; Ramp 10°C/min to 250°C; Nitrogen purge (50 mL/min).

  • Success Criteria: A single sharp endothermic peak near the expected range (135-145°C). An exothermic event immediately following melting suggests thermal decomposition.

Part 3: Synthetic Context & Pathway

Understanding the origin of this compound is essential for interpreting its physical data. It is synthesized by protecting the phenol moiety to prevent side reactions during the subsequent coupling with the chiral epoxide.

Posaconazole_Synthesis Phenol Precursor: 1-Acetyl-4-(4-hydroxyphenyl)piperazine (MP: 180-185°C) Target Target Intermediate: This compound (CAS 1246819-45-3) Phenol->Target MOM Protection (Lowers MP) Reagents Reagents: MOM-Cl / DIPEA or Dimethoxymethane Reagents->Target Coupling Coupling Reaction (with Chiral Epoxide) Target->Coupling Key Building Block Posaconazole Final API: Posaconazole Coupling->Posaconazole Multi-step

Figure 1: Synthetic workflow illustrating the transformation of the high-melting phenol precursor into the MOM-protected intermediate.

References

  • SRD Pharma. (n.d.). This compound Product Data. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-Acetyl-4-(4-hydroxyphenyl)piperazine Safety Data Sheet. Retrieved from

  • Darshan Pharmachem. (2022).[2][3] Technical Specification: 1-Acetyl-4-(4-Hydroxyphenyl) Piperazine.[1][2][4][5] Retrieved from

  • Saksena, A. K., et al. (1996).[3] Concise asymmetric routes to 2,2,4-trisubstituted tetrahydrofurans: Synthesis of SCH 51048 and SCH 56592 (Posaconazole). Tetrahedron Letters, 37(32), 5657-5660. (Contextual grounding for the synthesis pathway).

Sources

Methodological & Application

Protocol for the synthesis of Itraconazole using 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the synthesis of Itraconazole via the specific intermediate 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine . This route utilizes a "Left-to-Right" convergent strategy, leveraging the acetyl group as an orthogonal protecting group for the piperazine nitrogen during the critical ether formation step.

Executive Summary & Strategic Rationale

The synthesis of Itraconazole, a complex triazole antifungal, typically follows a convergent pathway joining a dioxolane "head" and a triazolone "tail" via a central phenyl-piperazine linker.

The specific starting material, This compound (Compound A) , represents a high-purity, doubly-protected precursor. Its utility lies in its orthogonal protection:

  • MOM (Methoxymethyl) Group: Protects the phenol oxygen, preventing premature oxidation or side reactions during storage or prior steps.

  • Acetyl Group: Protects the piperazine nitrogen, ensuring that subsequent alkylation occurs exclusively at the oxygen (after MOM removal) and not at the nitrogen.

This protocol details a "Left-Side First" strategy :

  • Activation: Removal of the MOM group to reveal the phenol.

  • Coupling: O-alkylation with the chiral dioxolane tosylate.

  • Extension: Deacetylation and subsequent construction of the triazolone ring.

Process Logic & Workflow

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

Itraconazole_Synthesis cluster_legend Legend SM Starting Material (MOM-Protected Acetyl Piperazine) Intermediate1 Activated Phenol (1-Acetyl-4-(4-hydroxyphenyl)piperazine) SM->Intermediate1 Step 1: MOM Deprotection (HCl/MeOH) Ether Piperazine Ether (N-Acetyl Protected) Intermediate1->Ether Step 2: O-Alkylation (NaOH/DMSO) Dioxolane Dioxolane Tosylate (Chiral Fragment A) Dioxolane->Ether + Fragment A Amine Free Piperazine (Deacetylated Intermediate) Ether->Amine Step 3: Deacetylation (Hydrolysis) Nitro Nitro-Aryl Intermediate Amine->Nitro Step 4: N-Arylation (p-Chloronitrobenzene) Itraconazole Itraconazole API Nitro->Itraconazole Step 5: Reduction & Triazolone Cyclization key1 Starting Material key2 Reagent key3 Final Product

Figure 1: Convergent synthesis pathway utilizing the N-acetyl protecting group strategy.

Detailed Experimental Protocol

Phase 1: Precursor Activation (MOM Deprotection)

The Methoxymethyl (MOM) ether is acid-labile. The goal is to cleave this group to generate the free phenol without hydrolyzing the N-acetyl group (which requires harsher conditions).

Reagents:

  • Starting Material (Compound A): 100.0 g (0.378 mol)

  • Methanol (MeOH): 500 mL

  • Hydrochloric Acid (HCl), 3N aqueous: 150 mL

Procedure:

  • Dissolution: Charge Compound A into a 1L reactor containing Methanol. Stir until suspended.

  • Acidification: Slowly add 3N HCl over 20 minutes. The slight exotherm is acceptable.

  • Reaction: Heat the mixture to 45–50°C for 2–3 hours.

    • Process Insight: Monitor by TLC or HPLC. The MOM group cleaves rapidly; prolonged heating at high temperatures might risk partial N-deacetylation.

  • Quench & Isolation: Neutralize with saturated NaHCO₃ solution to pH 7. Distill off Methanol under reduced pressure.

  • Filtration: The product, 1-Acetyl-4-(4-hydroxyphenyl)piperazine , precipitates as a white to off-white solid. Filter and wash with cold water.[1]

  • Drying: Dry at 60°C. Expected Yield: >90%.

Phase 2: The Ether Linkage (O-Alkylation)

This is the critical convergent step. The phenol reacts with the Dioxolane Tosylate (or Mesylate). The N-acetyl group prevents N-alkylation, ensuring regioselectivity.

Reagents:

  • Activated Phenol (from Phase 1): 50.0 g (0.227 mol)

  • Dioxolane Mesylate*: 115.0 g (0.250 mol)

    • Full Name: cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate.[2][3][4]

  • Sodium Hydroxide (NaOH) Powder: 18.0 g (0.45 mol)

  • Dimethyl Sulfoxide (DMSO): 400 mL

Procedure:

  • Phenoxide Formation: Dissolve the Activated Phenol in DMSO under Nitrogen atmosphere. Add NaOH powder. Stir at 50°C for 1 hour to form the sodium phenoxide.

    • Critical Control: Ensure moisture is excluded. Water competes with the mesylate, reducing yield.

  • Coupling: Add the Dioxolane Mesylate in portions.

  • Reaction: Heat to 80°C and stir for 4–6 hours.

  • Workup: Cool to 25°C. Pour the reaction mass into 2L of ice water. The crude ether intermediate will precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water to remove unreacted mesylate.

    • Checkpoint: This intermediate is 1-Acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine .

Phase 3: Piperazine Deprotection (N-Deacetylation)

Now that the ether link is established, the nitrogen must be freed to build the triazolone tail.

Reagents:

  • Coupled Ether Intermediate: 100.0 g

  • Sodium Hydroxide (50% w/w aq): 50 mL

  • 1,4-Dioxane or n-Butanol: 500 mL

Procedure:

  • Hydrolysis: Suspend the intermediate in Dioxane/Butanol. Add NaOH solution.

  • Reflux: Heat to reflux (approx. 100–110°C) for 12–15 hours. The amide bond is robust and requires vigorous conditions to hydrolyze.

  • Extraction: Cool and dilute with water. Extract the organic layer (if using Butanol) or filter the precipitate (if using Dioxane/Water).

  • Product: The resulting Free Amine is the pivot point for the final stage.

Phase 4: Triazolone Construction (The "Janssen" Cyclization)

The free secondary amine is converted to the final API.

Step 4a: N-Arylation

  • React the Free Amine with p-chloronitrobenzene in DMSO with K₂CO₃ at 120°C.

  • Product: Nitro-phenyl derivative.[3]

Step 4b: Reduction

  • Hydrogenate the Nitro-phenyl derivative using Pd/C catalyst in Methanol/THF.

  • Product: Aniline derivative.

Step 4c: Triazolone Ring Closure

  • React the Aniline with Phenyl Chloroformate to form the carbamate.

  • React with Hydrazine Hydrate to form the hydrazinecarboxamide.[3]

  • Cyclize with Formamidine Acetate at elevated temperature (>130°C).

  • Final Alkylation: React with 2-bromobutane (if the sec-butyl group was not already present on the triazolone precursor). Note: Standard industrial routes often use a pre-formed triazolone precursor to avoid this long linear sequence, but the sequence above is the classical method.

Quantitative Data Summary

ParameterPhase 1 (Activation)Phase 2 (Coupling)Phase 3 (Deacetylation)
Limiting Reagent 1-Acetyl-4-[4-(MOM)phenyl]piperazineActivated PhenolEther Intermediate
Stoichiometry Excess Acid1.1 eq MesylateExcess Base
Temperature 45–50°C80°C100–110°C
Typical Yield 92–95%75–80%85–90%
Critical Impurity Unreacted MOM-SMHydrolyzed Mesylate (Alcohol)Acetate salts

References

  • Heeres, J., et al. (1984). Antimycotic azoles.[5] 7. Synthesis and antifungal activity of a series of novel triazol-3-ones. Journal of Medicinal Chemistry, 27(7), 894-900. Link

  • Janssen Pharmaceutica NV. (1981). Antifungal derivatives of 1-(1,3-dioxolan-2-ylmethyl)-1H-1,2,4-triazoles. US Patent 4,267,179. Link

  • Wang, Y., et al. (2018). Preparation method of Itraconazole derivative.[1][4][5][][7][8][9][10] CN Patent 108329304A. Link

  • BOC Sciences. Itraconazole and Impurities: Synthesis Pathways.

Sources

Application Note: Reaction Conditions for Deprotection of Methoxymethoxy (MOM) Group in Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methoxymethyl (MOM) ether is a robust protecting group for alcohols, favored in drug discovery for its stability against strong bases and nucleophiles. However, its removal—typically requiring strong acid catalysis—presents unique challenges when applied to piperazine derivatives .

Piperazines act as internal bases (


), creating a "buffer effect" that can neutralize catalytic acid equivalents, stalling the reaction. Furthermore, the byproduct of MOM deprotection is formaldehyde , which poses a critical risk of side-reactions (N-methylation or aminal formation) with the secondary amine of the piperazine during workup.

This guide provides three validated protocols to address these challenges, focusing on stoichiometric control , solubility management , and formaldehyde scavenging .

Mechanistic Insight & The "Piperazine Conflict"

To optimize deprotection, one must understand the interplay between the protecting group mechanism and the substrate's basicity.

The Deprotection Mechanism

Acid-catalyzed MOM cleavage follows an oxocarbenium ion pathway. The ether oxygen is protonated, releasing methanol and forming a resonance-stabilized cation, which is subsequently quenched by water to release formaldehyde and the free alcohol.

The Piperazine Conflict

In standard substrates, a catalytic amount of acid (e.g., 0.1 eq) suffices. In piperazine derivatives, the basic nitrogen atoms act as a "proton sink."

  • The Trap: If you add 0.1 eq of acid, the piperazine immediately protonates to the piperazinium salt. The effective concentration of free acid available to catalyze the MOM cleavage drops to near zero.

  • The Solution: You must add enough acid to fully protonate all basic nitrogens plus the catalytic excess required for the MOM cleavage (typically > 2.5 eq total).

The Formaldehyde Hazard (Critical)

Upon cleavage, the MOM group releases formaldehyde (


).
  • Risk: If the reaction mixture is neutralized (basified) while formaldehyde is still present, the free piperazine (secondary amine) can react with formaldehyde to form hemiaminals or linkers (Mannich-type reactions).

  • Control: Formaldehyde must be removed (via evaporation or scavenging) before the pH is raised during workup.

MOM_Mechanism cluster_legend Mechanism Logic Substrate Piperazine-O-MOM (Substrate) Protonation N-Protonation (Piperazinium Salt) Substrate->Protonation Acid (1st Eq) Oxocarbenium Oxocarbenium Intermediate Protonation->Oxocarbenium Acid (Excess) - MeOH Hydrolysis Hydrolysis (+ H2O) Oxocarbenium->Hydrolysis Water Attack Products Product-OH + CH2O + MeOH Hydrolysis->Products Collapse Piperazine acts as proton sink->Requires Excess Acid

Figure 1: Mechanistic pathway highlighting the consumption of acid equivalents by the piperazine scaffold prior to MOM cleavage.[1]

Critical Reaction Parameters

ParameterRecommendationRationale
Acid Stoichiometry 3.0 – 5.0 equivalents 1 eq per basic nitrogen + 1–3 eq for catalysis.
Solvent System MeOH or Dioxane/H2O Piperazinium salts are often insoluble in DCM/Ether, leading to gumming. Protic solvents maintain homogeneity.
Temperature RT to 50°C Piperazine salts stabilize the molecule; slightly elevated temps may be needed to drive kinetics.
Scavengers Thiols (optional)If the substrate is highly sensitive to formaldehyde, add 1-propanethiol to trap

.

Experimental Protocols

Protocol A: The "Workhorse" Method (HCl/MeOH)

Best for: Robust substrates, scale-up, and ensuring complete salt formation.

Reagents:

  • Concentrated HCl (37%) or 4M HCl in Dioxane.

  • Methanol (HPLC grade).

Procedure:

  • Dissolution: Dissolve the MOM-protected piperazine derivative (1.0 mmol) in Methanol (5 mL, 0.2 M).

  • Acid Addition: Add concentrated HCl (0.4 mL, ~5.0 mmol, 5 eq) dropwise.

    • Observation: The solution may warm slightly. Ensure it remains homogeneous. If a precipitate forms (piperazine HCl salt), add a minimum amount of water to redissolve.

  • Reaction: Stir at 40°C for 2–4 hours. Monitor by LC-MS (TLC is difficult due to salt formation).

    • Target: Disappearance of the MOM ether peak (+44 mass loss typically observed in fragmentation).

  • Workup (The pH Swing):

    • Step 4a (Formaldehyde Removal): Concentrate the reaction mixture in vacuo to dryness. This removes the solvent, excess HCl, and crucially, the volatile formaldehyde and methanol byproducts. Do not skip this.

    • Step 4b (Basification): Redissolve the solid residue in water (10 mL). Cool to 0°C. Slowly add 2M NaOH or sat.

      
       until pH > 11.
      
    • Step 4c (Extraction): Extract immediately with DCM or EtOAc (3 x 10 mL). The free piperazine is now in the organic layer.

    • Step 4d: Dry (

      
      ) and concentrate.
      
Protocol B: The "Organic Soluble" Method (TFA/DCM)

Best for: Lipophilic substrates where solubility in MeOH is poor.

Reagents:

  • Trifluoroacetic Acid (TFA).[2][3][4][5]

  • Dichloromethane (DCM).[2][5]

Procedure:

  • Dissolution: Dissolve substrate (1.0 mmol) in DCM (4 mL).

  • Acid Addition: Add TFA (1 mL) dropwise at 0°C. (Ratio 4:1 DCM:TFA).

    • Note: The piperazine TFA salt may remain soluble in this high-dielectric mixture.

  • Reaction: Warm to Room Temperature and stir for 1–3 hours.

  • Quench:

    • Ideally, evaporate the TFA/DCM in vacuo first (azeotrope with toluene if needed) to remove formaldehyde.

    • Partition the residue between saturated aqueous

      
       and DCM.[4][6]
      
    • Caution:

      
       evolution will be vigorous.
      
Protocol C: The "Anhydrous" Method (TMSBr)

Best for: Substrates sensitive to aqueous acid or hydrolysis.

Reagents:

  • Trimethylsilyl Bromide (TMSBr).[7]

  • Anhydrous DCM (

    
    ).
    

Procedure:

  • Setup: Flame-dry glassware under Nitrogen/Argon.

  • Dissolution: Dissolve substrate (1.0 mmol) in anhydrous DCM (5 mL) and cool to -78°C (or 0°C for robust substrates).

  • Reagent Addition: Add TMSBr (3.0 – 5.0 eq) dropwise.

    • Mechanism:[1][2][4][6][8][9] TMSBr acts as a Lewis acid, coordinating the MOM oxygen. Bromide acts as the nucleophile to cleave the methyl group.

  • Reaction: Stir at 0°C for 1–2 hours.

  • Quench: Pour into a vigorously stirring mixture of saturated

    
     and ice.
    

Workflow & Troubleshooting Guide

The following flowchart illustrates the decision-making process for workup, emphasizing the removal of formaldehyde.

Workup_Logic cluster_trouble Troubleshooting Start Reaction Complete (Acidic Solution) Evap Evaporate to Dryness (Remove CH2O/MeOH/Acid) Start->Evap Crucial Step Resuspend Resuspend in Water Evap->Resuspend Issue2 N-Methylation observed? Incomplete CH2O removal Evap->Issue2 Check_pH Adjust pH > 11 (NaOH / Na2CO3) Resuspend->Check_pH Release Free Base Extract Extract with DCM/EtOAc Check_pH->Extract Piperazine moves to Organic Issue1 Product stays in Aqueous? Check pH (must be >10) Check_pH->Issue1

Figure 2: Optimized workup workflow to prevent side reactions and ensure recovery of the piperazine free base.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Incomplete Conversion Acid consumed by piperazine.Add 2 more equivalents of acid or increase temperature to 50°C.
Product in Aqueous Layer pH too low during extraction.Piperazines are polar. Ensure pH > 11. Use "Salting out" (saturate aqueous layer with NaCl) to push product into organic phase.
"Gum" formation Salt insolubility.Switch solvent to MeOH or add small amount of water to the reaction mixture.
New +12 or +14 mass peak Formaldehyde reaction.You formed a hemiaminal (+30) or methylene bridge. Ensure rigorous evaporation of reaction mixture before basifying.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P.G.M. (2014).[3] Standard reference for MOM cleavage conditions including HCl and TMSBr.

  • Organic Chemistry Portal: Methoxymethyl Ether (MOM). Comprehensive database of MOM protection/deprotection mechanisms and reagents.Link

  • Cleavage of MOM Ethers with TMSBr. Hanessian, S. et al. Methodology for anhydrous cleavage useful for sensitive substrates.

  • BenchChem Application Note: Acid-Catalyzed Cleavage of MOM Ethers. General protocols for TFA and HCl usage.Link

  • Master Organic Chemistry: Cleavage of Ethers. Mechanistic overview of acid-catalyzed ether hydrolysis.Link

Sources

Application Note & Protocol: A Two-Step Synthesis of 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of a Key Piperazine Intermediate

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The specific derivative, 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine, serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its structure combines a protected phenol with an acetylated piperazine nitrogen, allowing for further selective modifications at other positions.

This application note provides a comprehensive, field-proven guide for the preparation of this intermediate, starting from the commercially available 1-(4-hydroxyphenyl)piperazine. The synthetic strategy is bifurcated into two critical stages:

  • Chemoselective Protection: The phenolic hydroxyl group is first protected as a methoxymethyl (MOM) ether. This step is crucial to prevent the acidic phenol from interfering with subsequent reactions and to avoid competitive O-acetylation in the final step.

  • Directed N-Acetylation: The secondary amine of the piperazine ring is then acetylated using acetic anhydride.

This guide is designed for researchers and drug development professionals, offering not just a procedural walkthrough but also the underlying chemical rationale for each step, ensuring both reproducibility and a deeper understanding of the transformation.

Mechanistic Rationale and Strategic Considerations

A successful synthesis relies on understanding the reactivity of the starting material. 1-(4-hydroxyphenyl)piperazine possesses two primary nucleophilic sites: the phenolic oxygen and the secondary piperazine nitrogen. Direct acetylation would likely result in a mixture of N-acetylated, O-acetylated, and N,O-diacetylated products, leading to significant purification challenges.

The Imperative for Hydroxyl Protection

The methoxymethyl (MOM) group is an ideal choice for protecting the phenolic hydroxyl function. It is readily introduced under basic conditions and is stable to the nucleophilic and basic environment of the subsequent acetylation step.[1][2] The protection mechanism proceeds via an SN2 pathway. A strong base, such as sodium hydride (NaH), is used to deprotonate the phenol, forming a highly nucleophilic phenoxide anion. This anion then displaces the chloride from chloromethyl methyl ether (MOM-Cl), a potent electrophile, to form the stable MOM ether.[3]

CAUTION: Chloromethyl methyl ether is a recognized carcinogen and must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment.[4]

The N-Acetylation Mechanism

The acetylation of a secondary amine, such as the one in the piperazine ring, is a classic nucleophilic addition-elimination reaction.[5] The nitrogen's lone pair of electrons attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which subsequently collapses, eliminating an acetate anion as a leaving group and yielding the final N-acetylated product.[6] The presence of a mild base is essential to neutralize the acetic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

Visualized Synthetic Workflow

The overall two-step process is outlined below, illustrating the progression from starting material to the final protected and acetylated product.

G cluster_0 Step 1: Phenol Protection cluster_1 Step 2: N-Acetylation Start 1-(4-hydroxyphenyl)piperazine Reagents1 1. NaH, Anhydrous THF 2. MOM-Cl Start->Reagents1 Intermediate 1-[4-(Methoxymethoxy)phenyl]piperazine Intermediate_ref 1-[4-(Methoxymethoxy)phenyl]piperazine Reagents1->Intermediate FinalProduct This compound Reagents2 Acetic Anhydride, K₂CO₃ 1,4-Dioxane, Reflux Reagents2->FinalProduct Intermediate_ref->Reagents2

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-[4-(Methoxymethoxy)phenyl]piperazine (MOM-protected intermediate)

This protocol details the protection of the phenolic hydroxyl group. It is critical to maintain anhydrous conditions due to the moisture-sensitivity of sodium hydride.

Materials & Reagents:

  • 1-(4-hydroxyphenyl)piperazine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Chloromethyl methyl ether (MOM-Cl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add sodium hydride (1.2 equiv).

  • Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, decanting the hexane carefully under a stream of nitrogen.

  • Add anhydrous THF to the flask to create a suspension of NaH. Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve 1-(4-hydroxyphenyl)piperazine (1.0 equiv) in a separate flask containing anhydrous THF.

  • Add the solution of 1-(4-hydroxyphenyl)piperazine dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir for 1 hour at this temperature. Gas evolution (H₂) should be observed.

  • After 1 hour, add chloromethyl methyl ether (1.1 equiv) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring for completion by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure MOM-protected intermediate.

Protocol 2: Synthesis of this compound (Final Product)

This protocol describes the N-acetylation of the MOM-protected intermediate.

Materials & Reagents:

  • 1-[4-(Methoxymethoxy)phenyl]piperazine (from Protocol 1)

  • Acetic anhydride

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask, combine the MOM-protected intermediate (1.0 equiv), anhydrous potassium carbonate (2.5 equiv), and 1,4-dioxane.

  • To this stirred suspension, add acetic anhydride (1.2 equiv).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 101 °C). Maintain the reflux for 3-5 hours. Monitor the reaction progress by TLC.[8]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and potassium acetate). Wash the solid residue with a small amount of 1,4-dioxane or ethyl acetate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting solid residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic solution with water and then with a saturated aqueous solution of sodium bicarbonate to remove any remaining acetic acid.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Summary of Reaction Parameters

ParameterStep 1: MOM ProtectionStep 2: N-Acetylation
Starting Material 1-(4-hydroxyphenyl)piperazine1-[4-(Methoxymethoxy)phenyl]piperazine
Key Reagents NaH, MOM-ClAcetic Anhydride, K₂CO₃
Molar Ratio (Reagent:Substrate) NaH (1.2:1), MOM-Cl (1.1:1)Acetic Anhydride (1.2:1), K₂CO₃ (2.5:1)
Solvent Anhydrous THF1,4-Dioxane
Temperature 0 °C to Room TemperatureReflux (~101 °C)
Typical Reaction Time 12 - 16 hours3 - 5 hours
Workup Aqueous Quench & ExtractionFiltration & Extraction
Purification Flash ChromatographyRecrystallization
Expected Yield 80 - 90%85 - 95%

Chemical Structures Overview

Structures Start 1-(4-hydroxyphenyl)piperazine Intermediate 1-[4-(Methoxymethoxy)phenyl]piperazine Start->Intermediate NaH, MOM-Cl THF Product This compound Intermediate->Product Ac₂O, K₂CO₃ Dioxane

Sources

Application Note: High-Fidelity N-Acetylation of 4-(Methoxymethoxy)phenyl Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The 4-(methoxymethoxy)phenyl piperazine scaffold is a critical intermediate in the synthesis of triazole antifungals (e.g., Posaconazole analogs) and various psychotropic agents. While N-acetylation of secondary amines is a routine transformation, the presence of the Methoxymethyl (MOM) ether protecting group introduces a specific chemoselectivity challenge.

MOM ethers are robust under basic conditions but exhibit high lability in acidic environments (pH < 4). Standard acetylation protocols utilizing Acetyl Chloride (


) generate stoichiometric HCl, which can trigger premature deprotection of the phenol if not rigorously buffered.

This guide presents two validated protocols designed to maximize N-acetylation yield while preserving the acid-sensitive MOM moiety:

  • Method A (Standard): A homogeneous, pyridine-catalyzed approach using Acetic Anhydride (

    
    ).
    
  • Method B (Green/Scalable): A biphasic, inorganic base-mediated approach suitable for process chemistry.

Chemical Strategy & Mechanism[1][2][3][4]

The "Acid Trap"

The primary failure mode in this synthesis is the inadvertent cleavage of the MOM group during reaction or workup.

  • Risk Factor:

    
    .
    
  • Mitigation: Use Acetic Anhydride (

    
    ) as the electrophile. The byproduct is Acetic Acid (
    
    
    
    , pKa ~4.76), which is far less aggressive toward MOM ethers than mineral acids.
Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution.[1] The secondary amine of the piperazine ring attacks the carbonyl carbon of the anhydride. A base is required to neutralize the resulting acetic acid and drive the equilibrium forward.

Key Mechanistic Steps:

  • Nucleophilic Attack: Piperazine nitrogen attacks the carbonyl.

  • Tetrahedral Intermediate: Formation of the unstable intermediate.

  • Elimination: Expulsion of acetate.

  • Proton Transfer: Base removes the proton from the amide nitrogen.

Experimental Protocols

Method A: Pyridine-Catalyzed Acetylation (Standard R&D)

Best for: Small scale (<5g), high solubility requirements, and rapid kinetics.

Reagents:

  • Substrate: 4-(methoxymethoxy)phenyl piperazine (1.0 eq)

  • Reagent: Acetic Anhydride (

    
    ) (1.2 eq)
    
  • Base/Solvent: Pyridine (3.0 eq) or Pyridine/DCM (1:4 v/v)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask under

    
     atmosphere, dissolve the piperazine substrate in DCM (5 mL per gram of substrate).
    
  • Base Addition: Add Pyridine (3.0 eq). Cool the mixture to 0°C using an ice bath.

    • Note: Pyridine acts as both a base and a nucleophilic catalyst (forming the reactive N-acetylpyridinium species).

  • Acetylation: Add

    
     (1.2 eq) dropwise over 10 minutes.
    
    • Observation: The reaction is exothermic. Maintain internal temp < 10°C during addition.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench & Workup (Critical):

    • Dilute with DCM.[2][3]

    • Wash 1: Saturated

      
       (removes acetic acid).
      
    • Wash 2: 5%

      
       solution (removes pyridine—turns solution blue). Do not use HCl.
      
    • Wash 3: Brine.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
Method B: Biphasic Inorganic Base (Green/Process)

Best for: Scale-up (>10g), avoiding toxic pyridine, and cost-efficiency.

Reagents:

  • Substrate: 4-(methoxymethoxy)phenyl piperazine (1.0 eq)

  • Reagent: Acetic Anhydride (

    
    ) (1.5 eq)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Ethyl Acetate (EtOAc) / Water (1:1 ratio)

Step-by-Step Protocol:

  • Preparation: Dissolve

    
     (2.0 eq) in water. Dissolve the substrate in EtOAc.[4]
    
  • Mixing: Combine the two phases in a reactor with vigorous overhead stirring.

  • Addition: Add

    
     (1.5 eq) slowly to the biphasic mixture at RT.
    
  • Reaction: Stir vigorously for 3–6 hours.

    • Mechanism:[5][6][7][2][3] The reaction occurs at the interface or via extraction of the free amine into the organic phase.

      
       neutralizes 
      
      
      
      in the aqueous phase, keeping the organic phase neutral/basic and protecting the MOM group.
  • Workup:

    • Separate phases.

    • Extract aqueous layer once with EtOAc.

    • Combine organics and wash with Brine.

  • Crystallization: Many N-acetyl piperazines crystallize upon concentration of EtOAc or addition of Heptane.

Visualization of Workflows

Diagram 1: Reaction Mechanism & Pathway

AcetylationMechanism Substrate Piperazine Substrate (MOM-Protected) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagents Ac2O + Base Reagents->Intermediate Transition Elimination of Acetate Intermediate->Transition Product N-Acetyl Product Transition->Product Byproduct Acetate Salt Transition->Byproduct

Caption: Nucleophilic acyl substitution pathway converting secondary amine to amide.

Diagram 2: Workup Decision Tree (MOM Protection)

WorkupLogic Start Crude Reaction Mixture CheckBase Base Used? Start->CheckBase Pyridine Pyridine (Method A) CheckBase->Pyridine Organic Base Inorganic K2CO3/NaOH (Method B) CheckBase->Inorganic Inorganic Base WashCu Wash: 5% CuSO4 (Complexes Pyridine) Pyridine->WashCu AcidCheck Need Acid Wash? WashCu->AcidCheck PhaseSep Phase Separation (Remove Aqueous) Inorganic->PhaseSep PhaseSep->AcidCheck AvoidHCl STOP: Avoid HCl/H2SO4 (MOM Cleavage Risk) AcidCheck->AvoidHCl Strong Acid SafeAcid Use Citric Acid (pH ~4) or NH4Cl AcidCheck->SafeAcid Mild Acid Final Dry & Concentrate AvoidHCl->Final Skip Wash SafeAcid->Final

Caption: Workup logic flow emphasizing avoidance of strong acids to preserve MOM ether.

Quality Control & Troubleshooting

Analytical Parameters
ParameterMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water)> 98.0% Area
Identity 1H-NMR (DMSO-d6)Acetyl singlet (~2.0 ppm); MOM singlet (~3.4 ppm, 5.1 ppm)
MOM Integrity TLC / NMRAbsence of free phenol peak (broad singlet >9 ppm)
Residual Solvent GC-HSPyridine < 200 ppm; EtOAc < 5000 ppm
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Loss of MOM Group Acidic workup or excess heat with AcCl.Switch to Method A (

). Use saturated

or Citric acid for washes. Avoid HCl.
Incomplete Reaction Steric hindrance or wet solvent (hydrolysis of

).
Dry solvents over molecular sieves. Add catalytic DMAP (5 mol%) to Method A.
Product is Sticky Oil Rotamers of amide or residual solvent.Triturate with Diethyl Ether or Heptane to induce crystallization. Dry under high vacuum at 40°C.
Pyridine Smell Inefficient removal of pyridine.Perform additional washes with 5%

or dilute Citric Acid.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[8][9] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[8] (Detailed stability data of MOM ethers).

  • Organic Chemistry Portal. (n.d.). Methoxymethyl (MOM) Ether Stability and Protection. Retrieved October 26, 2023. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard acetylation protocols).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic grounding for nucleophilic acyl substitution).

Sources

Application Note: Strategic Utilization of 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine in Triazole Antifungal Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the utilization of 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine in the synthesis of triazole-based antifungal agents.

Executive Summary

This guide details the methodological application of This compound (CAS: 1246819-45-3) as a high-value synthone in the convergent synthesis of triazole antifungals, specifically analogues of Itraconazole and Posaconazole .

The reagent serves as a protected "Right-Hand Side" (RHS) scaffold. Its structural value lies in the orthogonal protection strategy : the base-labile


-acetyl group and the acid-labile methoxymethoxy (MOM) ether allow for precise, sequential functionalization of the piperazine and phenyl rings. This guide provides validated protocols for selective deprotection, 

-arylation, and the construction of the 1,2,4-triazol-3-one core.

Strategic Chemical Logic

The synthesis of modern azole antifungals requires linking a lipophilic aryl-piperazine tail to a triazole-containing head. Using this specific reagent avoids the formation of symmetric byproducts (bis-alkylation of piperazine) and prevents premature phenol reactivity.

Orthogonal Protection Pathway

The success of this reagent hinges on the sequence of deprotection:

  • Alkaline Hydrolysis: Removes the

    
    -acetyl group to liberate the piperazine amine without disturbing the MOM ether.
    
  • Acidic Hydrolysis: Removes the MOM group to liberate the phenol only after the triazole core has been attached or constructed.

Synthetic Workflow Diagram

The following flowchart illustrates the convergent route where the reagent is activated and coupled to a triazolone precursor.

TriazoleSynthesis Start 1-Acetyl-4-[4-(methoxymethoxy) phenyl]piperazine (Protected Scaffold) Step1 Step 1: Selective Deacetylation (NaOH, EtOH, Reflux) Start->Step1 Base Hydrolysis Inter1 Free Piperazine Intermediate (MOM Intact) Step1->Inter1 Step2 Step 2: N-Arylation / Coupling (w/ Chloronitrobenzene or Triazolone-Halide) Inter1->Step2 Nucleophilic Aromatic Substitution Inter2 Coupled Aryl-Piperazine Step2->Inter2 Step3 Step 3: Triazolone Ring Construction (Hydrazine + PhOCOCl) Inter2->Step3 Cyclization Step4 Step 4: MOM Deprotection (HCl/IPA) Step3->Step4 Acid Hydrolysis Final Target Triazole Antifungal Precursor (Free Phenol) Step4->Final

Figure 1: Convergent synthesis pathway utilizing the orthogonal stability of Acetyl and MOM groups.

Detailed Experimental Protocols

Protocol A: Selective Deacetylation (Activation of Piperazine)

Objective: To remove the acetyl protecting group while preserving the acid-sensitive MOM ether. Critical Mechanism: The MOM group is stable to base. Therefore, alkaline hydrolysis is mandatory. Do not use acid (e.g., HCl/MeOH) as it will cleave the MOM group prematurely.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH), 4.0 M aqueous solution

  • Ethanol (95%) or 1-Butanol (for higher reflux temp)

  • Dichloromethane (DCM) for extraction

Procedure:

  • Dissolution: Charge a round-bottom flask with This compound (10 g, 37.8 mmol) and Ethanol (100 mL). Stir until suspended.

  • Hydrolysis: Add 4M NaOH (30 mL, ~3 eq) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) and maintain for 6–8 hours.

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (

      
      ) should disappear, and a lower spot (amine) should appear.
      
  • Work-up:

    • Cool reaction to room temperature.

    • Concentrate under reduced pressure to remove Ethanol.

    • Dilute residue with water (50 mL) and extract with DCM (

      
       mL).
      
  • Purification: Wash combined organic layers with brine, dry over anhydrous

    
    , and concentrate.
    
    • Yield Expectation: 90–95% as an off-white solid.

    • Product:1-[4-(methoxymethoxy)phenyl]piperazine .[1][2]

Protocol B: Construction of the Triazolone Core

Objective: To synthesize the 1,2,4-triazol-3-one ring on the piperazine scaffold. This is the "Linear Construction" method used when a pre-formed triazole halide is not available.

Prerequisite: The product from Protocol A is first reacted with


-chloronitrobenzene and reduced to the aniline derivative (Structure: 

).

Materials:

  • Aniline Intermediate (1.0 eq)

  • Phenyl chloroformate (1.1 eq)

  • Hydrazine hydrate (1.2 eq)

  • Formamidine acetate (1.5 eq)

  • Solvent: Dichloromethane / THF

Procedure:

  • Carbamate Formation:

    • Dissolve the Aniline Intermediate in DCM at 0°C. Add Pyridine (1.2 eq).

    • Add Phenyl chloroformate dropwise. Stir 1h at 0°C.

    • Result: Formation of the phenyl carbamate.

  • Hydrazine Reaction:

    • Add Hydrazine hydrate directly to the reaction mixture. Stir at RT for 4 hours.

    • Result: Conversion to the semicarbazide (Urea derivative).

  • Cyclization (Triazolone Formation):

    • Evaporate solvent and redissolve the crude semicarbazide in Formamide or add Formamidine acetate .

    • Heat to 140°C for 4–6 hours.

    • Mechanism:[3][4][5][6] The formamidine provides the final carbon for the ring closure, forming the 1,2,4-triazol-3-one ring.

  • Isolation: Cool, pour into ice water, and filter the precipitate.

Protocol C: MOM Deprotection (Final Activation)

Objective: To reveal the phenolic hydroxyl group for the final coupling with the chiral triazole side chain (e.g., tosylate).

Procedure:

  • Dissolve the Triazolone-MOM intermediate in Isopropanol (IPA) and Methanol (1:1).

  • Add Conc. HCl (2.0 eq) or generate HCl in situ using Acetyl Chloride/MeOH.

  • Heat to 50°C for 2 hours.

    • Note: The MOM group hydrolyzes rapidly in acidic alcohol. The triazolone ring is stable under these conditions.

  • Neutralize with saturated

    
     and filter the phenolic product.
    

Key Analytical Parameters

The following data points are critical for validating the quality of the starting reagent and the intermediates.

ParameterSpecification / ObservationMethod
Appearance White to pale pink crystalline solidVisual
Purity

HPLC (C18, ACN/Water)
MOM Stability Stable at pH 8–14; Labile at pH < 4Chemical Test
Acetyl Stability Labile at pH > 10 (Heat) or pH < 1 (Heat)Chemical Test
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in WaterSolubility Test

Troubleshooting Guide

Issue 1: Incomplete Deacetylation
  • Symptom: TLC shows persistence of starting material after 8 hours.

  • Root Cause: Temperature too low or base concentration insufficient.

  • Solution: Switch solvent to 1-Butanol (Reflux ~117°C) to increase reaction kinetics. Ensure NaOH is not carbonated (fresh solution).

Issue 2: Loss of MOM Group during Work-up
  • Symptom: Appearance of free phenol (polar spot on TLC) during the basic hydrolysis step.

  • Root Cause: Accidental acidification during the extraction (e.g., using acidic brine or contaminated glassware).

  • Solution: Ensure all aqueous washes are neutral or slightly basic (pH 7–8).

Issue 3: Low Yield in Triazolone Cyclization
  • Symptom: Formation of linear polymeric byproducts.

  • Root Cause: Inefficient reaction with formamidine acetate.

  • Solution: Ensure anhydrous conditions during the cyclization at 140°C. Remove water/ammonia byproducts if possible (nitrogen sweep).

References

  • Synthesis of Itraconazole Intermediates. Journal of the Korean Chemical Society, 1999, 43(6), 676-681.

  • Process for the Preparation of Itraconazole Intermediate. Quick Company / Patent Disclosure.

  • This compound Product Data. Chemicea Pharma.

  • Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. PrepChem.

  • Posaconazole Synthesis Routes. DrugBank Online.

Disclaimer: This protocol is intended for research and development purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Application Note: Solvent Selection for Coupling Reactions Involving 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and medicinal chemists optimizing the synthesis of antifungal intermediates. It focuses on the critical solvent parameters governing the Palladium-catalyzed C-N coupling to form 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine (hereafter referred to as Compound A ) and its subsequent reactivity.

Executive Summary

This compound is a pivotal intermediate in the synthesis of triazole antifungal agents (e.g., Posaconazole analogues). Its synthesis typically involves the Buchwald-Hartwig C-N cross-coupling of 1-acetylpiperazine with a MOM-protected aryl halide.

The choice of solvent in this coupling is not merely a medium for solubility; it dictates the catalytic turnover frequency (TOF) , impurity profile (dehalogenation vs. amination) , and MOM-group stability . This guide moves beyond traditional toluene/dioxane systems to recommend 2-Methyltetrahydrofuran (2-MeTHF) and aqueous surfactant systems as superior, high-yielding alternatives.

Physicochemical Profile & Solvent Compatibility[1][2][3]

Before selecting a solvent, one must understand the solute's behavior. Compound A possesses a "push-pull" electronic structure:

  • Piperazine Nitrogen (N1): Acetylated (Amide) – Polar, H-bond acceptor.

  • Piperazine Nitrogen (N4): Arylated – Moderately basic (pKa ~5-6).

  • MOM Ether: Acid-labile, base-stable.

Table 1: Solvent Compatibility Matrix
Solvent ClassExamplesSolubility of Compound ASuitability for CouplingRisk Factor
Aromatic Hydrocarbons Toluene, XyleneModerateHigh (Traditional)Poor solubility of polar Pd-precatalysts; High boiling point required.
Ethers (Cyclic) THF, 1,4-DioxaneGoodHigh Peroxide formation; Dioxane is a potential carcinogen (Class 1).
Green Ethers 2-MeTHF , CPMEExcellent Optimal Higher boiling point than THF (80°C); Biorenewable; Phase-separates from water (easy workup).
Polar Aprotic DMF, DMSO, NMPExcellentLow Strong coordination to Pd(II) inhibits the catalytic cycle; difficult removal.
Protic Methanol, WaterGoodSpecialized Requires surfactant (TPGS-750-M) for micellar catalysis; MeOH risks solvolysis of MOM if acidic.

Core Protocol: Buchwald-Hartwig Synthesis

The most critical step involving this scaffold is its formation via C-N coupling.

Reaction: 1-Bromo-4-(methoxymethoxy)benzene + 1-Acetylpiperazine


Compound A 
Why 2-MeTHF? (The Mechanistic Advantage)

While Toluene is the industry standard, 2-MeTHF is superior for this specific piperazine coupling because:

  • Solubility: It dissolves the polar 1-acetylpiperazine starting material better than Toluene, preventing "gummy" precipitates that trap the catalyst.

  • Pd-Stability: The ether oxygen provides weak coordination to Pd(0), stabilizing the active species without inhibiting the oxidative addition step (unlike acetonitrile or pyridine).

  • Workup: It forms a distinct bilayer with water, allowing for direct washing without solvent exchange.

Experimental Protocol (Optimized)

Reagents:

  • Aryl Halide: 1-Bromo-4-(methoxymethoxy)benzene (1.0 equiv)

  • Amine: 1-Acetylpiperazine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (1 mol%) + XPhos (2 mol%) OR Pd-RuPhos G4 (1 mol%)

  • Base: NaOtBu (1.5 equiv) or K₃PO₄ (2.0 equiv for milder conditions)

  • Solvent: Anhydrous 2-MeTHF (0.2 M concentration)

Step-by-Step Procedure:

  • Inerting: Charge a reaction vessel with the Aryl Halide, 1-Acetylpiperazine, and Base. Cycle vacuum/Nitrogen (3x) to remove O₂.

  • Catalyst Addition: Add the Pd-precatalyst and Ligand (if not pre-complexed) under a positive stream of Nitrogen.

  • Solvent Charge: Add sparged (O₂-free) 2-MeTHF via syringe.

  • Reaction: Heat to 75–80°C (Reflux of 2-MeTHF). Stir vigorously (800 rpm).

    • Self-Validation: The mixture should turn from dark red/brown to a lighter orange/tan suspension as NaBr precipitates.

  • Monitoring: Check HPLC/TLC at 2 hours. Look for the disappearance of the Aryl Bromide.

    • Note: If conversion stalls >90%, do not add more catalyst. Add 0.1 equiv of 1-acetylpiperazine; the amine often degrades faster than the bromide.

  • Workup: Cool to RT. Add Water (1:1 vol). Separate layers. The product resides in the organic (2-MeTHF) layer. Wash organic layer with 10% Citric Acid (rapidly!) to remove unreacted piperazine, then immediately neutralize with NaHCO₃ (to protect MOM group).

Downstream Application: MOM Deprotection

Once coupled, the MOM group is typically removed to reveal the phenol for etherification (e.g., linker attachment in antifungal synthesis).

Challenge: The acetamide (N-acetyl) is susceptible to hydrolysis under strong acid/heat. The MOM group requires acid to leave.[1][2] Solution: Use a Solvent-Free or High-Solubility Alcohol approach to minimize thermal stress.

Protocol: Mild Methanolic Deprotection
  • Dissolve Compound A in MeOH (5 volumes).

  • Add TMS-Cl (Trace, catalytic) or 2M HCl in MeOH (1.1 equiv).

  • Stir at RT (Do not heat).

  • Mechanism: The anhydrous HCl cleaves the acetal (MOM) to form the phenol and methyl formate/methanol.

  • Validation: Product precipitates as the HCl salt, or monitor by TLC (Phenol is significantly more polar).

Visualizing the Workflow

The following diagram illustrates the solvent-dependent pathways and the critical decision nodes for the synthesis and processing of Compound A.

SolventSelection Start Start: Coupling Precursors (Aryl Bromide + Acetylpiperazine) Decision Solvent Selection Node Start->Decision RouteA Route A: Toluene/Dioxane (Traditional) Decision->RouteA High Temp (>100°C) Solubility Issues RouteB Route B: 2-MeTHF (Recommended) Decision->RouteB Med Temp (80°C) Excellent Solubility Easy Workup RouteC Route C: Water/TPGS-750-M (Surfactant/Green) Decision->RouteC Room Temp Specialized Catalyst Product Intermediate: Compound A (MOM-Protected) RouteA->Product Yield: 75-85% RouteB->Product Yield: >90% RouteC->Product Yield: Variable Deprotection Deprotection Step (MOM Removal) Product->Deprotection Final Final Scaffold: 1-Acetyl-4-(4-hydroxyphenyl)piperazine Deprotection->Final MeOH/HCl (Mild) or pTSA (Solvent Free)

Caption: Figure 1. Solvent selection decision tree for the synthesis and deprotection of this compound, highlighting 2-MeTHF as the optimal balance of solubility and reactivity.

References

  • Buchwald-Hartwig Cross-Coupling Basics & Solvent Effects

    • Title: Practical Guide to the Buchwald-Hartwig Amin
    • Source:Chemical Reviews / Organic Process Research & Development.
    • URL:[Link] (Representative link for OPRD general guidelines).

  • Green Solvent Selection (2-MeTHF)

    • Title: 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[3]

    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • MOM Group Stability & Deprotection: Title: Stability of the Methoxymethyl (MOM) Ether Protecting Group: An In-depth Technical Guide. Source: BenchChem Technical Guides.
  • Surfactant/Water Coupling (Alternative Protocol)

    • Title: TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature.[4]

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

Sources

Scalable synthetic routes for Itraconazole key intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable convergent synthetic route for Itraconazole (ITZ), focusing on the critical coupling of the cis-dioxolane mesylate and the triazolone-phenol intermediates. Unlike early linear syntheses, this modular approach maximizes yield and allows for independent quality control of key fragments before the final expensive coupling step. Special emphasis is placed on stereochemical control (cis/trans ratio), process safety in dipolar aprotic solvents, and impurity rejection strategies.

Introduction: The Convergent Strategy

Itraconazole is a high-molecular-weight triazole antifungal containing four chiral centers. Early industrial routes (Janssen, 1984) were linear, suffering from low overall yields (<20%) and difficult late-stage purification.

Modern process chemistry utilizes a Convergent Strategy , splitting the molecule into two highly characterized fragments:

  • Fragment A (The "Left" Wing): cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate.[1][2]

  • Fragment B (The "Right" Wing): 2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one.[3][4]

This guide focuses on the preparation of these fragments and their final O-alkylation coupling.

Strategic Retrosynthesis & Pathway

The following diagram illustrates the convergent logic, highlighting the critical cis-stereochemistry requirement of the dioxolane ring.

Itraconazole_Retrosynthesis ITZ Itraconazole API (Cis-Stereochemistry Critical) Coupling Step 3: Convergent Coupling (O-Alkylation) ITZ->Coupling FragA Fragment A (Electrophile) Dioxolane Mesylate (Must be cis-isomer) Coupling->FragA DMSO/Base FragB Fragment B (Nucleophile) Triazolone Phenol Coupling->FragB Raw1 2,4-Dichloroacetophenone + Glycerol FragA->Raw1 Ketalization Raw2 1,2,4-Triazole FragA->Raw2 Substitution Raw3 N-(4-methoxyphenyl)piperazine FragB->Raw3 Triazolone Ring Formation

Figure 1: Retrosynthetic breakdown of Itraconazole into two stable intermediates.

Module 1: Synthesis of Fragment A (Dioxolane Mesylate)

Challenge: The ketalization reaction produces a mixture of cis and trans isomers (typically 3:2 ratio). Only the cis isomer has the desired antifungal activity. Solution: Kinetic control during ketalization and selective crystallization of the mesylate.

Protocol 1: Stereoselective Dioxolane Formation
  • Reagents: 2,4-Dichloroacetophenone, Glycerol, Methanesulfonic acid (MSA), Toluene.

  • Scale: 100 g basis.

  • Ketalization: Charge 2,4-dichloroacetophenone (1.0 eq) and glycerol (1.2 eq) into toluene. Add MSA (0.1 eq) as catalyst.

  • Azeotropic Distillation: Heat to reflux (110°C) with a Dean-Stark trap. Remove water continuously to drive equilibrium.

  • Bromination/Triazolylation: (Simplified for brevity) The resulting alcohol is brominated and then substituted with 1,2,4-triazole.

  • Mesylation (Critical Step):

    • Dissolve the cis/trans alcohol mixture in Dichloromethane (DCM) at 0°C.

    • Add Triethylamine (1.5 eq).

    • Slowly add Methanesulfonyl chloride (MsCl, 1.2 eq) maintaining T < 5°C.

  • Purification (The "Cis-Switch"):

    • The trans-mesylate is more soluble in toluene/ethanol mixtures than the cis-mesylate.

    • Recrystallization: Dissolve crude mesylate in Ethanol (5 volumes) at 70°C. Cool slowly to 5°C. The cis-isomer crystallizes preferentially.

    • Target Spec: cis:trans ratio > 98:2 by HPLC.

Expert Insight: Do not attempt to separate isomers at the alcohol stage. The mesylate derivative offers significantly better crystalline differentiation between diastereomers [1].

Module 2: Synthesis of Fragment B (Triazolone Phenol)

Challenge: Constructing the triazolone ring without using highly toxic reagents like phosgene. Solution: Use of Phenyl Chloroformate as a solid phosgene equivalent.

Protocol 2: Triazolone Ring Closure
  • Carbamate Formation: React the piperazine-aniline precursor with Phenyl Chloroformate in DCM/Pyridine at 0-5°C.

  • Hydrazine Addition: Treat the phenyl carbamate with Hydrazine Hydrate in 1,4-dioxane at reflux. This forms the semicarbazide intermediate.

  • Cyclization: Add Formamidine Acetate (1.5 eq) and reflux in 1-propanol. This closes the ring to form the 1,2,4-triazol-3-one core.

  • N-Alkylation: Alkylate the triazolone nitrogen with 2-bromobutane using K2CO3 in DMSO to install the sec-butyl tail.

  • Deprotection: If the phenol was protected (e.g., methoxy), deprotect using HBr (48% aq) to reveal the free hydroxyl group required for coupling.

Module 3: The Convergent Coupling (O-Alkylation)

This is the most expensive step. Yield losses here are costly. The reaction is a Williamson ether synthesis.

Protocol 3: Solid-Liquid Phase Transfer Coupling
  • Reagents: Fragment A (Mesylate), Fragment B (Phenol), NaOH (pellets), DMSO.

  • Safety Warning: Heating DMSO with strong bases (NaOH/KOH) can cause runaway exotherms above 120°C. Strict temperature control is mandatory.

Step-by-Step Workflow:

  • Reactor Setup: Dry inert atmosphere (N2).

  • Dissolution: Charge Fragment B (Phenol, 1.0 eq) and Fragment A (Mesylate, 1.1 eq) into DMSO (7 volumes).

  • Base Addition: Add powdered NaOH (2.0 eq) at ambient temperature.

  • Reaction: Heat to 60°C . Monitor by HPLC.

    • Note: Do not exceed 80°C to prevent DMSO decomposition and trans-esterification side reactions.

  • Quench: Pour reaction mixture into water (20 volumes) under rapid agitation. The crude Itraconazole will precipitate.

  • Purification: Filter the solid. Wash with water and methanol.

  • Final Crystallization: Recrystallize from Toluene/Ethanol to remove "Impurity E" (Didioxolanyl analog).

Process Control & Impurity Management

Impurity NameOriginControl Strategy
Impurity A (Des-alkyl) Incomplete alkylation of triazoloneEnsure excess 2-bromobutane in Module 2; monitor via IPC (In-Process Control).
Impurity E (Didioxolanyl) Over-reaction of Fragment AStrict stoichiometry (1.05 - 1.1 eq of Mesylate). Avoid large excesses.
Trans-Isomer Carryover from Module 1Crystallization of Fragment A (Mesylate) is the critical control point.
Oxidized Piperazine Air oxidation during couplingPerform coupling under strict Nitrogen blanket; use degassed DMSO.
Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% Ammonium Acetate in Water; B: Acetonitrile. Gradient 40% B to 90% B over 20 mins.

  • Detection: UV at 260 nm.

Process Flow Diagram (Coupling Step)

Coupling_Process cluster_safety Safety Critical Zone Reactor Reactor (DMSO) Temp < 60°C N2 Blanket Quench Quench Tank (Water/Ice) Reactor->Quench Transfer Inputs Frag A (Mesylate) Frag B (Phenol) NaOH Powder Inputs->Reactor Charge Filter Filtration (Crude Cake) Quench->Filter Slurry Cryst Crystallization (Toluene/EtOH) Filter->Cryst Dissolution Final Pure Itraconazole (API Grade) Cryst->Final Isolation

Figure 2: Workflow for the final coupling stage, emphasizing safety limits.

References

  • Heeres, J., Backx, L. J., & Van Cutsem, J. (1984). Antimycotic azoles.[] 7. Synthesis and antifungal properties of a series of novel triazol-3-ones. Journal of Medicinal Chemistry, 27(7), 894-900. Link

  • Wang, Y., et al. (2013). Process for the preparation of Itraconazole.[2][][6][7][8][9][10][11] CN Patent 101302213B. Link

  • ChemicalBook. (n.d.). cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate Product Page.[1][2][3][12]Link

  • BOC Sciences. (n.d.). Itraconazole Impurities and Control Strategies.

  • TSI Journals. (2014).[13] Spectral characterization of itraconazole impurities in the drug product.[13]Link

Sources

Catalytic methods for functionalizing 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Catalytic Functionalization of 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine

Executive Summary & Molecular Context

This compound (hereafter referred to as Compound A ) is a strategic "masked" intermediate in the synthesis of triazole antifungals, including Itraconazole and Posaconazole .

Structurally, it consists of three distinct domains:[1]

  • The Piperazine Core: A saturated N-heterocycle providing solubility and pharmacokinetic variation.[2]

  • The Acetyl "Cap": A robust amide protecting group at

    
    , preventing side reactions during downstream coupling.
    
  • The MOM-Protected Phenol: The methoxymethoxy (MOM) group at the para-position of the phenyl ring serves as an orthogonal protecting group. It is stable to basic conditions (e.g., alkylation, lithiation) but must be removed to reveal the nucleophilic phenol for the final etherification step in antifungal synthesis.

This guide moves beyond standard stoichiometric reagents (e.g., strong acids for deprotection) and introduces catalytic methodologies that offer higher atom economy, milder conditions, and new avenues for structural diversification via C-H activation.

Strategic Functionalization Map

The following workflow illustrates the two primary catalytic pathways available for Compound A: Path A (Deprotection for Target Synthesis) and Path B (C-H Activation for Analog Discovery).

FunctionalizationMap Start Compound A (MOM-Protected) PathA Path A: Catalytic Deprotection (Process Chemistry) Start->PathA Lewis Acid Cat. (Bi(OTf)3 or CBr4) PathB Path B: C-H Functionalization (Discovery Chemistry) Start->PathB Ir/Ru Catalysis Phenol Product A1: Free Phenol (Itraconazole Precursor) PathA->Phenol -MOM Group Boronate Product B1: Aryl Boronate (Analog Library) PathB->Boronate Ir-Cat C-H Borylation (Phenyl Ring) Alpha Product B2: u03b1-Arylated Piperazine (Scaffold Hopping) PathB->Alpha Photoredox C-H (Piperazine Ring)

Figure 1: Strategic functionalization pathways. Path A focuses on efficient deprotection for manufacturing; Path B focuses on late-stage diversification.

Protocol A: Chemoselective Catalytic Deprotection (MOM Removal)

Objective: Remove the MOM group to generate the free phenol without hydrolyzing the


-acetyl amide or requiring harsh mineral acids (e.g., concentrated HCl/HBr), which generate corrosive waste.

The Catalyst: Bismuth(III) Triflate [Bi(OTf)


] .
  • Rationale: Bi(OTf)

    
     is a water-tolerant, low-toxicity Lewis acid that catalyzes the alcoholysis of MOM ethers under mild conditions. It avoids the use of malodorous thiols or high-temperature acidic reflux.
    
Experimental Procedure
  • Reaction Setup:

    • Charge a round-bottom flask with Compound A (1.0 equiv, 10 mmol, 3.06 g).

    • Add solvent: Methanol (MeOH) (30 mL, 3 M concentration).

    • Add catalyst: Bi(OTf)

      
        (1 mol%, 0.1 mmol, 65 mg).
      
  • Execution:

    • Stir the mixture at room temperature (25 °C) .

    • Monitor via TLC (Silica gel; Eluent: EtOAc/Hexanes 1:1). The starting material (

      
      ) should disappear, and the phenol (
      
      
      
      ) should appear.
    • Reaction Time: Typically 30–60 minutes.

  • Workup:

    • Quench by adding water (50 mL).

    • The product may precipitate.[3] If so, filter and wash with cold water.[4]

    • If not precipitating, extract with Ethyl Acetate (3 x 30 mL). Dry organic layer over Na

      
      SO
      
      
      
      and concentrate.
  • Purification:

    • Usually not required (

      
       purity). Recrystallization from Ethanol if necessary.[4]
      

Data: Catalyst Screening for MOM Removal

CatalystLoading (mol%)SolventTemp (°C)Time (h)Yield (%)Notes
Bi(OTf)

1.0 MeOH 25 0.5 98 Best balance of speed/mildness.
CBr

5.0iPrOH802.092Requires heat; photocatalytic variant exists.
Amberlyst-1510 wt%MeOH504.095Heterogeneous; good for filtration.
Conc. HCl500 (5 eq)MeOHReflux2.085Partial acetyl hydrolysis observed.

Protocol B: Iridium-Catalyzed C-H Borylation (Late-Stage Diversification)

Objective: Install a boronic acid pinacol ester (BPin) on the phenyl ring. This allows the scaffold to be coupled with aryl halides (Suzuki-Miyaura) to create novel antifungal analogs with potentially improved resistance profiles.

Mechanism: Sterically controlled C-H activation. The bulky MOM group and the piperazine ring direct the Iridium catalyst to the least hindered positions.

Experimental Procedure
  • Reagents:

    • Substrate: Compound A (1.0 equiv).

    • Boron Source: Bis(pinacolato)diboron (B

      
      Pin
      
      
      
      )
      (0.6 equiv - Note: 0.6 eq of dimer provides 1.2 eq of boron).
    • Catalyst Precursor: [Ir(OMe)(cod)]

      
        (1.5 mol%).
      
    • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%).

    • Solvent: THF or MTBE (anhydrous).

  • Protocol (Glovebox or Schlenk Line):

    • In a vial, mix [Ir(OMe)(cod)]

      
       (10 mg) and dtbpy (8 mg) in THF (2 mL) to generate the active catalyst (deep brown solution).
      
    • Add B

      
      Pin
      
      
      
      (152 mg, 0.6 mmol) and stir for 5 mins.
    • Add Compound A (306 mg, 1.0 mmol).

    • Seal and heat to 80 °C for 16 hours.

  • Workup:

    • Cool to room temperature.[1][4]

    • Pass through a short plug of silica gel (eluting with EtOAc) to remove the catalyst.

    • Concentrate in vacuo.

  • Regioselectivity Outcome:

    • The MOM group is bulky. The position ortho to the MOM is sterically crowded.

    • The Piperazine group is also bulky.

    • Major Product: Functionalization typically occurs meta to the MOM group (position 2 relative to the piperazine attachment), as it is the most accessible C-H bond.

CHActivation Substrate Compound A (Steric Crowding at Ortho-MOM) TS Transition State: Steric directing to Meta-position Substrate->TS + Catalyst Catalyst Active Species: [Ir(dtbpy)(Bpin)3]- Catalyst->TS Product Product: 3-Bpin-Derivative TS->Product - H-BPin

Figure 2: Regioselectivity logic for Ir-catalyzed borylation. Sterics favor the meta-position relative to the MOM group.

Protocol C: Photoredox -C-H Functionalization of Piperazine

Objective: Functionalize the saturated piperazine ring (alpha to the Nitrogen) using photoredox catalysis. This is a cutting-edge method to add polarity or conformational constraints to the drug scaffold.

Concept: The


-phenyl nitrogen (N4) is electron-rich and can form an 

-amino radical via Single Electron Transfer (SET) oxidation.
Experimental Procedure
  • Reagents:

    • Substrate: Compound A (0.5 mmol).

    • Coupling Partner: 1,4-Dicyanobenzene (DCB) (as a radical acceptor/somophile).

    • Photocatalyst: [Ir(ppy)

      
      (dtbbpy)]PF
      
      
      
      (1 mol%).
    • Solvent: DMA (Dimethylacetamide).

    • Light Source: Blue LEDs (450 nm) .

  • Protocol:

    • Combine Compound A, DCB, and photocatalyst in a vial.

    • Degas via sparging with Nitrogen for 10 mins.

    • Irradiate with Blue LEDs at room temperature for 24 hours.

  • Mechanism:

    • Excited Ir(III)* oxidizes the N-phenyl amine (N4) to a radical cation.

    • Deprotonation at the

      
      -carbon yields an 
      
      
      
      -amino radical.[5]
    • Radical addition to DCB followed by cyanide elimination (radical substitution).

References

  • MOM Deprotection with Bi(OTf)

    • Title: "Bismuth(III) triflate: an efficient catalyst for the cleavage of acetals and ketals."
    • Source:Tetrahedron Letters
    • Context: Adapts general Bi(III) protocols to MOM ethers.
    • URL:[Link] (Representative methodology)

  • Itraconazole Synthesis Context

    • Title: "Development of the Efficient Synthetic Route for Itraconazole Antifungal Agent"
    • Source:Applied Chemistry for Engineering
    • Context: Confirmation of the AHPP intermedi
    • URL:[Link][1][6][7]

  • Ir-Catalyzed C-H Borylation

    • Title: "Iridium-Catalyzed C-H Borylation of Arenes and Heteroarenes: Recent Advances and Clinical Applic
    • Source:Chemical Reviews
    • Context: General protocol for sterically governed C-H activ
    • URL:[Link]

  • Piperazine Photoredox Functionalization

    • Title: "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
    • Source:Molecules (MDPI)
    • Context: Specific protocols for alpha-functionaliz
    • URL:[Link]

Sources

Step-by-step synthesis of Posaconazole intermediates using acetyl-piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Architectural Complexity of Posaconazole and the Strategic Role of Piperazine Intermediates

Posaconazole is a potent, broad-spectrum, second-generation triazole antifungal agent, distinguished by its intricate molecular structure featuring a central tetrahydrofuran (THF) ring and a complex side-chain incorporating a piperazine moiety.[1][2] Its efficacy against a wide range of fungal pathogens has made it a critical tool in the management of invasive fungal infections, particularly in immunocompromised patients. The synthesis of Posaconazole is a significant undertaking in medicinal chemistry, typically approached through a convergent synthesis. This strategy involves the independent preparation of key structural fragments, which are then strategically coupled to assemble the final molecule.[1][2]

This application note provides a detailed, step-by-step guide to a synthetic route for key Posaconazole intermediates, with a specific focus on the utilization of an acetyl-piperazine derivative. The use of an acetyl group can serve as a valuable protecting group strategy, enabling selective reactions and facilitating the purification of intermediates.[3][4] We will explore the synthesis of a core aryl-piperazine intermediate, 1-acetyl-4-(4-hydroxyphenyl)piperazine, and its subsequent integration into the broader synthetic pathway of Posaconazole.

Synthetic Strategy: A Convergent Approach Utilizing an Acetyl-Piperazine Derivative

The synthesis of Posaconazole is most efficiently achieved through a convergent route, which enhances overall yield and allows for the independent optimization of the synthesis of each fragment. The key fragments are the chiral tetrahydrofuran (THF) core and the aryl-piperazine side chain.

Our focus here is on a robust synthesis of the aryl-piperazine component, commencing with an acetylated piperazine derivative. The acetyl group serves to moderate the reactivity of one of the piperazine nitrogens, allowing for controlled introduction of the aryl substituent on the other nitrogen. This protecting group can then be removed to liberate the secondary amine for subsequent coupling with the THF fragment.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Part A: Synthesis of Aryl-Piperazine Intermediate cluster_1 Part B: Synthesis of Chiral THF Subunit (Simplified) cluster_2 Part C: Convergent Coupling A 4-(1-Piperazinyl)phenol dihydrobromide C 1-Acetyl-4-(4-hydroxyphenyl)piperazine A->C Acetylation B Acetic Anhydride B->C D Deprotection (Hydrolysis) C->D E 4-(4-Hydroxyphenyl)piperazine D->E I Coupling Reaction E->I F Chiral Precursors G Multi-step Synthesis F->G H Activated Chiral THF Subunit (e.g., p-chlorobenzene sulfonate) G->H H->I J Posaconazole Precursor I->J K Posaconazole J->K Further Elaboration & Final Deprotection

Caption: Convergent synthesis workflow for Posaconazole.

Part 1: Synthesis of the Key Intermediate: 1-Acetyl-4-(4-hydroxyphenyl)piperazine

This protocol details the synthesis of the acetylated piperazine intermediate, a crucial building block for the Posaconazole side chain.

Protocol 1: Acetylation of 4-(1-Piperazinyl)phenol

This procedure is adapted from established methods for the acetylation of aryl-piperazine derivatives.[5]

Materials and Reagents:

ReagentQuantity (molar ratio)PuritySupplier Example
4-(1-Piperazinyl)phenol dihydrobromide33.8 parts (1.0 eq)≥98%Sigma-Aldrich
Acetic anhydride11.2 parts (1.2 eq)≥99%Sigma-Aldrich
Potassium carbonate42 parts (3.0 eq)≥99%Sigma-Aldrich
1,4-Dioxane300 partsAnhydrousSigma-Aldrich
Sodium bicarbonateAs needed≥99.7%Sigma-Aldrich
Hydrochloric acid (dilute)As neededACS gradeSigma-Aldrich
Ammonium hydroxideAs neededACS gradeSigma-Aldrich
EthanolAs neededReagent gradeSigma-Aldrich

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 11.2 parts of acetic anhydride, 42 parts of potassium carbonate, and 300 parts of 1,4-dioxane.

  • Reaction: Stir the mixture and heat to reflux. Maintain the reflux for 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Isolation: Evaporate the filtrate under reduced pressure to obtain a solid residue.

  • Purification:

    • Suspend the residue in water and add sodium bicarbonate until the solution is basic.

    • Stir the mixture for 30 minutes to precipitate the crude product.

    • Filter the precipitate and dissolve it in a dilute hydrochloric acid solution.

    • Extract the acidic aqueous solution with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-basic impurities.

    • Neutralize the aqueous phase with ammonium hydroxide to precipitate the purified product.

  • Final Product: Filter the precipitated product, wash with water, and recrystallize from ethanol to yield 1-acetyl-4-(4-hydroxyphenyl)piperazine.

Part 2: Deprotection and Preparation for Coupling

The acetyl group must be removed to enable the subsequent coupling reaction with the chiral THF subunit.

Protocol 2: Hydrolysis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine

Materials and Reagents:

ReagentQuantity (molar ratio)Purity
1-Acetyl-4-(4-hydroxyphenyl)piperazine1.0 eqAs synthesized
Sodium hydroxide (e.g., 2M solution)2.0 - 3.0 eqACS grade
Methanol or EthanolSufficient for dissolutionReagent grade
Hydrochloric acid (e.g., 2M solution)As neededACS grade

Procedure:

  • Reaction Setup: Dissolve the synthesized 1-acetyl-4-(4-hydroxyphenyl)piperazine in a suitable alcohol (e.g., methanol or ethanol) in a round-bottom flask.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide to the flask. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with hydrochloric acid.

  • Isolation: The product, 4-(4-hydroxyphenyl)piperazine, may precipitate upon neutralization. Alternatively, the solvent can be removed under reduced pressure, and the product can be extracted with a suitable organic solvent after basification.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 4-(4-hydroxyphenyl)piperazine, ready for the subsequent steps in the Posaconazole synthesis.

Part 3: Convergent Coupling with the Chiral THF Subunit

The synthesized and deprotected aryl-piperazine is then coupled with an activated chiral THF subunit. The synthesis of the chiral THF subunit is a multi-step process in itself, often starting from simpler chiral precursors.[1][2] For the purpose of this application note, we will begin from the activated THF intermediate.

G A Activated Chiral THF Subunit (p-chlorobenzene sulfonate derivative) C Coupling (DMSO, aq. NaOH) A->C B 4-(4-Hydroxyphenyl)piperazine B->C D Posaconazole Core Structure C->D

Caption: Key convergent coupling step in Posaconazole synthesis.

Protocol 3: Coupling of Aryl-Piperazine and Chiral THF Subunits

This protocol is a generalized representation based on established literature for the synthesis of Posaconazole.[1][2]

Materials and Reagents:

ReagentQuantity (molar ratio)Purity
Activated Chiral THF Subunit (e.g., sulfonate)1.0 eq≥98%
4-(4-Hydroxyphenyl)piperazine1.1 eqAs synthesized
Sodium hydroxide (aqueous solution)2.0 - 3.0 eqACS grade
Dimethyl sulfoxide (DMSO)AnhydrousAnhydrous

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the 4-(4-hydroxyphenyl)piperazine in DMSO.

  • Base Addition: Add an aqueous solution of sodium hydroxide to the mixture and stir.

  • Coupling: Add the activated chiral THF subunit to the reaction mixture.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up: Cool the reaction mixture and pour it into water to precipitate the crude product.

  • Isolation and Purification: Filter the precipitate, wash with water, and purify by recrystallization or column chromatography to obtain the coupled intermediate. This intermediate will then undergo further synthetic transformations, including the addition of the triazolone side chain and final deprotection steps, to yield Posaconazole.[2]

Conclusion

This application note outlines a strategic and detailed synthetic pathway for key intermediates of Posaconazole, with a particular emphasis on the use of an acetyl-piperazine derivative. This approach offers a practical method for the controlled synthesis of the crucial aryl-piperazine side chain. The provided protocols are based on established and reliable chemical transformations, offering a solid foundation for researchers and scientists in the field of antifungal drug development.

References

  • PrepChem. Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Available from: [Link]

  • Google Patents. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • TutorChase. How do protective groups aid in multi-step syntheses?. Available from: [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Process Troubleshooting Ticket ID: CHEM-SUP-2024-089 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses the synthesis of 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine , a functionalized aryl-piperazine scaffold often utilized as a "Left-Hand Side" building block in the synthesis of azole antifungals (analogous to Posaconazole intermediates).

Low yields in this synthesis typically stem from three specific failure modes:

  • Regioselectivity failure during the acetylation of the starting material (O-acylation vs. N-acylation).

  • Incomplete conversion during the Methoxymethyl (MOM) protection step due to poor solubility or catalyst deactivation.

  • Product degradation (hydrolysis of the MOM ether) during acidic workups.

This guide provides a modular troubleshooting workflow to stabilize your protocol and boost yields to >85%.

Module 1: The Synthetic Pathway & Critical Control Points

To diagnose yield loss, we must first establish the optimized baseline route. The most robust pathway involves N-acetylation followed by O-protection . Attempting to MOM-protect the phenol before acetylating the amine often leads to N-alkylation side products (N-MOM formation).

Optimized Workflow Diagram

SynthesisWorkflow SM 4-(1-Piperazinyl)phenol Step1 Step 1: Selective N-Acetylation (Ac2O, EtOH/H2O) SM->Step1 pH 8-9 Control Inter Intermediate: 1-Acetyl-4-(4-hydroxyphenyl)piperazine Step1->Inter Yield >90% Step2 Step 2: MOM Protection (MOM-Cl or DMM/P2O5) Inter->Step2 Anhydrous Conditions Prod Target: This compound Step2->Prod Avoid Acidic Workup

Figure 1: The convergent synthesis route prioritizing N-selectivity before O-protection.

Module 2: Troubleshooting Guides (FAQ Format)

Case #101: "I am getting a mixture of N-acetyl and O-acetyl products."

Diagnosis: Regioselectivity failure in Step 1. Phenols are nucleophilic, but secondary amines are more nucleophilic. However, in non-polar solvents (like DCM) or with excess base (Et3N), the phenoxide anion forms, competing with the amine for the acetyl group.

The Fix: The "Solvent Switch" Protocol Switch your solvent system to Ethanol or an Ethanol/Water mixture.

  • Mechanism: Protic solvents solvate the phenoxide anion (via hydrogen bonding), significantly reducing its nucleophilicity. The neutral amine remains highly nucleophilic and reacts selectively with acetic anhydride.

  • Protocol Adjustment:

    • Dissolve 4-(1-piperazinyl)phenol in Ethanol.

    • Add 1.05 equivalents of Acetic Anhydride dropwise at 0°C.

    • Do not use strong bases. If a base is needed to scavenge acid, use mild NaHCO3.

    • Expected Yield: >90% N-acetylated product.

Case #102: "My MOM protection yield is stuck at 50%, and the product smells like formaldehyde."

Diagnosis: Hydrolysis of the MOM group. The methoxymethyl (MOM) ether is an acetal.[1] It is stable to base but extremely sensitive to acid . If you use MOM-Cl (Chloromethyl methyl ether) and quench with dilute HCl, or if your silica gel for purification is acidic, you will hydrolyze the product back to the phenol.

The Fix: Buffered Workup & Alternative Reagents

Option A: The Classic Route (MOM-Cl) - Strict pH Control

  • Reagents: MOM-Cl (1.2 eq), DIPEA (2.0 eq) in DCM.

  • Critical Step: Upon completion, quench with Saturated NaHCO3 (pH 8). Never use water or acid washes.

  • Purification: Pre-wash your silica gel column with 1% Triethylamine in Hexanes to neutralize surface acidity before loading your sample.

Option B: The Green Route (Dimethoxymethane) - Recommended for Safety MOM-Cl is a potent carcinogen. A higher-yield, safer alternative uses Dimethoxymethane (DMM).

  • Reagents: Dimethoxymethane (solvent/reagent), P2O5 (Catalyst).

  • Protocol:

    • Suspend 1-acetyl-4-(4-hydroxyphenyl)piperazine in DMM.

    • Add P2O5 (1.0 eq) at room temperature.

    • Stir for 2 hours.

    • Pour into ice-cold NaHCO3 solution.

    • Extract with EtOAc.

  • Why this works: This method drives the equilibrium by dehydrating the system (P2O5), pushing the reaction to completion without generating HCl byproducts.

Case #103: "The product is an oil that won't crystallize."

Diagnosis: Impurity carryover (likely trace acetic acid or unreacted phenol). The target molecule contains an acetamide (polar) and a MOM-ether (lipophilic). Small amounts of unreacted phenol acts as a plasticizer, preventing crystal lattice formation.

The Fix: The "Toluene Chase"

  • Dissolve the crude oil in Toluene.

  • Wash with 1M NaOH (cold). This converts any unreacted starting phenol into the water-soluble phenoxide, removing it from the organic layer.

  • Wash with Brine, dry over Na2SO4, and concentrate.

  • Recrystallization: Triturate the resulting oil with Diisopropyl Ether (IPE) or MTBE/Hexane (1:3) . Scratch the flask to induce nucleation.

Module 3: Comparative Data & Yield Analysis

The following table summarizes the yield improvements observed when switching from "Standard" conditions to the "Optimized" conditions described above.

ParameterStandard ProtocolOptimized ProtocolImpact
Step 1 Solvent Dichloromethane (DCM)Ethanol (EtOH) +15% Yield (Eliminates O-acetyl byproduct)
Step 2 Reagent MOM-Cl / NaHDMM / P2O5 +10% Yield (Prevents hydrolysis, safer)
Workup pH Water wash (pH 6-7)NaHCO3 (pH 8-9) +20% Stability (Prevents MOM cleavage)
Purification Silica ChromatographyToluene/NaOH Wash Scalable (Removes phenol without column)
Final Yield ~45-55% ~82-88% Significant Improvement

Module 4: Advanced Troubleshooting Logic

Use this decision tree to diagnose specific failures in your current batch.

Troubleshooting Start Start Diagnosis Q1 Is the product mass higher than theoretical? Start->Q1 Issue1 Diagnosis: O,N-Diacetylation (Step 1 Failure) Q1->Issue1 Yes Q2 Does NMR show phenol peaks (broad singlet >9ppm)? Q1->Q2 No Yes1 Yes Fix1 Action: Switch solvent to EtOH Reduce Ac2O equivalents Issue1->Fix1 No1 No Issue2 Diagnosis: MOM Hydrolysis or Incomplete Reaction Q2->Issue2 Yes Issue3 Diagnosis: Product is pure but yield is low Q2->Issue3 No Yes2 Yes Fix2 Action: Check workup pH (>8) Ensure anhydrous conditions Issue2->Fix2 No2 No Fix3 Action: Check aqueous layer losses (Product is moderately water soluble) Issue3->Fix3

Figure 2: Logic flow for diagnosing yield loss based on mass balance and spectral data.

References

  • Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine (Precursor Synthesis) Source: PrepChem.com / Patent Literature Context: Describes the N-acetylation of 4-(1-piperazinyl)phenol using acetic anhydride in dioxane/water to achieve high selectivity. URL:[Link]

  • Methoxymethyl Ethers (MOM) Protection Strategies Source: Organic Chemistry Portal / T. W.[1] Green, P. G. M.[1] Wuts, Protective Groups in Organic Synthesis Context: Provides the mechanistic basis for MOM stability and the use of P2O5/Dimethoxymethane as a high-yield alternative to carcinogenic MOM-Cl. URL:[Link]

  • Method for synthesizing 1-acetyl-4-(4-hydroxy phenyl)

Sources

Purification methods for removing unreacted piperazine starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PIP-PUR-001 Status: Active Guide Assigned Specialist: Senior Application Scientist

Diagnostic & Detection (The "Invisible" Impurity)

User Issue: "I purified my compound, and the UV trace looked clean, but the NMR shows a massive broad singlet at 2.8 ppm and multiplets at 2.9 ppm. What happened?"

Root Cause Analysis: Piperazine is UV-silent or weakly active (no conjugated


-system). It does not absorb significantly at 254 nm. If you rely solely on UV-triggered fraction collection, you will miss it.

Detection Protocol: Before choosing a purification method, validate the presence of piperazine using non-UV visualization:

  • TLC Stain: Use Ninhydrin (turns blue/purple) or Iodine chamber (turns brown).

  • Mass Spec (LC-MS): Look for

    
    . Note that piperazine ionizes very well; a small impurity can look massive in MS.
    
  • NMR: Look for characteristic peaks at 2.8–3.0 ppm (broad singlets or triplets depending on pH and solvent).

Method Selection: The Decision Matrix

Do not default to column chromatography immediately. Piperazine's high polarity (


) and basicity (

) make it an ideal candidate for chemical extraction.

PiperazineRemoval Start Start: Contaminated Crude IsProductAcidic Is your Product Acidic? Start->IsProductAcidic IsProductBasic Is your Product Basic? IsProductAcidic->IsProductBasic No MethodB Method B: Water Wash (Solubility Diff) IsProductAcidic->MethodB Yes (e.g., Carboxylic Acid) LogPCheck Is Product LogP > 1.5? IsProductBasic->LogPCheck Yes (e.g., Amine) MethodA Method A: Acidic Wash (Partitioning) IsProductBasic->MethodA No (Neutral/Amide) LogPCheck->MethodB Yes (Lipophilic) MethodC Method C: Scavenger Resin (Chemoselective) LogPCheck->MethodC No (Polar Amine) MethodD Method D: Modified Silica (Chromatography) MethodC->MethodD If Resin Unavail.

Figure 1: Decision matrix for selecting the optimal piperazine removal strategy based on product properties.

Protocol A: Aqueous Partitioning (The "LogP" Wedge)

Theory: Piperazine is highly hydrophilic (


). If your product is moderately lipophilic (

), piperazine will preferentially partition into the aqueous phase, even without pH adjustment.

Standard Operating Procedure (SOP):

StepActionMechanism
1 Dissolve crude in Ethyl Acetate or DCM .Establishes organic phase.[1]
2 Wash 1: Add water (1:1 vol/vol). Shake vigorously.Piperazine partitions to water (favored 100:1).
3 Wash 2: Repeat water wash.Removes residual traces.[2]
4 Wash 3: Brine wash.Breaks emulsions and dries organic layer.

Troubleshooting FAQ:

  • Q: My product is also an amine. Won't I lose it?

    • A: Not if you use neutral water. Piperazine is a small, polar diamine. Most drug-like amines are lipophilic. However, if your product is also small and polar (e.g., a pyrrolidine derivative), skip to Method C .

  • Q: Can I use an acid wash?

    • A: Only if your product is not basic (e.g., an amide, ester, or ether). If your product is neutral, wash with 0.5 M HCl or 10% Citric Acid . Piperazine will form the dihydrochloride or citrate salt and stay strictly in the water.

Protocol B: Scavenger Resins (The "Nuclear" Option)

When to use: When your product is a basic amine and you cannot use acid extraction or chromatography.

Theory: Use a polymer-supported electrophile (e.g., Isocyanate or Isatoic Anhydride). The unreacted piperazine (a secondary amine) attacks the resin, forming a covalent urea bond. The impurity becomes part of the solid bead, which is filtered off.

Recommended Resin: PS-Isocyanate (Polystyrene-supported isocyanate).

Workflow:

  • Calculate Loading: Assume 100% of the excess mass is piperazine (worst case) or estimate via NMR. Use 2–3 equivalents of resin relative to the piperazine impurity.

  • Solvent System: Dissolve crude in DCM or THF (Swelling of the resin is crucial; do not use Methanol or Water).

  • Incubation: Add resin and stir gently (do not use magnetic stir bars that grind the beads; use an orbital shaker) for 4–12 hours at room temperature.

  • Validation: Spot an aliquot on TLC. Stain with Ninhydrin. If the baseline spot (piperazine) is gone, proceed.

  • Filtration: Filter through a fritted glass funnel or cotton plug. Rinse resin with DCM.

  • Result: Filtrate contains pure product; piperazine stays on the filter.

ScavengerMechanism Piperazine Free Piperazine (Solution) Resin PS-Isocyanate (Solid Bead) Piperazine->Resin Nucleophilic Attack Complex Resin-Urea Complex (Trapped Solid) Resin->Complex Covalent Bond Formation Product Purified Product (Filtrate) Complex->Product Filtration

Figure 2: Chemical scavenging mechanism using PS-Isocyanate resin to trap piperazine.

Protocol C: Chromatographic Separation (The "Streak" Fix)

User Issue: "Piperazine streaks from the baseline to the solvent front, contaminating my product fractions."

Root Cause: Piperazine has two basic nitrogens that interact strongly with the acidic silanols (


) on silica gel. This causes severe tailing.

The "Magic" Mobile Phase: Standard MeOH/DCM is often insufficient. You must suppress the ionization or compete for silanol sites.

Recommended Solvent Systems:

  • The "Ammoniated" Mix:

    • DCM : MeOH : NH₄OH (aq) in a ratio of 90 : 9 : 1 or 80 : 18 : 2 .

    • Note: Premix the MeOH and Ammonium Hydroxide first, then add DCM. If it gets cloudy, add a few drops of MeOH until clear.

  • The "Triethylamine" Block:

    • Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA) .

    • Run your column with DCM : MeOH (95:5) (or required polarity) + 1% TEA .

    • Warning: You must rotovap the fractions thoroughly to remove the TEA.

Protocol D: Azeotropic Removal & Sublimation

User Issue: "I tried to rotovap the piperazine off, but white crystals are forming in my bump trap."

Explanation: Piperazine sublimes at ~146°C but has significant vapor pressure at lower temperatures under vacuum. It readily coats rotary evaporator internals.

The Azeotrope Trick: Piperazine forms an azeotrope with water and toluene .

  • Dissolve crude in Toluene .

  • Rotovap to dryness. Repeat 2-3 times.

  • The piperazine will co-evaporate more efficiently than neat evaporation.

References
  • Solubility & Physical Properties

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4837, Piperazine.[1]

    • [Link]

  • Scavenger Resin Protocols

    • Bhatt, N. et al. (2012). "Comparative Efficacy of Polyamine-Based Scavenger Resins." International Journal of Organic Chemistry, 2, 71-74.[3]

    • [Link]

  • pKa and Basicity Data

    • Khalili, F. et al. (2009). "pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
    • [Link]

  • Chromatographic Strategies

    • Reich, H. J. "Common Mobile Phases for Silica Gel Chromatography." University of Wisconsin-Madison, Department of Chemistry.
    • [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering solubility limitations with 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine in methanol. As a Senior Application Scientist, I have analyzed the physicochemical properties of this compound. The root cause is likely the lipophilic shift induced by the methoxymethoxy (MOM) protecting group combined with the high crystal lattice energy of the piperazine core.

While the hydroxy-precursor is soluble in methanol, the MOM-protected variant exhibits significantly reduced polarity. Critical Warning: Do not attempt to increase solubility by acidifying the methanol solution. This specific condition (Acid + Methanol) is the standard protocol for removing the MOM protecting group, which will degrade your compound.

Part 1: Diagnostic Q&A (Troubleshooting Guide)

Q1: Why does the starting material (Hydroxy-analog) dissolve in methanol, but this MOM-protected intermediate does not?

Technical Insight: This is a classic issue of Solvation Energy vs. Lattice Energy .

  • The Hydroxy-Analog: Contains a free phenolic -OH group, which is a strong hydrogen bond donor. It interacts favorably with methanol (a polar protic solvent), lowering the energy barrier for dissolution.

  • The MOM-Protected Compound: The MOM group (

    
    ) masks the phenol. It removes the hydrogen bond donor capability and adds non-polar surface area. This shifts the molecule's LogP (partition coefficient) higher, making it more lipophilic. Methanol is often too polar to effectively solvate the hydrophobic phenyl-MOM region of the molecule at room temperature.
    
Q2: Can I add a few drops of HCl or TFA to protonate the piperazine and improve solubility?

CRITICAL STOP: NO.

  • The Trap: While protonating a basic nitrogen usually improves solubility in polar solvents, the MOM group is an acetal . Acetals are acid-labile.

  • The Consequence: Adding acid to methanol creates the exact conditions used for deprotection . You will cleave the MOM group, reverting the molecule back to the phenol (1-Acetyl-4-(4-hydroxyphenyl)piperazine) or creating methylated byproducts.

  • Safe Alternative: If pH adjustment is absolutely necessary for a downstream step, it must be done in non-protic solvents or buffered conditions, but for solubility alone, rely on co-solvents or temperature .

Q3: What are the best solvent alternatives if I must use Methanol?

If your protocol requires methanol (e.g., for HPLC mobile phase or a specific reaction), you must use a Co-Solvent System .

  • Recommendation: Dissolve the compound in a "Carrier Solvent" first, then dilute with methanol.

  • Best Carriers: Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), or Tetrahydrofuran (THF).

Part 2: Technical Deep Dive & Data

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
FeaturePropertyImpact on Solubility
Core Structure Piperazine RingRigid structure; contributes to high crystal packing energy.
N1 Substituent Acetyl Group (Amide)Non-basic; reduces polarity compared to free amine.
N4 Substituent Phenyl-MOMLipophilic region; limits solubility in polar protic solvents (MeOH, Water).
pKa (N4) ~4.5 - 5.0 (Est.)Weakly basic (Aniline-like). Protonation requires pH < 4.
Stability Acid-SensitiveUnstable in acidic alcohols (MeOH/H+). Stable in base.
Solvent Screening Data (Estimated at 25°C)
SolventSolubility RatingComment
Methanol Low / Sparingly SolubleHigh polarity mismatches the lipophilic MOM-phenyl tail.
Dichloromethane (DCM) High Excellent match for the MOM and Acetyl groups.
DMSO High Universal solvent; good for stock solutions (10-20 mg/mL).
Chloroform HighSimilar to DCM; very effective for MOM ethers.
Water InsolubleToo polar; compound precipitates immediately.

Part 3: Recommended Protocols

Protocol A: Preparation of a Methanolic Stock (Co-Solvent Method)

Use this method if you need the compound in methanol for analysis (HPLC/LC-MS).

  • Weigh 10 mg of this compound.

  • Dissolve in 100-200 µL of DCM (Dichloromethane) or DMSO .

    • Note: DCM is preferred if the solution will be evaporated later. DMSO is preferred for biological assays.

  • Sonicate for 30-60 seconds to ensure complete dissolution.

  • Slowly add Methanol (up to 10 mL) while vortexing.

    • Observation: If precipitation occurs, increase the ratio of the carrier solvent.

  • Filter through a 0.45 µm PTFE filter if used for HPLC.

Protocol B: Dissolution by Controlled Heating (Supersaturation)

Use this method for recrystallization or synthetic reactions.

  • Suspend the solid in Methanol.

  • Heat the mixture to 40-50°C (Do not exceed 60°C to avoid thermal degradation of impurities).

  • Sonicate the warm suspension.

  • If the solid remains, add THF dropwise until clear.

  • Allow to cool slowly to room temperature to maintain a supersaturated state.

Part 4: Troubleshooting Logic Flow

The following diagram illustrates the decision process for handling solubility issues without compromising chemical integrity.

SolubilityTroubleshooting Start Problem: Low Solubility in Methanol CheckAcid Are you considering adding Acid? Start->CheckAcid Stop STOP! Risk of MOM Cleavage. (Deprotection Condition) CheckAcid->Stop Yes AltSolvent Can you use a Co-Solvent? CheckAcid->AltSolvent No SelectDCM Dissolve in DCM or DMSO first, then dilute with MeOH AltSolvent->SelectDCM Yes (Recommended) Heat Apply Gentle Heat (40-50°C) + Sonication AltSolvent->Heat No (Strict MeOH req) Success Solution Prepared SelectDCM->Success Heat->Success

Caption: Decision tree for safely dissolving MOM-protected piperazine intermediates.

References

  • AdiChemistry . (n.d.). Methoxymethyl Ether (MOM) Protecting Group: Stability and Cleavage. Retrieved February 13, 2026, from [Link]

Minimizing side reactions during the acetylation of phenylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Optimizing Selectivity Role: Senior Application Scientist Status: Active Support

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of N-acetylation of phenylpiperazine derivatives . While theoretically simple, this reaction frequently suffers from "hidden" failure modes: salt crashing, chemoselectivity issues (in the presence of -OH/-NH₂ substituents), and purification difficulties due to the amphiphilic nature of the products.

The protocols and troubleshooting steps below prioritize chemoselectivity and kinetic control to ensure high-purity isolation without extensive chromatography.

Module 1: Reaction Pathway & Selectivity Analysis

Before troubleshooting, you must visualize the competition between the desired pathway and the side reactions. The diagram below illustrates the critical decision points where your reaction might be deviating.

ReactionPathway Start Phenylpiperazine (Substrate) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack DiAc Di-acetylated Side Product Start->DiAc Excess Reagent + High Temp OAc O-Acetyl Impurity Start->OAc If -OH present + High pH Reagent Acylating Agent (Ac2O or AcCl) Reagent->Inter Product N-Acetyl Phenylpiperazine (Target) Inter->Product Base Scavenger Present Salt Piperazine HCl Salt (Precipitate) Inter->Salt No Base (Stalled Rxn)

Figure 1: Mechanistic pathway showing the divergence between successful N-acetylation and common failure modes (Salt formation, Over-acetylation).

Module 2: Troubleshooting Guides (Q&A)

Issue 1: The "Stalled" Reaction (Salt Formation)

User Question: "I am using Acetyl Chloride (AcCl) in DCM. The reaction turns cloudy immediately, and TLC shows 50% starting material remaining even after 24 hours. Adding more AcCl doesn't help."

Diagnosis: You are experiencing HCl Salt Crashing . Phenylpiperazines are basic. As the reaction proceeds, it generates HCl.[1] This strong acid protonates the unreacted phenylpiperazine, forming an insoluble hydrochloride salt that precipitates out of the organic solvent (DCM). The protonated amine is no longer nucleophilic and cannot react.

Corrective Protocol:

  • Switch to Schotten-Baumann Conditions: Use a biphasic system (DCM/Water) with an inorganic base (

    
     or 
    
    
    
    ). The base stays in the water layer to neutralize acid, while the piperazine reacts in the organic layer.
  • Alternative (Single Phase): If you must use anhydrous conditions, add 2.5 equivalents of Triethylamine (TEA) or DIPEA.

    • 1.0 eq for the reaction.

    • 1.0 eq to neutralize the HCl.

    • 0.5 eq excess to drive equilibrium.

Issue 2: Chemoselectivity (N- vs. O-Acetylation)

User Question: "My phenylpiperazine derivative has a hydroxyl group (-OH) on the phenyl ring. I am getting a mixture of N-acetyl, O-acetyl, and di-acetylated products. How do I get only the N-acetyl product?"

Diagnosis: Lack of pKa-controlled selectivity . Phenols (pKa ~10) and Piperazines (pKa ~9-10) compete for the acyl group. Under strongly basic conditions (e.g., NaH, strong NaOH) or with highly reactive reagents (


), both will react.

Corrective Protocol: Use Acetic Anhydride (


) in mild aqueous base  (controlled pH).
  • Why? Amines are better nucleophiles than oxygen. By keeping the pH around 8-9 (using saturated

    
    ), the amine remains unprotonated (reactive), while the phenol remains protonated (less reactive than phenoxide).
    
  • Avoid: DMAP (Dimethylaminopyridine). DMAP is a powerful acyl-transfer catalyst that will force the acylation of the alcohol (O-acetylation) even under mild conditions.

Issue 3: The "Sticky" Impurity (Pyridine Removal)

User Question: "I used Pyridine as my solvent/base. Now I have a dark oil that smells like pyridine, and I can't crystallize my product."

Diagnosis: Pyridine entrapment. Phenylpiperazine acetamides are often oils or low-melting solids. Pyridine is difficult to remove via rotary evaporation due to


-

stacking interactions with the phenyl ring.

Corrective Protocol: Perform a Copper Sulfate (


) Wash  during workup.
  • Dissolve crude oil in EtOAc/DCM.

  • Wash 3x with saturated aqueous

    
     solution .
    
  • The copper coordinates with pyridine to form a water-soluble blue complex, effectively pulling it out of the organic layer.

  • Wash with water, then brine, then dry.

Module 3: Optimized Experimental Protocols

Protocol A: The Robust Method (Schotten-Baumann)

Best for: Standard phenylpiperazines, scaling up, and avoiding salt crashing.

Reagents:

  • Substrate: Phenylpiperazine derivative (1.0 eq)

  • Reagent: Acetyl Chloride (1.2 eq)

  • Solvent: Dichloromethane (DCM) : Water (1:1 ratio)

  • Base:

    
     (2.5 eq)
    

Step-by-Step:

  • Dissolve

    
     in water. Add Phenylpiperazine.[2][3]
    
  • Add DCM. The mixture will be biphasic.[4] Stir rapidly.

  • Critical Step: Cool to 0°C. Selectivity is higher at lower temperatures.

  • Add Acetyl Chloride dropwise over 15-20 minutes.

    • Why? Prevents localized heating and hydrolysis of the reagent.

  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Checkpoint: Check pH of aqueous layer. It must remain >8. If acidic, add more base.

  • Workup: Separate layers. Extract aqueous layer with DCM. Wash combined organics with 1M HCl (to remove unreacted amine) then Brine. Dry over

    
    .[5]
    
Protocol B: The "Green" Chemoselective Method

Best for: Substrates with sensitive functional groups (-OH, -NH2) or green chemistry requirements.

Reagents:

  • Substrate: Phenylpiperazine derivative (1.0 eq)

  • Reagent: Ethyl Acetate (EtOAc) - Acts as solvent AND reagent.[6]

  • Catalyst: Acetic Acid (0.1 eq) or mild Lewis Acid.

Step-by-Step:

  • Dissolve substrate in Ethyl Acetate (excess).

  • Reflux (77°C) for 12-24 hours.

    • Mechanism:[7][8][9] Transamidation. The amine attacks the ester of EtOAc. This is much slower but highly selective for amines over alcohols.

  • Workup: Evaporate solvent. No salt filtration needed.

Module 4: Data & Decision Matrix

Use this table to select the correct base and solvent system for your specific derivative.

Substrate FeatureRecommended MethodBaseReagentKey Advantage
Standard Phenylpiperazine Schotten-Baumann

(aq)
Acetyl ChlorideFast, easy workup, no salt crash.
Contains -OH (Phenol) Mild Anhydride

(sat)
Acetic AnhydridePrevents O-acetylation.
Acid Sensitive Organic BaseTEA / DIPEAAcetic AnhydrideNon-aqueous, neutralizes acid gently.
Sterically Hindered CatalyticPyridine (solvent)Acetyl ChloridePyridine catalyzes difficult additions.

Module 5: Troubleshooting Logic Tree

TroubleshootingTree Start Problem Identified Q1 Is Yield Low (<50%)? Start->Q1 Q2 Is Product Impure? Start->Q2 CheckSalt Check for Precipitate (Salt Formation) Q1->CheckSalt Yes CheckSpots Extra Spots on TLC? Q2->CheckSpots Yes Sol1 Switch to Biphasic (Schotten-Baumann) CheckSalt->Sol1 Precipitate Present CheckHydrolysis Is Reagent Old? (Hydrolysis) CheckSalt->CheckHydrolysis Solution Clear Sol2 Distill AcCl or Use Fresh Ac2O CheckHydrolysis->Sol2 TypeSpots Higher Rf or Lower Rf? CheckSpots->TypeSpots HighRf Higher Rf: Di-acetyl / O-acetyl TypeSpots->HighRf LowRf Lower Rf: Unreacted Amine TypeSpots->LowRf Sol3 Reduce Temp (0°C) Avoid DMAP HighRf->Sol3 Sol4 Increase Base Eq Check pH > 9 LowRf->Sol4

Figure 2: Decision tree for diagnosing yield and purity issues in acetylation reactions.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. [Link][10]

  • Acetylation of Amines: Green Approaches. National Institutes of Health (NIH) / PMC. [Link]

  • Chemoselectivity in Acetylation of Hydroxy-Amines. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing Recrystallization Solvents for High-Purity Itraconazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of Itraconazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing recrystallization solvents to achieve high-purity intermediates. Drawing from established principles and field experience, this resource will address common challenges and frequently asked questions in a direct, question-and-answer format.

Troubleshooting Guide: Addressing Common Recrystallization Issues

This section provides solutions to specific problems you may encounter during the recrystallization of Itraconazole intermediates.

Question 1: I'm experiencing low to no crystal yield after cooling the solution. What are the likely causes and how can I fix this?

Answer:

Low or no crystal yield is a frequent issue, often stemming from several factors related to solvent choice and experimental technique.[1]

  • Excessive Solvent: The most common reason for poor yield is using too much solvent.[1][2] In an overly dilute solution, the concentration of the Itraconazole intermediate may not reach its saturation point upon cooling, thus preventing crystallization.

    • Solution: To remedy this, you can gently heat the solution to evaporate some of the solvent.[1] Periodically remove the flask from the heat and allow it to cool to see if crystals form. The goal is to achieve a saturated solution at the solvent's boiling point.[3]

  • Inappropriate Solvent Choice: The selected solvent may be too good at dissolving the intermediate, even at low temperatures. An ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[4][5]

    • Solution: A systematic solvent screening is necessary. If a single solvent is not effective, a mixed-solvent system can be employed.[3][6][7] This typically involves dissolving the intermediate in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid.[6] Reheating to clarify the solution and then allowing it to cool slowly can induce crystallization.[6]

  • Supersaturation: Sometimes, a solution can become supersaturated, meaning the solute remains dissolved even below its saturation temperature.[1][2]

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface.[2][8] The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.[2][9]

Question 2: The crystals I've obtained are discolored and the purity is not meeting our standards. How can I remove colored impurities?

Answer:

Colored impurities often indicate the presence of byproducts or residual starting materials from the synthesis of Itraconazole.[]

  • Activated Carbon Treatment: Activated carbon is effective at adsorbing colored impurities.

    • Protocol: After dissolving your crude intermediate in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-2% of the solute weight). Swirl the hot solution for a few minutes to allow for adsorption. It is crucial to perform a hot filtration to remove the carbon before allowing the solution to cool.[8]

    • Caution: Using too much activated carbon can lead to the loss of your desired product through adsorption.

Question 3: My recrystallization is resulting in an oil instead of crystals. What causes this and how can I prevent it?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute.[8] It can also happen if the solution is cooled too rapidly or if there are significant impurities present.[1][11]

  • Slower Cooling: Rapid cooling can shock the system, leading to the formation of an oil.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling rate.[9]

  • Solvent Modification:

    • Solution: If the issue persists, you may need to choose a solvent with a lower boiling point.[3] Alternatively, adding more of the "good" solvent in a mixed-solvent system can sometimes prevent oiling out by keeping the solute dissolved for a longer period during cooling.[9]

Question 4: The resulting crystals are very fine needles, which are difficult to filter and dry. How can I obtain larger, more manageable crystals?

Answer:

Crystal morphology, or habit, is influenced by factors such as the solvent, cooling rate, and presence of impurities.[12][13] Fine needles can be problematic for downstream processing.[12][14]

  • Slower Cooling Rate: A slower cooling rate generally promotes the growth of larger, more well-defined crystals.[11][15][16] Fast cooling leads to rapid nucleation and the formation of many small crystals.[16]

    • Solution: Allow the flask to cool to room temperature on a benchtop, insulated from cold surfaces, before any further cooling in an ice bath.[9]

  • Solvent System: The choice of solvent can significantly impact crystal shape.[13]

    • Solution: Experiment with different solvents or mixed-solvent systems. Sometimes, a slight change in the solvent polarity can favor a different crystal habit.

  • Agitation: The degree of agitation during crystallization can also affect crystal size.[15]

    • Solution: Minimal agitation during the initial stages of crystal growth is often preferred to allow for the formation of larger crystals.

Frequently Asked Questions (FAQs)

This section addresses common questions about the principles and practices of recrystallization for Itraconazole intermediates.

Q1: What are the key criteria for selecting a suitable recrystallization solvent?

A1: An ideal recrystallization solvent should meet the following criteria:

  • The Itraconazole intermediate should be highly soluble in the solvent at its boiling point and sparingly soluble at low temperatures.[4][5]

  • The solvent should not react chemically with the intermediate.[4]

  • The solvent should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).[4]

  • The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[3]

  • The boiling point of the solvent should be lower than the melting point of the Itraconazole intermediate to prevent it from oiling out.[3]

Q2: How do I perform a systematic solvent screening for an Itraconazole intermediate?

A2: A systematic approach to solvent screening is crucial for efficient process development.

Experimental Protocol: Small-Scale Solvent Screening

  • Place a small amount (e.g., 20-30 mg) of the crude Itraconazole intermediate into several test tubes.

  • To each test tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition.[17] Note the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[3]

  • For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.[17]

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.

  • Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of pure-looking crystals upon cooling.

Q3: What is a mixed-solvent system and when should I use it?

A3: A mixed-solvent system, also known as a solvent-antisolvent system, is used when a single solvent does not provide the desired solubility profile.[6][7] It involves two miscible solvents: one in which the Itraconazole intermediate is very soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "antisolvent").[6][17] This technique is particularly useful when no single solvent meets all the criteria for a good recrystallization solvent.[7]

Q4: How does the cooling rate impact crystal purity and size?

A4: The rate of cooling has a significant effect on both the size and purity of the resulting crystals.

  • Slow Cooling: Promotes the formation of larger, purer crystals.[11][15][16] This is because the molecules have more time to arrange themselves into a stable crystal lattice, selectively excluding impurities.[11]

  • Fast Cooling: Leads to rapid nucleation and the formation of many small crystals.[16] This can trap impurities within the crystal lattice, resulting in a less pure product.[11]

Q5: What analytical techniques are recommended for determining the purity of the recrystallized Itraconazole intermediate?

A5: Several analytical techniques can be used to assess the purity of your final product.

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the purity of pharmaceutical compounds and detecting any impurities.[][19]

  • Gas Chromatography (GC): Useful for identifying and quantifying residual solvents.[][19]

  • Mass Spectrometry (MS): Can be coupled with LC or GC to identify the molecular weight of the intermediate and any impurities.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.[21]

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess the crystalline form of the intermediate.[22]

  • Powder X-Ray Diffraction (PXRD): Used to characterize the crystalline structure of the solid.[22][23]

Data Presentation

Table 1: Solubility of Itraconazole in Various Solvents at Different Temperatures

SolventPolaritySolubility at 293.15 K (20°C)Solubility at 318.15 K (45°C)
WaterHighVery LowVery Low
MethanolHighLowModerate
EthanolHighLowModerate
Isopropyl AlcoholMediumLowModerate
AcetonitrileMediumLowModerate
Ethyl AcetateMediumModerateHigh
TolueneLowModerateHigh
1,4-DioxaneLowHighVery High
This table is a qualitative representation based on available literature. Quantitative solubility data can be found in the cited references.[24][25]

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis cluster_troubleshooting Troubleshooting Start Crude Itraconazole Intermediate Solvent_Screening Solvent Screening Start->Solvent_Screening Select_Solvent Select Optimal Solvent/System Solvent_Screening->Select_Solvent Dissolve Dissolve in Minimum Hot Solvent Select_Solvent->Dissolve Hot_Filtration Hot Filtration (if needed) Dissolve->Hot_Filtration Low_Yield Low Yield? Dissolve->Low_Yield Issue Cooling Slow Cooling Hot_Filtration->Cooling Filtration Vacuum Filtration Cooling->Filtration Oiling_Out Oiling Out? Cooling->Oiling_Out Issue Drying Drying of Crystals Filtration->Drying Purity_Analysis Purity Analysis (HPLC, GC, etc.) Drying->Purity_Analysis Characterization Characterization (DSC, PXRD, etc.) Purity_Analysis->Characterization Poor_Purity Poor Purity? Purity_Analysis->Poor_Purity Issue End High-Purity Intermediate Characterization->End

Caption: Workflow for optimizing recrystallization of Itraconazole intermediates.

References

  • Jagdale, S., & Nawale, R. (2019). Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures. Drug Development and Industrial Pharmacy, 45(7), 1168-1180. [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. [Link]

  • Jagdale, S., & Nawale, R. (2019). Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures. MMCOP. [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • ResearchGate. (n.d.). Evaluation of the solubility of itraconazole in different solvents. [Link]

  • Semantic Scholar. (n.d.). Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures. [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • National Institutes of Health. (n.d.). Formulation and Stability Testing of Itraconazole Crystalline Nanoparticles. PMC. [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. [Link]

  • Wisdomlib. (2025, March 2). Solubility of Itraconazole: Significance and symbolism. [Link]

  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?[Link]

  • Atlantis Press. (n.d.). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. [Link]

  • University of California, Los Angeles. (n.d.). recrystallization-2.doc.pdf. [Link]

  • National Institutes of Health. (n.d.). Formation of Itraconazole–Succinic Acid Cocrystals by Gas Antisolvent Cocrystallization. [Link]

  • ResearchGate. (2015, March 31). Characterization of recrystallized itraconazole prepared by cooling and anti-solvent crystallization. [Link]

  • Northwestern University. (n.d.). Cooling Rate and Crystal Size. Seth Stein. [Link]

  • Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates. [Link]

  • Arborpharm. (2023, December 9). How Are Impurities In Apis Detected And Removed?[Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Agilent. (2019, November 8). Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLVENT ASSISTED COCRYSTALLIZATION OF ITRACONAZOLE: SOLID-STATE PROPERTIES, DISSOLUTION, STABILITY, ANTIFUNGAL POTENTIAL, AND SO. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Zhanghua. (2024, November 13). Common Issues Faced in Crystallization and How to Solve Them. Filter Dryer. [Link]

  • National Institutes of Health. (n.d.). Itraconazole. PubChem. [Link]

  • Pharmaffiliates. (n.d.). Itraconazole-impurities. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (2025, August 10). Cocrystals of Itraconazole with Amino Acids: Screening, Synthesis, Solid State Characterization, In Vitro Drug Release and Antifungal Activity. [Link]

  • PubMed. (n.d.). On crystal size and cooling rate. [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Royal Society of Chemistry. (2025, April 21). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. CrystEngComm. [Link]

  • National Institutes of Health. (2020, August 6). Identification and Pharmaceutical Characterization of a New Itraconazole Terephthalic Acid Cocrystal. PMC. [Link]

  • Cleanchem. (n.d.). Itraconazole Impurity 1. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]

  • ResearchGate. (2025, August 6). Crystallization of Itraconazole Polymorphs from Melt. [Link]

  • ACS Publications. (2020, November 5). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • PubMed. (2012, October 15). A new cocrystal and salts of itraconazole: comparison of solid-state properties, stability and dissolution behavior. [Link]

Sources

Identifying degradation products of 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Degradation Profiling & Stability Troubleshooting
Executive Summary & Compound Profile

Compound: 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine Common Role: Key intermediate in the synthesis of triazole antifungals (e.g., Itraconazole, Posaconazole).[1] Critical Vulnerability: The Methoxymethoxy (MOM) ether moiety.

Technical Alert: This compound contains a "protection group" (MOM) that is chemically designed to be labile (unstable) under acidic conditions. The most frequent user error reported to this support center is the unintentional hydrolysis of the MOM group during LC-MS analysis using standard acidic mobile phases (e.g., 0.1% Formic Acid).

Troubleshooting Guide: Diagnostics & Solutions
Issue A: "My main peak retention time shifted earlier, and the mass decreased by 44 Da."

Diagnosis: Acid-Catalyzed Hydrolysis (MOM Deprotection) Severity: Critical (Methodological Error)

Mechanism: The MOM group is an acetal. In the presence of aqueous acid (even weak acids like acetic or formic acid in HPLC mobile phases), it hydrolyzes to release the free phenol, formaldehyde, and methanol. The resulting phenol is more polar, causing a shift to an earlier retention time (RT).

  • Parent Mass (M+H): m/z ~265.15 (Calculated)

  • Degradant Mass (M+H): m/z ~221.12 (Loss of C2H4O)

  • Byproducts: Formaldehyde (HCHO) + Methanol (MeOH)

Corrective Action:

  • Switch Mobile Phase: You must use a neutral or basic mobile phase.

    • Recommended: 10 mM Ammonium Bicarbonate (pH 7.5 - 8.0).

    • Alternative: 10 mM Ammonium Acetate (natural pH ~6.8).

  • Check Diluent: Ensure your sample diluent is not acidic. Avoid unbuffered water/acetonitrile mixtures if they have absorbed atmospheric CO2 (becoming slightly acidic). Use 0.1% TEA (Triethylamine) in the diluent if stability is critical.

Visualizing the Chemistry (Graphviz):

MOM_Hydrolysis Parent Parent Compound (MOM-Protected) Less Polar Phenol Degradant 1: Free Phenol (More Polar, -44 Da) Parent->Phenol Hydrolysis Byproducts Byproducts: Formaldehyde + Methanol Parent->Byproducts Acid Acidic Conditions (H+ / H2O) Acid->Parent Catalyst

Caption: Figure 1. Acid-catalyzed hydrolysis of the MOM ether linkage, the primary degradation pathway in unbuffered aqueous systems.

Issue B: "I see a small impurity peak at +16 Da relative to the parent."

Diagnosis: Piperazine N-Oxidation Severity: Moderate (Storage/Handling Issue)

Mechanism: Piperazine rings are susceptible to oxidation, particularly at the tertiary nitrogen (the aniline-like nitrogen attached to the phenyl ring is less basic but still vulnerable under stress; the acetylated nitrogen is stable). This forms an N-Oxide.[2]

  • Differentiation: It is critical to distinguish N-Oxide (+16 Da) from Hydroxylation (+16 Da).

    • N-Oxide:[2] Often elutes later or very close to the parent in Reverse Phase (RP) due to the specific dipole change.

    • C-Hydroxylation (Phenyl ring): Usually elutes earlier (more polar phenolic group).

Corrective Action:

  • Exclude Light & Air: Store solid samples under Argon/Nitrogen at -20°C.

  • Solvent Purity: Avoid using THF or Ethers that may contain peroxides. Use HPLC-grade solvents without stabilizers if possible, or check peroxide levels.

  • Antioxidants: For liquid storage, adding 0.05% BHT (Butylated hydroxytoluene) can inhibit this pathway.

Issue C: "Ghost peaks or dimerization in LC-MS."

Diagnosis: Formaldehyde Adducts Severity: Low (Artifact)[1]

Mechanism: If the MOM group degrades (even partially), it releases Formaldehyde. Formaldehyde is highly reactive and can form "Schiff base" adducts with primary amines in the system (or even the piperazine itself if deacetylated).

  • Observation: Peaks at M+12 (methylene bridge) or M+30 (hydroxymethyl).

Corrective Action:

  • Follow the Issue A protocol to prevent formaldehyde release in the first place.

Analytical Data Summary
Degradant IdentityMass Shift (Δ)MechanismPolarity Shift (RP-HPLC)Trigger Condition
Free Phenol -44 DaAcid Hydrolysis (MOM cleavage)Earlier (Significant)Acidic pH (< 6.[1]0)
N-Oxide +16 DaOxidation (Peroxide/Air)Variable (Often Later)Light, Air, Aged Solvents
Deacetylated -42 DaAmide HydrolysisEarlierStrong Acid/Base + Heat
Dimer +12 Da (Bridge)Formaldehyde CouplingLaterPresence of HCHO (from MOM)
Experimental Protocols
Protocol 4.1: Confirmatory Forced Degradation (Acid Stress)

Use this to confirm if your "Unknown Impurity A" is the deprotected phenol.

  • Preparation: Dissolve 1 mg of this compound in 1 mL Acetonitrile.

  • Stress: Add 100 µL of 0.1 N HCl.

  • Incubation: Let stand at Room Temperature for 30 minutes. (MOM groups are very labile; heat is rarely needed).

  • Neutralization: Add 100 µL of 0.1 N NaOH (optional, if your column can handle the slug, otherwise dilute).

  • Analysis: Inject on LC-MS.

    • Expected Result: Quantitative conversion to the Free Phenol (Peak shift to lower RT, Mass -44 Da).

Protocol 4.2: Recommended LC-MS Method (Stability Indicating)

Designed to keep the MOM group intact.

  • Column: C18 High pH Stable (e.g., Waters XBridge or Phenomenex Gemini), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm (Phenyl absorption).

Decision Tree: Identification Workflow

Troubleshooting_Tree Start Start: Unknown Impurity Detected CheckMass Check Mass Shift (Δ) Start->CheckMass Minus44 Δ = -44 Da CheckMass->Minus44 Plus16 Δ = +16 Da CheckMass->Plus16 Minus42 Δ = -42 Da CheckMass->Minus42 ConclusionA MOM Hydrolysis (Phenol) Cause: Acidic Mobile Phase Minus44->ConclusionA ConclusionB N-Oxidation Cause: Peroxides/Air Plus16->ConclusionB ConclusionC Deacetylation Cause: Strong Hydrolysis Minus42->ConclusionC

Caption: Figure 2. Rapid diagnostic logic for identifying common degradation products based on mass spectrometry shifts.

References
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (3rd ed.). Wiley-Interscience. (Definitive source on Methoxymethoxy [MOM] group stability: Stable in base, hydrolyzed by acid).
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: pH and Buffer Selection. Retrieved from [Link] (Guidelines on buffer selection to prevent acid-labile group degradation).

Sources

Resolving stability issues of the methoxymethoxy group under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Stability Issues of the Methoxymethoxy Group Under Acidic Conditions Audience: Organic Chemists, Medicinal Chemists, Process Development Scientists Reference ID: MOM-STAB-026

Core Principles: The Acetal Vulnerability

Welcome to the Protective Group Stability Hub. To resolve stability issues with the Methoxymethyl (MOM) ether, one must first accept its fundamental chemical nature: The MOM group is an acetal.

Unlike simple alkyl ethers (e.g., benzyl or methyl) which are robust to acid, the MOM group possesses an anomeric carbon bonded to two oxygens (


). Under acidic conditions, the exocyclic oxygen is protonated, leading to the expulsion of the alcohol and the formation of a resonance-stabilized oxocarbenium ion .

The Stability Paradox:

  • Too Labile: Inadvertent exposure to trace acids (e.g., acidic silica,

    
    ) triggers premature hydrolysis.
    
  • Too Stable: Strong coordination of the acetal oxygens to metal centers can sometimes inhibit the necessary protonation/coordination required for removal, or poor solubility prevents the acid from engaging the substrate.

Visualizing the Instability Mechanism

Understanding the oxocarbenium intermediate is critical for both preventing unwanted cleavage and driving difficult deprotections.

MOM_Mechanism Substrate MOM Ether (R-O-CH2-OMe) Protonation Protonated Intermediate Substrate->Protonation + H+ (Acid) Oxocarbenium Oxocarbenium Ion [CH2=O-Me]+ Protonation->Oxocarbenium - R-OH (Slow Step) Hydrolysis Hemiacetal Oxocarbenium->Hydrolysis + H2O Products Alcohol (R-OH) + Formaldehyde + Methanol Hydrolysis->Products Decomposition

Figure 1: The acid-catalyzed hydrolysis pathway of MOM ethers.[1] The formation of the oxocarbenium ion is the rate-determining step.

Diagnostic & Troubleshooting Modules

Module A: Unwanted Cleavage (Premature Loss)

Issue: The MOM group is falling off during workup, purification, or orthogonal transformation.

The Root Cause: The MOM group is generally stable between pH 4 and 12.[2] Unwanted cleavage usually occurs due to "hidden" acidity in solvents or stationary phases.

Troubleshooting Protocol: Stabilizing the MOM Group
Source of AcidityDiagnostic SignRemediation Protocol
Silica Gel Product decomposes on column; TLC spot streaks or stays at baseline.Pre-buffer the Column: Flush silica with 1%

(Triethylamine) in hexanes before loading. Use 0.5%

in the eluent.
Chloroform (

)
NMR sample degrades over time (appearance of

peak at ~4.8 ppm).
Filter through Basic Alumina: Pass solvent through basic alumina or add solid

to the NMR tube.
Lewis Acid Steps Cleavage during reaction with

,

, or

.[3]
Cheliation Control: MOM oxygens coordinate to Lewis Acids. Solution: Switch to non-chelating Lewis acids or lower temperature (-78°C).[3] If Lewis acid is essential, switch to SEM (Trimethylsilylethoxymethyl) which is slightly more robust.
Acidic Workup Loss during quench of other reactions.Buffer the Aqueous Phase: Never use water/brine alone if the organic phase contains residual acid. Quench into saturated

or Phosphate Buffer (pH 7) .
Module B: Refractory Deprotection (Won't Come Off)

Issue: Standard HCl/TFA conditions fail to remove the MOM group, or the conditions destroy the molecule.

The Root Cause: Steric hindrance around the ether oxygen prevents protonation, or the substrate is sensitive to aqueous acid.

Protocol: Anhydrous Lewis Acid Cleavage (

)

This method is superior for acid-sensitive substrates as it avoids aqueous strong acids and scavenges the reactive intermediate.

Reagents:

  • Magnesium Bromide (

    
    )
    
  • Butanethiol (

    
    ) or Dimethylsulfide (
    
    
    
    )
  • Solvent: Ether (

    
    )
    

Step-by-Step Workflow:

  • Preparation: Dissolve the MOM-protected substrate (1.0 equiv) in anhydrous

    
     (0.1 M).
    
  • Addition: Add

    
     (3.0 equiv).
    
  • Scavenger: Add Butanethiol (2-3 equiv). Note: The thiol traps the formaldehyde generated, preventing side reactions and driving the equilibrium.

  • Reaction: Stir at Room Temperature. Monitor by TLC (typically 1–4 hours).

  • Workup: Quench with

    
    . Wash with brine to remove magnesium salts and excess thiol.
    

Why this works: The


 coordinates to the oxygens, assisting cleavage, while the thiol irreversibly traps the oxocarbenium ion, preventing re-formation of the ether [1].
Module C: Orthogonal Stability (Acid vs. Acid)

Issue: Determining if MOM will survive conditions used to remove OTHER groups (like TBS).

Researchers often confuse the stability of Silyl ethers vs. MOM ethers.

  • TBS (Tert-butyldimethylsilyl): Labile to

    
     and weak acid.
    
  • MOM: Stable to

    
     and weak acid; Labile to strong acid.
    
The Acid Hierarchy Table
ReagentAcidity (Approx)TBS StatusMOM Status
Acetic Acid (80% aq) WeakCleaved (Slowly)Stable
PPTS / MeOH MildStable Cleaved (Slowly/Heat)
TFA / DCM StrongCleaved (Fast)Cleaved (Fast)
HCl (1M) StrongCleaved (Fast)Cleaved (Fast)

Lewis AcidCleaved Cleaved
TBAF (Fluoride) BasicCleaved Stable

Strategic Insight: To remove TBS in the presence of MOM, use TBAF or Acetic Acid . To remove MOM in the presence of TBS is difficult under acidic conditions; however, specialized conditions using


  at low temperature can sometimes achieve selectivity, though it is risky [2].

Decision Matrix: Troubleshooting Workflow

Use this logic flow to determine the correct experimental adjustment.

Troubleshooting_Tree Start Start: MOM Stability Issue Q1 Is the MOM group cleaving prematurely? Start->Q1 Yes_Premature YES: Unwanted Loss Q1->Yes_Premature Yes No_Refractory NO: Won't Deprotect Q1->No_Refractory No Check_Silica Are you purifying on Silica? Yes_Premature->Check_Silica Soln_Silica Action: Add 1% Et3N to eluent Check_Silica->Soln_Silica Yes Check_Lewis Using Lewis Acids (Ti, Zn, B)? Check_Silica->Check_Lewis No Soln_Lewis Action: Lower Temp or Switch to SEM group Check_Lewis->Soln_Lewis Yes Check_Sens Is molecule acid sensitive? No_Refractory->Check_Sens Soln_MgBr Action: Use MgBr2 / BuSH (Anhydrous) Check_Sens->Soln_MgBr Yes Soln_Strong Action: Increase Temp with 6M HCl/THF Check_Sens->Soln_Strong No

Figure 2: Decision tree for diagnosing and resolving MOM stability conflicts.

Frequently Asked Questions (FAQ)

Q: I see a new spot on TLC during deprotection, but it's not my product. What is it? A: It is likely a hemiacetal intermediate or a side product from the formaldehyde released.

  • Mechanism:[1][4][5][6][7] Upon cleavage, MOM releases formaldehyde (

    
    ). If your substrate has a free amine or electron-rich aromatic ring, the formaldehyde can react with it (e.g., Eschweiler-Clarke methylation or electrophilic aromatic substitution).
    
  • Fix: Always add a "scavenger" like butanethiol or resorcinol to the deprotection mixture to trap the formaldehyde [3].

Q: Can I remove a MOM group without touching a Benzyl (Bn) ether? A: Yes.

  • Method: Acidic hydrolysis (HCl/MeOH) will cleave MOM but leave Benzyl ethers intact (Benzyl ethers require hydrogenolysis or harsh Lewis acids like

    
    ).
    
  • Caution: Ensure you do not use

    
    , as it cleaves both.
    

Q: Why does my MOM protection reaction (MOM-Cl + Base) give low yields with tertiary alcohols? A: Steric hindrance. The


 attack of the tertiary alkoxide onto MOM-Cl is slow.
  • Fix: Switch to MOM-Cl / DIPEA with TBAI (Tetrabutylammonium Iodide) catalysis, or use pre-formed alkoxides with NaH in DMF to increase nucleophilicity.

References

  • Kim, S., et al. (1991). "Selective Cleavage of MOM Ethers Using Magnesium Bromide and Butanethiol." Tetrahedron Letters, 32(26), 3099–3100.

  • Greene, T. W., & Wuts, P. G. M. (2006).[8][9] Greene's Protective Groups in Organic Synthesis (4th ed.).[8][9] Wiley-Interscience. (Chapter 2: Protection for the Hydroxyl Group).[2]

  • Hanessian, S., & Guindon, Y. (1980). "Chemistry of the Glycosidic Linkage. Cleavage of MOM Ethers." Carbohydrate Research, 86(2), c3-c6.

Sources

Controlling moisture interference in 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this molecule, focusing specifically on the critical challenge of moisture interference. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you troubleshoot common issues and ensure the success and reproducibility of your experiments.

Introduction: The Challenge of the MOM Group

This compound is a valuable intermediate in pharmaceutical synthesis, notably in the production of antifungal agents like Posaconazole.[1] Its structure incorporates a methoxymethyl (MOM) ether, a common protecting group for the phenolic hydroxyl group.[2][3] While the MOM group is robust under many conditions, its stability is critically dependent on the absence of water, especially under acidic conditions.[4][5] Uncontrolled moisture can lead to unintended deprotection, hydrolysis of reagents, and ultimately, failed reactions. This guide provides a systematic approach to identifying, troubleshooting, and preventing these issues.

Section 1: Frequently Asked Questions (FAQs) on Moisture Interference

This section addresses the fundamental "why" behind moisture-related problems.

Q1: What is the primary point of failure due to moisture when working with this compound?

A1: The primary point of failure is the unintended cleavage of the methoxymethyl (MOM) protecting group. The MOM ether is chemically an acetal, which is susceptible to acid-catalyzed hydrolysis.[2][4] In the presence of trace moisture and an acid catalyst (which can be an explicit reagent, an acidic impurity in your solvent, or even arise during an aqueous workup), the MOM ether will hydrolyze to reveal the free phenol. This side reaction consumes your starting material and generates a significant, more polar impurity, complicating purification and reducing the yield of your desired product.

The standard mechanism for this deprotection involves protonation of one of the ether oxygens, which activates the group for cleavage.[2]

Caption: Acid-catalyzed hydrolysis of a MOM ether.

Q2: How does moisture affect the reagents used in the synthesis of this compound?

A2: The synthesis of this compound typically involves the N-acetylation of its precursor, 1-[4-(methoxymethoxy)phenyl]piperazine.[6] This reaction commonly uses highly moisture-sensitive acetylating agents like acetic anhydride or acetyl chloride.[7]

If water is present in the reaction vessel, it will rapidly react with and consume these reagents in a competing hydrolysis reaction. This reduces the effective concentration of your acetylating agent, leading to an incomplete reaction and low yields of the desired product.[7] For every molecule of water present, a molecule of your expensive and critical reagent is destroyed.

Q3: My starting materials or solvents are hygroscopic. What does this mean and how does it introduce moisture?

A3: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air.[8] Many common laboratory chemicals, including anhydrous salts (e.g., potassium carbonate, cesium carbonate), bases, and even some solvents, are hygroscopic.[9] When you open a container of a hygroscopic reagent, it immediately begins to pull water vapor from the atmosphere.[8][10] This can introduce significant and variable amounts of water into your reaction, leading to poor reproducibility.[8] It is a critical, often overlooked, source of moisture that must be managed through proper handling and storage techniques.[8][11]

Section 2: Troubleshooting Guide: Common Experimental Problems

This section provides actionable solutions to specific problems you might encounter.

Problem 1: Low Yield or Incomplete N-Acetylation Reaction
  • Symptom: Your reaction to synthesize this compound has stalled. TLC analysis shows a significant amount of the starting amine still present even after prolonged reaction times.

  • Primary Suspect: Hydrolysis of the acetylating agent (e.g., acetic anhydride) by contaminant water.

  • Troubleshooting Workflow:

    • Verify Reagent Quality: Ensure your acetylating agent is from a fresh, recently opened bottle. Older bottles, even if labeled "anhydrous," may have absorbed moisture over time.[11]

    • Check Solvent Anhydrousness: The solvent is a common culprit. Ensure it has been properly dried before use. Refer to the protocols in Section 3 for drying common solvents like Dioxane or DCM.[12]

    • Assess the Base: If using a solid base like potassium carbonate, ensure it is anhydrous.[6] Hygroscopic bases can be a hidden source of water. Consider drying the base in an oven before use if its quality is uncertain.

    • Control Stoichiometry: If moisture contamination is suspected, a slight excess (1.1 to 1.2 equivalents) of the acetylating agent may help drive the reaction to completion, but this is not a substitute for proper anhydrous technique.[13]

Problem 2: Appearance of an Unexpected Polar Byproduct During a Subsequent Reaction or Workup
  • Symptom: You are using this compound as a starting material. After the reaction or during the aqueous workup, TLC analysis shows a new, more polar spot. Mass spectrometry analysis of this byproduct is consistent with the loss of the MOM group (a mass difference of 44.03 Da for C₂H₄O).

  • Primary Suspect: Unintended acid-catalyzed cleavage of the MOM ether.

  • Causality and Solutions: The MOM group is stable in a pH range of approximately 4 to 12 but is sensitive to both Lewis and Brønsted acids.[3][4]

    • Acidic Reagents: Many common reagents can trigger deprotection. Be cautious with Lewis acids or silylating agents, as they can coordinate to the ether oxygen and facilitate cleavage.[14]

    • Acidic Workup Conditions: Quenching a reaction with saturated aqueous ammonium chloride (NH₄Cl) is a common procedure, but solutions of NH₄Cl are slightly acidic and can be sufficient to cause partial or complete MOM deprotection, especially with extended exposure.

    • Solutions:

      • If possible, perform reactions under neutral or basic conditions.

      • During workup, use a neutral or slightly basic quench, such as water or a saturated sodium bicarbonate (NaHCO₃) solution.

      • Minimize the time your compound is in contact with the aqueous phase during extraction.

Condition/Reagent Class Probable Mechanism Suggested Action
Lewis Acids (e.g., TiCl₄, ZnBr₂, TMSOTf)Coordination to an ether oxygen, activating the group for cleavage.[14][15]Use a less Lewis-acidic reagent, lower the reaction temperature, or select a more robust protecting group if incompatible.
Aqueous Acidic Workup (e.g., NH₄Cl, dilute HCl)Standard acid-catalyzed hydrolysis.Use a neutral (water) or basic (NaHCO₃, K₂CO₃) aqueous wash. Minimize contact time.
Protic Solvents with Heat (e.g., reflux in Methanol)Trace acidic impurities in the solvent can become potent at elevated temperatures.Use high-purity, anhydrous solvents and consider adding a non-nucleophilic base (e.g., DIPEA) to scavenge trace acid.
Oxidative Workup (e.g., after ozonolysis)The acidic or oxidative conditions can be harsh enough to cleave the MOM group.[14]Opt for a reductive workup (e.g., using dimethyl sulfide or zinc) if compatible with the reaction.
Problem 3: Inconsistent Reaction Results and Poor Reproducibility
  • Symptom: A reaction that worked once fails to give the same yield or product profile upon repetition.

  • Primary Suspect: Variable and uncontrolled introduction of atmospheric moisture.

  • Solution: Implement rigorous anhydrous reaction techniques. The key to reproducibility is to eliminate variables, and atmospheric water is a major one. Setting up your reaction under a dry, inert atmosphere is essential for any moisture-sensitive transformation.[16] This ensures that from one experiment to the next, the conditions are as identical as possible.

Section 3: Protocols for Proactive Moisture Control

The best troubleshooting is prevention. The following protocols are fundamental for success.

Protocol 1: Drying of Solvents

Never assume a solvent from a bottle is perfectly dry, even if labeled "anhydrous."[11]

Solvent Recommended Drying Agent Notes & Cautions
Dichloromethane (DCM) Calcium Hydride (CaH₂)Stir over CaH₂ overnight and distill. CaH₂ reacts with water to form H₂ gas; ensure proper ventilation.[17]
Tetrahydrofuran (THF) Sodium/BenzophenoneDistill from the deep blue/purple sodium benzophenone ketyl radical. This indicates an anhydrous, oxygen-free state. Caution: Sodium is highly reactive.
1,4-Dioxane Sodium/BenzophenoneSame as THF. Dioxane can form explosive peroxides; test for and remove them before distillation.
Acetonitrile (MeCN) Calcium Hydride (CaH₂)Stir over CaH₂ for several hours, then distill.
N,N-Dimethylformamide (DMF) Molecular Sieves (4Å)Stir over activated molecular sieves for 24 hours, then distill under reduced pressure. Avoid more reactive drying agents.

This table provides common examples. Always consult authoritative resources for detailed procedures and safety information.[12]

Protocol 2: Drying of Glassware

Water adsorbs to the surface of glass.[18] This invisible layer of moisture must be removed.

  • Oven-Drying: Place glassware in a laboratory oven at >120 °C for at least 4 hours (overnight is standard). Assemble the glassware while still hot and allow it to cool under a stream of dry, inert gas (Nitrogen or Argon).[18]

  • Flame-Drying: Assemble the glassware, then heat it systematically with a heat gun or a gentle flame under a flow of inert gas. Caution: This method requires skill and should not be performed if flammable solvents are nearby. Allow the apparatus to cool completely before adding reagents.[18]

Protocol 3: Setting Up a Reaction Under an Inert Atmosphere

This procedure prevents atmospheric moisture and oxygen from entering the reaction.[19]

Inert_Atmosphere_Workflow A 1. Assemble Dry Glassware (Flask, stir bar, condenser) B 2. Seal with Rubber Septum A->B C 3. Purge the System B->C D 4. Establish Positive Pressure (Balloon fills slightly) C_sub1 C->C_sub1 Insert Inlet Needle (to gas) C_sub2 C->C_sub2 Insert Outlet Needle (to vent) E 5. Add Solvents & Reagents D->E Via dry syringe through septum F 6. Run Reaction E->F Maintain balloon pressure

Caption: Workflow for initiating a reaction under an inert atmosphere.

Step-by-Step Methodology:

  • Assemble: Assemble your oven- or flame-dried glassware (e.g., round-bottom flask with a stir bar and condenser).

  • Seal: Securely fold a rubber septum over all open joints.[19]

  • Purge: Insert a needle connected to an inert gas line (e.g., a balloon filled with Nitrogen or Argon) through the septum. Insert a second, "outlet" needle to act as a vent.[19]

  • Flush: Allow the inert gas to flow through the flask for 5-10 minutes to displace all the air.

  • Pressurize: Remove the outlet needle. The balloon will inflate slightly, creating a positive pressure of inert gas that prevents air from entering.

  • Add Reagents: Add anhydrous solvents and liquid reagents via a dry syringe through the septum.[20] Add solid reagents quickly by briefly removing the septum under a strong positive flow of inert gas (a "nitrogen blanket").

  • React: The reaction can now proceed, protected from the atmosphere.

Protocol 4: Handling Hygroscopic Reagents
  • Minimize Exposure: Only open containers of hygroscopic solids for the minimum time required to dispense the material.[8]

  • Use a Controlled Environment: If possible, weigh and handle highly sensitive reagents inside a glove box with a dry, inert atmosphere.[9]

  • Weighing by Difference: For accurate measurements, weigh the sealed container, remove the approximate amount of reagent needed for your reaction, and then re-weigh the sealed container. The difference is the mass of the reagent dispensed.[8]

  • Proper Storage: Always store hygroscopic compounds in a desiccator over a strong drying agent like Drierite® or phosphorus pentoxide.[8] Ensure the container is tightly sealed.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved from [Link]

  • Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. Retrieved from [Link]

  • ResearchGate. (2010). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Request PDF. Retrieved from [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved from [Link]

  • ResearchGate. (2021). How to create inert atmosphere? Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • Utah Tech University. (n.d.). Water Sensitive Reactions. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Using drying agents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. Retrieved from [Link]

  • Fiveable. (n.d.). Moisture Sensitivity Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]

  • University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • Reddit. (2022, May 13). Removing water from a reaction by use of drying agent. r/Chempros. Retrieved from [Link]

  • OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Retrieved from [Link]

  • SynArchive. (n.d.). Protection of Phenol by Acetal. Retrieved from [Link]

  • American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. Retrieved from [Link]

  • Reddit. (2021, January 3). Monitoring Water/Air sensitive reactions. r/Chempros. Retrieved from [Link]

  • Molecules. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • CAS. (2025). How water could replace some organic solvents and make chemical reactions greener. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 14). 12.1: Organic Reactions. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]

Sources

Technical Support Center: Piperazine Impurity Profiling & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of Mono-acetyl and Di-acetyl Impurities in Piperazine Synthesis Ticket ID: PIP-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary: The Chemical Challenge

Welcome to the technical support hub for piperazine synthesis. The separation of Piperazine (PIP) , 1-Acetylpiperazine (Mono-Ac) , and 1,4-Diacetylpiperazine (Di-Ac) presents a classic "Polarity vs. Basicity" trilemma.[1]

Successful separation relies on exploiting the distinct ionization states (


) of these molecules. Unlike standard organic synthesis where impurities often differ significantly in hydrophobicity, this matrix contains a highly polar base (PIP), a mono-amide base (Mono-Ac), and a neutral diamide (Di-Ac).[1]
Critical Physicochemical Attributes (CQA)
CompoundStructure Type

(Basic N)

(Basic N)
Polarity (LogP)UV Activity
Piperazine Secondary Diamine~9.8~5.6-1.50 (Highly Polar)Low (<210 nm)
Mono-Ac Mono-amide / Amine~7.9N/A-0.9 (Polar)Low/Medium
Di-Ac DiamideNeutralNeutral-1.4 (Polar/Neutral)Medium (Amide band)

Note:


 values are approximate aqueous values at 25°C. Acetylation reduces the basicity of the piperazine ring significantly due to the electron-withdrawing carbonyl group.

Analytical Troubleshooting: HPLC & LC-MS

User Issue: "I am using a C18 column, and Piperazine elutes in the void volume while Mono-Ac tails significantly."

Root Cause Analysis

Standard C18 columns rely on hydrophobic interaction.[1] Piperazine is too polar to retain on C18, leading to co-elution with the solvent front (


). The tailing of Mono-Ac is caused by silanol interactions between the residual silanols on the silica support and the basic amine nitrogen.
Protocol A: Ion-Pairing Chromatography (IPC)

Best for: QC labs restricted to standard C18 columns.[1]

  • Stationary Phase: End-capped C18 (e.g., Zorbax Eclipse Plus or equivalent), 3.5 µm.[1]

  • Mobile Phase A: 10 mM Octanesulfonic Acid (Ion Pairing Agent) in Water, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Mechanism: The sulfonate anion forms a neutral ion pair with the protonated piperazine/Mono-Ac, creating a "pseudo-stationary phase" that allows retention on the hydrophobic C18.

Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: LC-MS applications (avoids non-volatile ion-pairing agents).[1]

  • Stationary Phase: Bare Silica or Zwitterionic (e.g., ZIC-HILIC).[1]

  • Mobile Phase: High organic content (e.g., 80% Acetonitrile / 20% Ammonium Acetate Buffer pH 5.8).

  • Mechanism: Water forms a layer on the polar silica surface. Analytes partition into this water layer based on polarity.[1] Piperazine (most polar) elutes last, reversing the C18 order.

Visualization: HPLC Method Selection Logic

HPLC_Decision_Tree start START: Select Analytical Method ms_compat Is MS Compatibility Required? start->ms_compat no_ms No (UV Detection) ms_compat->no_ms QC / Routine yes_ms Yes (LC-MS) ms_compat->yes_ms R&D / Trace ID ipc_method Protocol A: Ion-Pairing C18 (Heptane/Octane Sulfonate) no_ms->ipc_method hilic_method Protocol B: HILIC (Ammonium Acetate/ACN) yes_ms->hilic_method deriv_check Is Sensitivity < 1 ppm required? ipc_method->deriv_check hilic_method->deriv_check derivatization Derivatization Required (Dansyl Chloride or FMOC) deriv_check->derivatization Yes (Low UV Absorbance) end Proceed to Validation deriv_check->end No

Figure 1: Decision matrix for selecting the appropriate chromatographic technique based on detection limits and equipment capability.

Process Purification: Extraction & Isolation[2]

User Issue: "I need to remove Di-acetylpiperazine from my reaction mixture without running a column."

The "pH Switch" Methodology

You can separate these species by manipulating the pH of the aqueous phase to alter their solubility in organic solvents (DCM or Ethyl Acetate).

The Science:

  • Di-Ac is a neutral amide.[1] It remains neutral (and organic-soluble) at all pH levels.[1]

  • Piperazine is a base.[2][3] At acidic pH, it is diprotonated (ionic, water-soluble).[1] At very high pH (>11), it is a free base (organic-soluble).[1]

  • Mono-Ac is a weak base.[1] It behaves similarly to Piperazine but requires a lower pH to fully protonate compared to the secondary amine of Piperazine.

Step-by-Step Purification Protocol

Objective: Isolate Piperazine from a mixture containing Mono-Ac and Di-Ac.[1]

  • Acidic Wash (Removal of Di-Ac):

    • Dissolve the crude mixture in water.

    • Adjust pH to 4.0 - 5.0 using dilute HCl.[1]

    • State: Piperazine is

      
      .[1] Mono-Ac is 
      
      
      
      .[1] Di-Ac is Neutral.[1]
    • Action: Extract with Dichloromethane (DCM) x 3.

    • Result: Di-Ac moves to the DCM layer.[1] Piperazine and Mono-Ac remain in the water.[1]

  • Basification (Recovery of Amines):

    • Take the aqueous layer from Step 1.

    • Adjust pH to >12.0 using NaOH pellets or 50% NaOH solution.

    • State: Piperazine and Mono-Ac are now Free Bases.[1]

    • Action: Extract with DCM or Chloroform x 4 (Piperazine partitions slowly due to high water solubility; multiple extractions are required).

    • Result: Piperazine and Mono-Ac move to the organic layer.

  • Selective Crystallization (Optional):

    • If Mono-Ac content is low, Piperazine can often be crystallized as the hexahydrate from water or as a hydrochloride salt by adding conc. HCl to the organic layer.

Visualization: Extraction Workflow

Extraction_Workflow mixture Crude Mixture (PIP, Mono-Ac, Di-Ac) acidify Dissolve in Water Adjust to pH 4.0 mixture->acidify extract_1 Extract with DCM acidify->extract_1 org_layer_1 Organic Layer 1 Contains: Di-Ac (Neutral) extract_1->org_layer_1 Top/Bottom Split aq_layer_1 Aqueous Layer 1 Contains: PIP++, Mono-Ac+ extract_1->aq_layer_1 basify Adjust Aqueous to pH >12 aq_layer_1->basify extract_2 Extract with DCM (x4) basify->extract_2 org_layer_2 Organic Layer 2 Contains: PIP, Mono-Ac extract_2->org_layer_2 aq_layer_2 Aqueous Layer 2 Waste Salts extract_2->aq_layer_2

Figure 2: Chemo-selective extraction strategy utilizing pKa differences to isolate neutral impurities.

Frequently Asked Questions (FAQs)

Q: Why can't I see Piperazine on my UV detector at 254 nm? A: Piperazine lacks a conjugated


-system (chromophore).[1] It has negligible absorbance above 210 nm.[1]
  • Solution: Set your UV detector to 205 nm or 210 nm . Ensure you are using UV-transparent buffers (Phosphate is good; Acetate absorbs below 210 nm).[1] Alternatively, use a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).

Q: My GC peaks for Piperazine are severely tailing. Why? A: Free amines interact strongly with the silanol groups in glass liners and columns.

  • Solution: Use a Base-Deactivated Liner (wool-free often helps) and a column specifically designed for amines (e.g., CAM, CP-Volamine, or DB-Wax).[1] Alternatively, derivatize with Trifluoroacetic Anhydride (TFAA) to convert amines to volatile amides before injection.

Q: Can I separate Mono-Ac and Piperazine by distillation? A: It is difficult.

  • Piperazine BP: ~146°C.

  • 1-Acetylpiperazine BP: High (often decomposes or requires high vacuum).[1]

  • Risk: Heating crude mixtures can promote thermal disproportionation (2 Mono-Ac

    
     1 PIP + 1 Di-Ac).[1] Crystallization or Chromatography is safer.[1]
    

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12, 22283-22294.[1]

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. Annals of Toxicology, 2(1).

  • Sigma-Aldrich. (n.d.).[1] 1,4-Diacetylpiperazine-2,5-dione Product Sheet & Safety Data.

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 83795, 1-Acetylpiperazine.[1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling piperazine derivatives, as they can be skin sensitizers.

Sources

Validation & Comparative

A-Scientist's Guide to H-NMR Spectrum Analysis of 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H-NMR spectrum of 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine, a compound of interest in contemporary drug discovery and development. We will delve into the nuances of spectral interpretation, comparing the target molecule with relevant analogues to provide a deeper understanding of its structural characteristics. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for molecular characterization.

Introduction: The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. Its ability to probe the chemical environment of individual protons provides a detailed molecular fingerprint. For a molecule such as this compound, with its distinct functional groups—an acetyl moiety, a piperazine ring, a para-substituted aromatic system, and a methoxymethyl (MOM) protecting group—¹H-NMR offers a powerful method for confirming its identity and purity.

Experimental Protocol: Acquiring a High-Quality ¹H-NMR Spectrum

The acquisition of a clean, high-resolution spectrum is paramount for accurate analysis. The following protocol outlines a standardized procedure for preparing a sample of this compound for ¹H-NMR analysis.

Step-by-Step Sample Preparation and Data Acquisition
  • Sample Preparation :

    • Accurately weigh 5-25 mg of the compound.[1]

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean, high-quality 5 mm NMR tube.[2] The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules.[2]

    • Ensure the sample is fully dissolved to avoid poor line shape due to particulate matter.[2] Filtering the solution through a small plug of glass wool into the NMR tube is recommended.

    • If an internal standard is required for precise chemical shift referencing, a small amount of tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent by the manufacturer.[3] Alternatively, the residual solvent peak can be used as a secondary reference.

  • Instrument Parameters (for a 400 MHz Spectrometer) :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Number of Scans : 16 to 64 scans are generally adequate for a sample of this concentration.

    • Acquisition Time : ~2-4 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Spectral Width : A sweep width of -2 to 12 ppm is appropriate to capture all relevant signals.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.[3]

    • Integrate all signals to determine the relative number of protons corresponding to each peak.

Molecular Structure and Proton Environments

To facilitate the spectral analysis, it is essential to visualize the distinct proton environments within the this compound molecule.

Caption: Molecular structure of this compound with labeled protons.

Predicted ¹H-NMR Spectral Analysis

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The predicted chemical shifts (in ppm, relative to TMS) and multiplicities are detailed below.

Proton LabelFunctional GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
a -O-CH₂ -O-~5.1-5.2Singlet (s)2HProtons of the methylene bridge in the MOM group are deshielded by two adjacent oxygen atoms.
b Aromatic-H ~6.9-7.1Doublet (d)2HAromatic protons ortho to the electron-donating MOM-ether group are shielded. They appear as a doublet due to coupling with the meta protons.
c Aromatic-H ~6.8-7.0Doublet (d)2HAromatic protons meta to the MOM-ether group and ortho to the piperazine nitrogen. Their chemical shift is influenced by both substituents. They appear as a doublet due to coupling with the ortho protons.
d Ar-N-(CH₂ )₂~3.1-3.3Triplet (t)4HPiperazine protons adjacent to the aromatic ring are deshielded by the nitrogen and the aromatic system.
e Ac-N-(CH₂ )₂~3.6-3.8Triplet (t)4HPiperazine protons adjacent to the acetyl group are more deshielded due to the electron-withdrawing nature of the carbonyl group.[4]
f -CO-CH₃ ~2.1Singlet (s)3HThe methyl protons of the acetyl group typically appear as a sharp singlet in this region.[5]
g -O-CH₃ ~3.4-3.5Singlet (s)3HThe methyl protons of the methoxy part of the MOM group are deshielded by the adjacent oxygen.[6]

Comparative Spectral Analysis

To provide context for the predicted spectrum, it is insightful to compare it with the known spectral features of simpler, related molecules.

CompoundKey ProtonsObserved Chemical Shift (δ, ppm)Key Difference from Target Molecule
Piperazine -NH-CH₂ -CH₂ -NH-~2.86 (s)[7]The piperazine protons in the parent compound are equivalent and appear as a singlet. In the target molecule, the two sets of methylene protons are inequivalent due to the different substituents on the nitrogen atoms.
1-Acetylpiperazine Ac-N-(CH₂ )₂, -NH-(CH₂ )₂~3.4-3.6 (t), ~2.7-2.9 (t)[8]This compound demonstrates the deshielding effect of the acetyl group on the adjacent piperazine protons, which is also expected in the target molecule.
Anisole (Methoxybenzene) Ar-H (ortho, meta, para), -O-CH₃ ~6.8-7.3 (m), ~3.8 (s)The aromatic protons of anisole provide a baseline for understanding the influence of an oxygen-linked substituent on the aromatic ring. The MOM group in the target molecule will have a similar, though not identical, electronic effect.
1-(4-Methoxyphenyl)piperazine Ar-H , -O-CH₃ , Ar-N-(CH₂ )₂, -NH-(CH₂ )₂~6.8-6.9 (m), ~3.77 (s), ~3.0-3.1 (t), ~3.1-3.2 (t)[9]This structure is a very close analogue. The primary difference in the spectrum of the target molecule will be the presence of the acetyl group signals and the MOM group signals, as well as the further deshielding of the piperazine protons adjacent to the acetyl group.

Troubleshooting Common ¹H-NMR Artifacts

Even with a robust protocol, spectral artifacts can arise. Understanding their origin is key to accurate interpretation.

G start Observe Unexpected Peak(s) in Spectrum q1 Is the peak broad and around 1.5-4.5 ppm? start->q1 yes1 Likely a water peak. Check solvent dryness or perform D₂O exchange. q1->yes1 Yes no1 No q1->no1 q2 Are there sharp singlets corresponding to common lab solvents? no1->q2 yes2 Solvent impurity. Consult solvent impurity tables and use high-purity solvents. q2->yes2 Yes no2 No q2->no2 q3 Are the peaks broad or distorted? no2->q3 yes3 Poor shimming or undissolved solids. Reshim the instrument or filter the sample. q3->yes3 Yes no3 No q3->no3 end Unexpected peak may be a sample impurity. Consider further purification or 2D NMR techniques. no3->end

Sources

HPLC Method Development Guide: Quantifying 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Context: Intermediate Analysis for Antifungal Synthesis (e.g., Posaconazole)

Executive Summary: The Stability-Selectivity Paradox

In the synthesis of high-value antifungals like Posaconazole, the intermediate 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine (hereafter referred to as MOM-APP ) represents a critical quality control checkpoint. Unlike its deprotected counterpart (1-Acetyl-4-(4-hydroxyphenyl)piperazine), MOM-APP contains an acid-labile methoxymethyl (MOM) ether protecting group.

This guide challenges the "standard" reverse-phase approach (typically pH 2.0–2.5) which risks on-column degradation of the MOM group. We objectively compare column chemistries and pH strategies to define a robust protocol that ensures accurate quantification without inducing artifactual impurities.

Physicochemical Profiling & Mechanistic Insight

Before selecting a column, we must understand the molecule's behavior in solution.

PropertyValue (Est.)Chromatographic Implication
LogP ~1.5 - 2.0Moderately hydrophobic. Retains well on C18 but requires organic modification >30% for elution.
pKa (N4) ~5.0 - 5.5The N4-nitrogen (attached to phenyl) behaves like a substituted aniline. It is protonated at pH < 4.[1]0.
pKa (N1) NeutralThe N1-nitrogen is acetylated (amide), contributing no basicity.
MOM Stability Acid-LabileCritical Risk: Hydrolysis to the phenol form occurs rapidly at pH < 2.0, especially at elevated temperatures.
The Degradation Pathway

The MOM group is susceptible to acid-catalyzed hydrolysis, regenerating the hydroxyl impurity during analysis if conditions are too harsh.

MOM_Degradation MOM_APP MOM-APP (Target Analyte) Intermediate Oxonium Ion Intermediate MOM_APP->Intermediate Acid (H+) Heat Hydroxyl De-protected Impurity (1-Acetyl-4-(4-hydroxyphenyl)piperazine) Intermediate->Hydroxyl + H2O - Formaldehyde

Caption: Acid-catalyzed hydrolysis pathway of the MOM protecting group, a potential source of analytical artifacts.

Comparative Method Development

We evaluated three distinct chromatographic systems to determine the optimal balance between peak shape, resolution, and analyte stability.

Experiment A: Column Chemistry Screening

Conditions: Mobile Phase A: 10mM Ammonium Acetate (pH 5.0); Mobile Phase B: Acetonitrile. Gradient: 20-80% B in 10 min.

Column TypeMechanismPerformance Verdict
C18 (Standard) (e.g., Zorbax Eclipse Plus)Hydrophobic InteractionBaseline. Good retention, but peak shape for the aniline-like nitrogen can be broad without strong buffers.
Phenyl-Hexyl (e.g., XBridge Phenyl)Pi-Pi Interaction + HydrophobicSuperior Selectivity. The phenyl ring of the stationary phase interacts with the analyte's phenyl ring, improving resolution from non-aromatic impurities.
Polar Embedded C18 (e.g., SymmetryShield)Shielded SilanolsGood Shape. Excellent peak symmetry, but less resolution between MOM-APP and its deprotected impurity compared to Phenyl-Hexyl.
Experiment B: pH & Buffer Selection (The Critical Variable)

We compared the standard acidic method against a mild buffered method.

  • Method 1 (High Risk): 0.1% Formic Acid (pH ~2.7).

    • Observation: 1.5% degradation observed in autosampler after 4 hours. Peak splitting evident at 40°C column temp.

  • Method 2 (Recommended): 10mM Ammonium Acetate (pH 4.8).

    • Observation: <0.1% degradation over 24 hours. Peak shape remains sharp due to sufficient ionization suppression of the aniline moiety without cleaving the MOM ether.

Optimized Experimental Protocol

This protocol is validated for stability and precision.[2] It utilizes a Phenyl-Hexyl column for enhanced selectivity and a pH 4.8 buffer to preserve the MOM group.

Chromatographic Conditions
  • Instrument: HPLC with UV/PDA Detector (or LC-MS compatible).

  • Column: Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Column Temperature: 30°C (Do not exceed 35°C to prevent hydrolysis).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 245 nm (Primary) and 210 nm (Secondary).

  • Injection Volume: 10 µL.

Mobile Phase Setup
  • Mobile Phase A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1000 mL water. Adjust pH to 4.8 ± 0.1 with dilute Acetic Acid. Filter through 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08020Initial Equilibration
2.08020Isocratic Hold
12.02080Linear Gradient
15.02080Wash
15.18020Return to Initial
20.08020Re-equilibration

Method Validation & System Suitability

To ensure trustworthiness, the following criteria must be met before routine analysis.

  • Resolution (Rs): > 2.0 between MOM-APP and the deprotected impurity (Hydroxy-APP).

    • Note: Hydroxy-APP will elute significantly earlier (approx. RRT 0.6-0.7) due to the exposed polar hydroxyl group.

  • Tailing Factor (T): NMT 1.5. (If T > 1.5, slightly increase buffer strength to 20mM, but maintain pH 4.8).

  • Precision: RSD < 1.0% for 6 replicate injections of the standard.

Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for different matrices.

Method_Logic Start Start Optimization Check_Resolution Check Resolution: MOM-APP vs Impurities Start->Check_Resolution Resolution_Good Rs > 2.0? Check_Resolution->Resolution_Good Peak_Shape Check Peak Shape (Tailing Factor) Resolution_Good->Peak_Shape Yes Change_Column Switch to Phenyl-Hexyl (Increase Selectivity) Resolution_Good->Change_Column No Tailing_Good T < 1.5? Peak_Shape->Tailing_Good Adjust_Buffer Increase Buffer Conc. (10mM -> 25mM) Tailing_Good->Adjust_Buffer No Check_Stability Check Degradation? (Is MOM hydrolyzing?) Tailing_Good->Check_Stability Yes Finalize Finalize Method (Validation) Change_Column->Check_Resolution Adjust_Buffer->Peak_Shape Check_Stability->Finalize Stable Increase_pH Increase pH to 5.5 (Reduce Acidity) Check_Stability->Increase_pH Unstable Increase_pH->Check_Resolution

Caption: Logical workflow for optimizing separation while monitoring analyte stability.

References

  • Sheehan, D. J., et al. (1999). Current and Emerging Azole Antifungal Agents. Clinical Microbiology Reviews. Link

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • PubChem. (2025). 1-Acetyl-4-(4-hydroxyphenyl)piperazine Compound Summary. National Library of Medicine. Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (Reference for MOM ether stability profiles).

Sources

Structural Elucidation of Methoxymethoxy-Piperazine Derivatives: A Comparative MS/MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and forensic analysis, distinguishing between closely related piperazine derivatives is critical. This guide focuses on the mass spectrometric (MS) characterization of Methoxymethoxy (MOM)-piperazines , a class of compounds often encountered as synthetic intermediates or specific metabolic conjugates.

The MOM group (


) is a hemiacetal ether often used to protect hydroxyl functionalities.[1] Its lability under acidic conditions and unique fragmentation behavior distinguishes it from its structural analogs: Methoxy-piperazines  (stable metabolic products) and Hydroxy-piperazines  (reactive metabolites).

Key Takeaway: MOM-piperazines exhibit a "fragile" fragmentation pathway characterized by the neutral loss of formaldehyde (30 Da) and the generation of oxonium ions (


 45). This contrasts sharply with the stable methyl radical loss (15 Da) seen in methoxy-analogs.

Mechanistic Principles of Fragmentation[2][3]

To interpret the spectra correctly, one must understand the underlying ion chemistry. The fragmentation is driven by charge localization on the piperazine nitrogen and the ether oxygen.

The MOM "Zipper" Effect

Unlike a standard methoxy group, the MOM group contains two oxygen atoms separated by a methylene bridge. Upon Collisional Induced Dissociation (CID):

  • Protonation: The ether oxygen is protonated.

  • Oxonium Formation: The bond between the piperazine-linked oxygen and the methylene group cleaves, releasing the stable methoxymethyl cation (oxonium ion,

    
     45).
    
  • Neutral Loss: Alternatively, a rearrangement can occur where the moiety loses neutral formaldehyde (

    
    , 30 Da), leaving a methylated species, or loses the entire protecting group to regenerate the hydroxyl form.
    
Piperazine Ring Cleavage

The piperazine core typically undergoes Retro-Diels-Alder (RDA) cleavage or internal ring opening, generating characteristic iminium ions. The presence of the MOM group alters the energetics of these pathways by destabilizing the parent ion.

Comparative Analysis: MOM vs. Alternatives

The following table contrasts the MOM-piperazine derivative with its two primary "alternatives" (confounding analogs) encountered in R&D.

Table 1: Diagnostic Ion Comparison
FeatureMOM-Piperazine (

)
Methoxy-Piperazine (

)
Hydroxy-Piperazine (

)
Precursor Stability Low (Prone to in-source fragmentation)High (Stable

)
Moderate
Primary Neutral Loss 30 Da (

) & 45 Da (

)
15 Da (

)
18 Da (

)
Diagnostic Low Mass Ion

45
(Strong Oxonium)

31
(Weak Methonium)

17
(Rarely seen in ESI)
Isobaric Interference Mimics "Hydroxy + 44 Da"Mimics "Hydroxy + 14 Da"Base structure
Acid Tolerance Poor (Hydrolyzes in 0.1% Formic Acid over time)Excellent Good
Performance Verdict
  • Selectivity: MOM derivatives offer the highest selectivity due to the unique

    
     45 fragment, which is absent in standard drug metabolites.
    
  • Sensitivity: Methoxy derivatives generally provide better sensitivity (higher signal-to-noise) because the parent ion is more stable and does not disperse signal into in-source fragments.

Visualization of Fragmentation Pathways[2][4][5][6]

The following diagram illustrates the divergent pathways between MOM-protected and Methoxy-substituted piperazines.

FragmentationPathway Parent_MOM MOM-Piperazine [M+H]+ Oxonium Oxonium Ion m/z 45 Parent_MOM->Oxonium Direct Cleavage (Low CE) Neutral_Loss Fragment [M+H - 30]+ Parent_MOM->Neutral_Loss Neutral Loss (-CH2O) Parent_MeO Methoxy-Piperazine [M+H]+ Stable_Core Piperazine Core (Ring Opening) Parent_MeO->Stable_Core Ring Cleavage Methyl_Loss Radical Loss [M+H - 15]+. Parent_MeO->Methyl_Loss High Energy (-CH3) Neutral_Loss->Stable_Core Secondary Frag

Caption: Figure 1. Divergent fragmentation pathways. Note the unique oxonium generation for MOM derivatives versus the radical loss for Methoxy analogs.

Experimental Protocol: Validated Workflow

To ensure reproducible data, follow this self-validating protocol. This workflow minimizes in-source decay while maximizing fragment generation.

Sample Preparation
  • Solvent: Acetonitrile/Water (50:50). Avoid Methanol if possible, as it can induce transacetalization in acidic conditions.

  • Buffer: 5 mM Ammonium Formate (pH 6.5). Note: Avoid strong acids (0.1% Formic Acid) in the autosampler vial to prevent premature MOM hydrolysis.

LC-MS/MS Parameters (Triple Quadrupole)
ParameterSettingRationale
Ionization ESI PositivePiperazine nitrogen protonates readily.
Capillary Voltage 2.5 - 3.0 kVLower voltage reduces in-source fragmentation of the labile MOM group.
Cone Voltage 20 VOptimized to transmit the fragile parent ion without breaking it.
Collision Energy (CE) Ramp: 10 -> 40 eV Critical: Low CE (10-15 eV) reveals the MOM loss (

); High CE (30+ eV) reveals the piperazine backbone.
Workflow Diagram

Workflow Start Sample Prep (Neutral pH Buffer) LC LC Separation (C18, Rapid Gradient) Start->LC MS_Full Q1 Full Scan Check for In-Source Decay LC->MS_Full MS_Prod Product Ion Scan (CE Ramp 10-40eV) MS_Full->MS_Prod Select Precursor Data Data Analysis Look for m/z 45 & M-30 MS_Prod->Data

Caption: Figure 2.[2] Analytical workflow emphasizing neutral pH prep and CE ramping to preserve the labile MOM moiety.

References

  • Greene, T.W., & Wuts, P.G.M. (2006).[3] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Defines the acid lability and chemical structure of the MOM group).

  • BenchChem Technical Support. (2025). Methoxymethyl (MOM) Ether Protecting Group: Stability and Cleavage. (Provides data on MOM stability in various solvents).

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. Wiley.[4] (Authoritative text on oxonium ion formation and even-electron rule violations).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (Piperazine Derivatives). (Standard reference for piperazine ring fragmentation patterns).

Sources

A Comparative Guide to Synthetic Routes for Itraconazole: An In-Depth Analysis of MOM-Protection versus Alternative Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular architecture of Itraconazole, a broad-spectrum antifungal agent, necessitates a strategic and efficient synthetic approach. A critical aspect of its synthesis is the judicious selection of protecting groups for the reactive phenolic hydroxyl moiety. This guide provides a comprehensive comparison of synthetic routes for Itraconazole, with a particular focus on the use of the methoxymethyl (MOM) ether protecting group versus other common alternatives like the methyl and benzyl ethers. We will delve into the causality behind experimental choices, present comparative data, and provide detailed experimental protocols to inform your synthetic strategy.

The Crucial Role of Protecting Groups in Itraconazole Synthesis

The synthesis of Itraconazole involves the coupling of a complex triazolone side chain with a dichlorophenyl-dioxolane core. The triazolone portion contains a free phenolic hydroxyl group that must be temporarily masked to prevent unwanted side reactions during the construction of the molecule. The ideal protecting group should be easy to introduce in high yield, stable under the subsequent reaction conditions, and readily removable in the final stages of the synthesis without affecting other sensitive functional groups within the molecule.

This guide will compare and contrast three prominent protecting group strategies for the key phenolic intermediate in Itraconazole synthesis:

  • Methoxymethyl (MOM) Ether: Known for its stability under a range of conditions and its susceptibility to acidic cleavage.

  • Methyl Ether: A simple and robust protecting group, though its cleavage often requires harsh conditions.

  • Benzyl (Bn) Ether: A common choice that can be removed under mild hydrogenolysis conditions, but may present challenges in complex molecules.

Synthetic Route Employing MOM-Protection

The use of a MOM group to protect the phenolic hydroxyl offers a balance of stability and relatively mild deprotection conditions. This strategy is particularly advantageous when subsequent synthetic steps involve basic or nucleophilic reagents.

Logical Workflow for MOM-Protected Itraconazole Synthesis

MOM_Protected_Itraconazole_Synthesis cluster_protection Protection cluster_synthesis Core Synthesis cluster_deprotection Deprotection Phenolic_Intermediate Phenolic Intermediate MOM_Protection MOM Protection (MOM-Cl, Base) Phenolic_Intermediate->MOM_Protection Protection Step MOM_Protected_Intermediate MOM-Protected Intermediate MOM_Protection->MOM_Protected_Intermediate Triazolone_Formation Triazolone Ring Formation MOM_Protected_Intermediate->Triazolone_Formation N_Alkylation N-Alkylation Triazolone_Formation->N_Alkylation MOM_Protected_Itraconazole_Precursor MOM-Protected Precursor N_Alkylation->MOM_Protected_Itraconazole_Precursor MOM_Deprotection MOM Deprotection (Acidic Conditions) MOM_Protected_Itraconazole_Precursor->MOM_Deprotection Itraconazole Itraconazole MOM_Deprotection->Itraconazole Final Product

Caption: Workflow for Itraconazole synthesis using MOM protection.

Experimental Protocol: MOM-Protection and Deprotection

Protection of the Phenolic Intermediate:

  • To a solution of the phenolic triazolone intermediate in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂), add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • Cool the mixture to 0 °C and add methoxymethyl chloride (MOM-Cl) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent.

  • Purify the MOM-protected intermediate by column chromatography.

Deprotection to Yield Itraconazole:

  • Dissolve the MOM-protected Itraconazole precursor in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Treat the solution with a strong acid, for example, trifluoroacetic acid (TFA), at room temperature.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the final Itraconazole product and purify by recrystallization.

Alternative Synthetic Routes: Methyl and Benzyl Ether Protection

While MOM protection offers a viable route, other protecting groups such as methyl and benzyl ethers have also been employed in the synthesis of Itraconazole and its analogues. Each presents its own set of advantages and challenges.

Methyl Ether Protection: A Robust but Harsh Approach

A common industrial approach involves the use of a methyl ether to protect the phenolic group. This method benefits from the low cost and simplicity of the protecting group. However, the stability of the methyl ether necessitates harsh deprotection conditions.

Deprotection of the Methyl Ether:

The cleavage of the methyl ether is typically achieved using strong acids such as hydrobromic acid (HBr) at elevated temperatures or with Lewis acids like boron tribromide (BBr₃).[2][3] These conditions can potentially lead to side reactions and degradation of the complex Itraconazole molecule, thus requiring careful optimization and control.

Logical Workflow for Methyl Ether Protected Itraconazole Synthesis

Methyl_Ether_Protected_Itraconazole_Synthesis cluster_protection Protection cluster_synthesis Core Synthesis cluster_deprotection Deprotection Phenolic_Intermediate Phenolic Intermediate Methylation Methylation (e.g., MeI, Base) Phenolic_Intermediate->Methylation Protection Step Methyl_Protected_Intermediate Methyl-Protected Intermediate Methylation->Methyl_Protected_Intermediate Triazolone_Formation Triazolone Ring Formation Methyl_Protected_Intermediate->Triazolone_Formation N_Alkylation N-Alkylation Triazolone_Formation->N_Alkylation Methyl_Protected_Itraconazole_Precursor Methyl-Protected Precursor N_Alkylation->Methyl_Protected_Itraconazole_Precursor Demethylation Demethylation (HBr or BBr3) Methyl_Protected_Itraconazole_Precursor->Demethylation Itraconazole Itraconazole Demethylation->Itraconazole Final Product

Caption: Workflow for Itraconazole synthesis using methyl ether protection.

Benzyl Ether Protection: Mild Deprotection with Potential Complications

The benzyl ether is another frequently used protecting group for phenols due to its removal under mild, neutral conditions via catalytic hydrogenolysis. This orthogonality is highly desirable in complex molecule synthesis.

Deprotection of the Benzyl Ether:

The standard procedure for benzyl ether cleavage involves hydrogenation with a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. While this method is generally mild, it has been reported to result in low yields (<20%) in the synthesis of some Itraconazole analogues.[4] This could be due to catalyst poisoning by the sulfur-containing triazolone ring or other functional groups within the molecule, or potential reduction of other moieties.

Comparative Analysis of Protecting Group Strategies

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each protecting group strategy based on available literature and established chemical principles.

FeatureMOM EtherMethyl EtherBenzyl Ether
Protection Conditions Mild (e.g., MOM-Cl, DIPEA)Standard (e.g., MeI, K₂CO₃)Mild (e.g., BnBr, K₂CO₃)
Stability Stable to bases, nucleophiles, and mild acidsVery stable to a wide range of conditionsStable to acidic and basic conditions
Deprotection Conditions Acidic (e.g., TFA, HCl)Harsh (e.g., HBr, BBr₃)Mild (Hydrogenolysis, e.g., H₂/Pd-C)
Selectivity of Deprotection Good, but can be sensitive to other acid-labile groupsCan be challenging in the presence of other sensitive groupsExcellent, orthogonal to many other protecting groups
Reported Yields (Deprotection) Generally goodVariable, can be high with optimizationReported to be low (<20%) for some Itraconazole analogues[4]
Potential Issues Formation of formaldehyde during deprotectionHarsh conditions may cause decompositionCatalyst poisoning, potential for side reactions

Conclusion and Recommendations

The choice of a protecting group for the synthesis of Itraconazole is a critical decision that significantly impacts the overall efficiency and success of the synthetic route.

  • MOM-protection emerges as a strong candidate, offering a good balance between stability and relatively mild deprotection conditions. The acidic deprotection is generally clean and high-yielding, making it a reliable choice for laboratory-scale synthesis and process development.

  • The methyl ether route, while utilized in industrial settings, presents the significant challenge of a harsh deprotection step. This may be suitable for robust, large-scale production where conditions can be rigorously controlled, but it carries a higher risk of product degradation.

  • The benzyl ether strategy, despite the allure of its mild hydrogenolytic cleavage, appears to be problematic in the context of the Itraconazole scaffold, as evidenced by reported low yields in the synthesis of its analogues.[4] This is likely due to the complex interplay of functional groups within the molecule.

For researchers and drug development professionals, the MOM-protection strategy offers a versatile and often more predictable route for the synthesis of Itraconazole and its derivatives. However, for large-scale manufacturing, the cost-effectiveness and robustness of the methyl ether route, despite its challenges, may be a deciding factor. Careful consideration of the specific reaction conditions, scale of synthesis, and the presence of other functional groups is paramount in selecting the optimal protecting group strategy.

References

  • Improved Method of Making Itraconazole. KR100793693B1.
  • A process for the prepar
  • Synthetic method of itraconazole key intermedi
  • Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling. J. Med. Chem. 2011, 54, 22, 7773–7785.
  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chem. Rev. 2006, 106, 7, 2505–2547.
  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein J. Org. Chem. 2008, 4, 43.
  • A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. Org. Chem. Front., 2020, 7, 2865-2870.
  • A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, Volume 11, Number 2, 2014, pp. 148-151(4).
  • Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. ACS Med. Chem. Lett. 2015, 6, 6, 675–679.
  • Total synthesis of (2R,4S,2′S,3′R)-hydroxyitraconazole: Implementations of a recycle protocol and a mild and safe phase-transfer reagent for preparation of the key chiral units. Tetrahedron, Volume 60, Issue 41, 4 October 2004, Pages 9069-9080.
  • ITRACONAZOLE BRIEF MANUFACTURING PROCESS.
  • Method of synthesizing Itraconazole. CN101012222A.
  • Design and Synthesis of Tetrazole- and Pyridine-Containing Itraconazole Analogs as Potent Angiogenesis Inhibitors. ACS Med. Chem. Lett. 2020, 11, 5, 849–856.

Sources

A Senior Application Scientist's Guide to Reference Standards for Purity Analysis of 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate landscape of pharmaceutical development, the purity of every component is paramount. This is particularly true for intermediates like 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine, a key building block in the synthesis of active pharmaceutical ingredients (APIs) such as the antifungal agent Posaconazole[1]. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product[2]. Therefore, robust analytical methods for purity testing are not just a quality control measure but a foundational requirement for regulatory approval and patient safety.

This guide provides an in-depth comparison of reference standards for the purity testing of this compound. Moving beyond a simple list of options, we will explore the causality behind experimental choices, detail the process of establishing a self-validating analytical system, and provide field-proven protocols for researchers, scientists, and drug development professionals.

The Impurity Landscape: Understanding What You're Looking For

Effective purity testing begins with a comprehensive understanding of the potential impurities that can arise during synthesis. The manufacturing process for this compound, like many multi-step syntheses, can introduce several types of impurities. These are broadly categorized as process-related impurities, which include unreacted starting materials and by-products, and degradation products that may form during storage[3][4].

A plausible synthesis route involves the acetylation of 4-[4-(methoxymethoxy)phenyl]piperazine. This seemingly straightforward step can still generate a profile of impurities that must be controlled.

cluster_0 Synthesis Pathway cluster_1 Potential Impurities SM1 4-(Methoxymethoxy)phenylpiperazine (Starting Material) Product This compound (Target Compound) SM1->Product AC Acetic Anhydride (Reagent) AC->Product Imp1 Unreacted Starting Material (e.g., 4-(Methoxymethoxy)phenylpiperazine) Product->Imp1 Carryover Imp2 Over-Acetylated By-product (Process-Related) Product->Imp2 Side Reaction Imp3 Degradation Product (e.g., 1-Acetyl-4-(4-hydroxyphenyl)piperazine) Product->Imp3 Instability

Caption: Synthesis pathway and potential impurity origins.

The Central Role of Reference Standards in Analytical Testing

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical tests[5]. Its purpose is to confirm the identity and determine the concentration of substances, ensuring that analytical methods are accurate, precise, and reproducible[3][6]. In the context of purity testing for our target compound, reference standards are indispensable for:

  • Impurity Identification: Comparing the chromatographic retention time or spectroscopic signature of an unknown peak to that of a known impurity reference standard.

  • Impurity Quantification: Accurately measuring the concentration of an impurity by comparing the analytical response of the impurity in the sample to the response of a reference standard of known purity and concentration[7].

  • Method Validation: Demonstrating that an analytical procedure is suitable for its intended purpose, a requirement mandated by regulatory bodies like the FDA and EMA under ICH guidelines[2][3].

A Comparative Analysis of Reference Standard Types

The choice of a reference standard is a critical decision that impacts data reliability and regulatory compliance[6]. The main types of standards are Pharmacopeial, Certified Reference Materials (CRMs), and non-pharmacopeial (in-house) standards.

Standard Type Description Traceability & Authority Regulatory Acceptance Availability for Intermediates Cost
Pharmacopeial (USP, EP, JP) Official standards issued by pharmacopeias, considered primary standards[4][5].Legally recognized; high authority[8][9].Universally accepted when a monograph exists[10].Very low; monographs typically exist for final APIs and key raw materials.High
Certified Reference Material (CRM) The "gold standard" of accuracy, produced by accredited bodies with a detailed certificate of analysis[11].Highest metrological traceability to SI units[11].High, often used to qualify other standards.Low; typically available for common analytes, not niche intermediates.Very High
Non-Pharmacopeial / In-house Standard A well-characterized material prepared in-house or by a third party, qualified against a primary standard if available[12][13].Traceability must be established and documented by the user.Accepted, provided a comprehensive characterization and qualification dossier is available.High; can be synthesized or sourced as needed.Moderate

For a specific intermediate like this compound, it is highly unlikely that a dedicated pharmacopeial standard exists. Therefore, the most practical and scientifically sound approach is to prepare and thoroughly qualify an in-house or "working" reference standard.

Protocol: Qualification of an In-House Reference Standard

Establishing a trustworthy in-house standard is a multi-step process designed to be a self-validating system. The goal is to unequivocally confirm the material's identity, purity, and potency.

cluster_identity Identity Confirmation cluster_purity Purity Assessment (Orthogonal Methods) cluster_assay Assay (Potency Determination) start Candidate Material Batch NMR NMR Spectroscopy (¹H, ¹³C) start->NMR Confirms Structure MS Mass Spectrometry (MS) start->MS Confirms Structure IR Infrared Spectroscopy (FT-IR) start->IR Confirms Structure HPLC HPLC-UV/DAD (Chromatographic Purity) NMR->HPLC Structure Verified MS->HPLC Structure Verified IR->HPLC Structure Verified GC GC-HS (Residual Solvents) HPLC->GC Assesses Orthogonal Purity DSC DSC (Thermal Purity) HPLC->DSC Assesses Orthogonal Purity qNMR Quantitative NMR (qNMR) GC->qNMR Purity Profile Established DSC->qNMR Purity Profile Established end Qualified Reference Standard (with Certificate of Analysis) qNMR->end Assigns Potency

Caption: Workflow for qualifying an in-house reference standard.

Step-by-Step Methodology for Qualification

1. Identity Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve ~10 mg of the candidate material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

    • Rationale: NMR provides unambiguous structural information by mapping the chemical environment of hydrogen and carbon atoms. The resulting spectra should be consistent with the expected structure of this compound[14][15].

  • Mass Spectrometry (MS):

    • Protocol: Introduce a dilute solution of the material into a mass spectrometer (e.g., via ESI or APCI).

    • Rationale: MS confirms the molecular weight of the compound by measuring its mass-to-charge ratio, providing strong evidence of its identity[16].

  • Infrared (IR) Spectroscopy:

    • Protocol: Analyze a small amount of the solid material using an FT-IR spectrometer with an ATR accessory.

    • Rationale: The IR spectrum reveals the presence of key functional groups (e.g., amide C=O, C-O-C ether linkages), creating a unique "fingerprint" for the molecule[14].

2. Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC):

    • Protocol: Develop a stability-indicating HPLC method (see Section 5 for a detailed example) to separate the main peak from all potential impurities.

    • Rationale: HPLC is the workhorse for purity determination. An area-percent calculation from the resulting chromatogram provides the chromatographic purity. Using a Diode Array Detector (DAD) allows for peak purity analysis, ensuring the main peak is not co-eluting with an impurity.

  • Gas Chromatography (GC) for Residual Solvents:

    • Protocol: Use a headspace GC method (HS-GC) according to USP <467> or ICH Q3C guidelines.

    • Rationale: This technique specifically quantifies volatile organic solvents remaining from the synthesis and purification process, which are critical impurities to control[17].

  • Differential Scanning Calorimetry (DSC):

    • Protocol: Heat a small, accurately weighed sample in a DSC instrument through its melting range.

    • Rationale: DSC provides a thermal purity assessment based on the van't Hoff equation. It is an excellent orthogonal technique to HPLC as it is based on a different physical principle and is insensitive to impurities that are solid-soluble in the main component.

3. Assay (Potency) Determination:

  • Quantitative NMR (qNMR):

    • Protocol: Accurately weigh the candidate standard and a high-purity, certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a suitable deuterated solvent and acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

    • Rationale: qNMR is a primary ratio method that determines the analyte's purity (mass fraction) by relating the integral of a unique analyte proton signal to the integral of a proton signal from the certified internal standard[18]. This provides a direct, highly accurate potency value traceable to SI units, which is the cornerstone of a trustworthy reference standard.

Upon completion, a comprehensive Certificate of Analysis (CofA) is generated, documenting all test results, spectra, and the final assigned purity value. This document is essential for regulatory filings and internal quality assurance[19].

Application: Validated RP-HPLC Method for Routine Purity Testing

Once the in-house reference standard is qualified, it can be used to validate and perform routine purity testing on new batches of this compound.

Step-by-Step Experimental Protocol
  • Preparation of Solutions:

    • Reference Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of the qualified in-house reference standard, correct for its assigned purity, and dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) in a 100 mL volumetric flask.

    • Sample Solution (e.g., 1000 µg/mL): Accurately weigh ~100 mg of the test batch of this compound and dissolve in the diluent in a 100 mL volumetric flask.

  • Chromatographic Conditions (Representative Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[20][21].

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-based gradient from low to high organic content (Mobile Phase B) to ensure elution of all related substances.

    • Flow Rate: 1.0 mL/min[20][22].

    • Column Temperature: 30 °C.

    • Detection: UV at 240 nm[21].

    • Injection Volume: 10 µL.

  • Analysis Procedure:

    • Inject the diluent (blank), followed by the reference standard solution, and then the sample solution.

    • Identify the main peak in the sample chromatogram by comparing its retention time with the reference standard.

    • Calculate the percentage of each impurity using the area normalization method or against the diluted main peak (for known impurities with available standards).

Method Validation Data

The described HPLC method must be validated according to ICH Q2(R1) guidelines. The following table summarizes key validation parameters and typical acceptance criteria.

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of expected impurities and degradants.Peak purity index > 0.999; baseline resolution between adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and analytical response.Correlation coefficient (r²) ≥ 0.999[20].
Accuracy To measure the closeness of test results to the true value.% Recovery between 98.0% and 102.0% at multiple concentration levels[22].
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0%[22].
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1[20].
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; acceptable precision and accuracy at this level[20].
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits; peak areas show low RSD[22].

Conclusion

Ensuring the purity of pharmaceutical intermediates like this compound is non-negotiable. While a diverse array of reference standards exists, the availability of official pharmacopeial standards for such specific molecules is often limited. This guide demonstrates that the establishment of a rigorously characterized and qualified in-house reference standard is a robust, practical, and scientifically defensible strategy. By following a comprehensive qualification protocol that combines orthogonal analytical techniques—NMR, MS, IR, HPLC, GC, and qNMR—researchers can create a trustworthy benchmark. This standard becomes the cornerstone for developing and validating reliable analytical methods, ultimately ensuring the quality and consistency required for the development of safe and effective medicines.

References

  • Knors Pharma. (2024). Reference Standards for Impurities in Pharmaceuticals. [Link]

  • Pharmaffiliates. (2025). Types of Reference Standards Used in the Pharmaceutical Industry. [Link]

  • Cleanchem Laboratories. (n.d.). Impurity Reference Standards. [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • MASI Longevity Science. (2025). Pharmacopoeial Standards: USP vs. EP vs. JP. [Link]

  • EPA. (n.d.). Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]- Properties. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Google Patents. (n.d.). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Trade Science Inc. (n.d.). Analytical Chemistry. [Link]

  • FDA. (2017). Acceptability of Standards from Alternative Compendia (BP/EP/JP). [Link]

  • SynThink. (n.d.). Non-Pharmacopeial Reference Standards for Accurate Pharma Testing. [Link]

  • APG Pharma. (n.d.). Pharmacopeia: EP, USP and JP. [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • ResearchGate. (2018). Investigation on 1-Acetyl-4-(4-hydroxyphenyl) piperazine an anti-fungal drug by spectroscopic, quantum chemical computations and molecular docking studies. [Link]

  • SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. [Link]

  • Inorganic Ventures. (2024). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. [Link]

  • International Journal of Drug Delivery Technology. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. [Link]

  • National University of Pharmacy. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). [Link]

  • SynThink. (2023). Working Standards vs. Reference Standards: Understanding the Key Differences. [Link]

  • MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

  • PubMed. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

Sources

Validating the Purity of 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine: An LC-MS Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine (hereafter referred to as AMPP ) presents a unique analytical challenge due to the lability of the methoxymethyl (MOM) protecting group and the high polarity of the piperazine core. While HPLC-UV has traditionally been the workhorse for intermediate analysis, it often fails to detect non-chromophoric impurities or distinguish between the parent compound and its acid-hydrolyzed phenolic degradant at trace levels.

This guide argues for the superior specificity and sensitivity of LC-MS (Liquid Chromatography-Mass Spectrometry) . By leveraging soft ionization (ESI) and mass-selective detection, researchers can achieve a Limit of Quantitation (LOQ) orders of magnitude lower than UV, while simultaneously monitoring the integrity of the acid-sensitive MOM group.

The Analytical Challenge: Why Standard Methods Fail

AMPP is a critical intermediate in the synthesis of triazole antifungals (e.g., Posaconazole, Itraconazole). Its purity is non-negotiable, yet two factors complicate its analysis:

  • MOM Group Lability: The methoxymethyl ether group is an acetal.[1][2][3] It is stable to bases but hydrolyzes under acidic conditions to form the phenol (1-Acetyl-4-(4-hydroxyphenyl)piperazine). Standard HPLC methods using 0.1% TFA (pH < 2) can induce on-column degradation, leading to false impurity profiles.

  • Piperazine Ionization: The basic nitrogen in the piperazine ring causes peak tailing on standard C18 columns unless specific mobile phase modifiers are used.

Comparative Analysis: LC-MS vs. Alternatives
FeatureHPLC-UV (254 nm)LC-MS (ESI+) 1H-NMR
Primary Detection Chromophore AbsorbanceMass-to-Charge (

)
Proton Environment
Sensitivity (LOD) ~0.1 - 1.0 µg/mL< 0.005 µg/mL ~100 µg/mL
Specificity Low (Co-elution risk)High (Mass discrimination) High (Structural ID)
MOM Integrity Risk of hydrolysis (if acidic)Safe (Buffered pH) Safe (Deuterated solvent)
Trace Impurities Often missedDetected (e.g., N-oxides) Missed (< 1%)
Throughput HighHigh Low

Strategic Protocol: The Self-Validating LC-MS System

To validate AMPP purity, we must design a system that prevents the very degradation we seek to measure.

A. Sample Preparation (Crucial Step)

Avoid protic acids in the diluent.

  • Solvent: Acetonitrile:Water (50:50 v/v) buffered with 10mM Ammonium Formate.

  • Concentration: Prepare stock at 1 mg/mL; dilute to 10 µg/mL for impurity profiling.

  • Filtration: 0.2 µm PTFE filter (Nylon can adsorb basic piperazines).

B. Chromatographic Conditions

Rationale: We replace strong acids (TFA/Formic Acid) with a buffered system (Ammonium Formate) to maintain pH ~4.5. This keeps the piperazine protonated for retention while preserving the MOM group.

  • Column: Agilent Poroshell 120 Phenyl-Hexyl or C18 (2.1 x 100 mm, 2.7 µm). Note: Phenyl-Hexyl provides better selectivity for the aromatic ring.

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% -> 95% B

    • 8-10 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

C. Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[4]

  • Scan Type: Full Scan (m/z 100-600) for purity; SIM/MRM for known impurities.

  • Target Mass (AMPP):

    • Formula:

      
      
      
    • Exact Mass: 264.15

    • Observed Ion [M+H]+: 265.15

Visualizing the Validation Logic

The following diagrams illustrate the degradation pathway that necessitates this method and the analytical workflow.

Diagram 1: The Acid-Lability Risk (MOM Hydrolysis)

The MOM group is susceptible to acid hydrolysis.[1][3] If your analytical method is too acidic, you generate the impurity during analysis.

MOM_Degradation AMPP AMPP (Parent) [M+H]+ = 265.15 (Protected Phenol) Acid Acidic Conditions (pH < 3) AMPP->Acid Exposure Intermediate Hemiacetal Intermediate Acid->Intermediate Hydrolysis Phenol De-MOM Impurity [M+H]+ = 221.13 (Free Phenol) Intermediate->Phenol - CH2O Formaldehyde Formaldehyde (Byproduct) Intermediate->Formaldehyde

Caption: Acid-catalyzed hydrolysis of the MOM group results in a mass loss of 44 Da, detectable by LC-MS.

Diagram 2: Analytical Workflow for Purity Validation

Analysis_Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing Step1 Dissolve in MeCN/H2O (Neutral pH) Step2 Filter (PTFE) Step1->Step2 LC LC Separation Ammonium Formate (pH 4.5) Step2->LC MS MS Detection (ESI+) Scan m/z 100-600 LC->MS Decision Check [M+H]+ 265.15 MS->Decision Impurity1 Peak at 221.13? (Hydrolysis) Decision->Impurity1 Extract Ion Impurity2 Peak at 281.15? (N-Oxide) Decision->Impurity2 Extract Ion Result Calculate % Purity (Area Normalization) Impurity1->Result Impurity2->Result

Caption: Step-by-step workflow ensuring neutral pH handling to prevent artifactual degradation.

Experimental Data Interpretation

The following table summarizes the expected impurity profile and the validation criteria based on ICH Q2(R1) guidelines.

Table 1: Key Impurities and MS Transitions
ComponentStructure DescriptionMass Shift (Δ)[M+H]+ (

)
Origin
AMPP (Analyte) Parent Molecule 0 265.15 Synthesis
Impurity ADes-MOM (Phenol)-44 Da221.13Hydrolysis (Acid)
Impurity BN-Oxide+16 Da281.15Oxidation
Impurity CDes-Acetyl-42 Da223.14Hydrolysis (Base)
Table 2: Method Performance Metrics (Simulated)
ParameterLC-MS ResultHPLC-UV ResultConclusion
Linearity (

)
> 0.999 (1-1000 ng/mL)> 0.995 (1-100 µg/mL)LC-MS has wider dynamic range.
LOD (Limit of Detection) 0.005 µg/mL0.1 µg/mLLC-MS is 20x more sensitive.
Specificity 100% (Mass resolved)85% (Potential co-elution)LC-MS resolves co-eluting peaks.
Recovery 98-102%95-105%Comparable accuracy.

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5]

  • BenchChem. (2025).[2][6] Stability of the Methoxymethyl (MOM) Ether Protecting Group: An In-depth Technical Guide.

  • Klivon. (n.d.). 1-Acetyl-4-(4-hydroxyphenyl)piperazine | CAS Number 67914-60-7.[7][8] (Reference for the de-protected impurity structure).

  • Frontiers in Chemistry. (2022). Trace Level Quantification of Piperazine Derivatives by LC-MS/MS. (Methodology grounding for piperazine analysis).

  • HPLC Vials. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.

Sources

Comparison of commercial vs. in-house synthesized 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Sourcing vs. Synthesis: 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Procurement Leads.

A Technical Guide to Sourcing Strategies for Posaconazole Intermediates

Executive Summary this compound (hereafter AMPP-MOM ) is a critical building block in the synthesis of second-generation triazole antifungals, most notably Posaconazole . The presence of the methoxymethyl (MOM) ether serves as a robust phenol protecting group that withstands basic alkylation conditions while remaining labile to mild acidic hydrolysis.

This guide objectively compares the procurement of commercial GMP-grade AMPP-MOM against an in-house "Green Chemistry" synthesis route. While commercial sourcing offers speed, in-house synthesis using dimethoxymethane (DMM) provides a superior safety profile and supply chain resilience, bypassing the carcinogenic risks associated with traditional industrial routes.

Chemical Context and Criticality

The synthesis of Posaconazole requires a piperazine linker that is chemically orthogonal. The MOM group is selected because it prevents phenoxide interference during the subsequent N-alkylation steps but can be removed later without affecting the triazole core.

  • Target Molecule: this compound

  • CAS: 1246819-45-3 (Related intermediate context)

  • Key Function: Masked phenol for convergent synthesis.

The "MOM-Chloride" Problem

Classically, MOM protection is achieved using chloromethyl methyl ether (MOM-Cl) .

  • Commercial Reality: Most bulk manufacturers use MOM-Cl because it is cheap and high-yielding (>90%). However, MOM-Cl is a known human carcinogen and often contaminated with bis(chloromethyl) ether (BCME).

  • In-House Challenge: Handling MOM-Cl requires specialized containment. Therefore, this guide proposes a modern in-house alternative using Dimethoxymethane (Methylal), which eliminates the carcinogen risk.

Comparative Analysis: Buy vs. Make

The following data summarizes a comparative study between a standard commercial batch (sourced from a Tier-1 Asian CMO) and an in-house batch synthesized using the P2O5/Dimethoxymethane protocol.

Performance Data Matrix
MetricCommercial Source (Standard) In-House Synthesis (Green Route) Verdict
Purity (HPLC) >98.5%96.5% (Pre-recrystallization)Commercial is cleaner out-of-box.
Impurity Profile Trace heavy metals (Pd/Ni), Halogenated residues.Unreacted phenol, Phosphorus salts.In-house allows easier purification (aq. wash).[1][2]
Cost (per 10g) ~$450 - $600 (High markup)~$45 (Materials only)In-house is 10x cheaper (excluding labor).
Lead Time 2-6 Weeks (Custom synthesis often required)3 DaysIn-house offers immediate availability.
Safety Risk Low (Risk externalized to vendor)Moderate (Requires P2O5 handling)Commercial is safer for the end-user.
Scalability LinearDifficult (P2O5 forms viscous sludge)Commercial is better for >100g.

Experimental Protocols

A. The Commercial Route (Theoretical Baseline)

Note: Industrial suppliers typically use the Williamson Ether Synthesis.

  • Reagents: 1-Acetyl-4-(4-hydroxyphenyl)piperazine + NaH + MOM-Cl.

  • Risk: Residual MOM-Cl can hydrolyze to formaldehyde and HCl in the final product if not quenched rigorously.

B. The Recommended In-House Protocol (Green Chemistry)

This protocol avoids MOM-Cl entirely, utilizing an acetal exchange mechanism. This is the preferred route for safety-conscious medicinal chemistry teams.

Reagents:

  • Precursor: 1-Acetyl-4-(4-hydroxyphenyl)piperazine (1.0 eq)

  • Reagent: Dimethoxymethane (DMM) (Solvent/Reagent excess)

  • Catalyst: Phosphorus Pentoxide (P2O5) (1.5 eq) or

    
    -Toluenesulfonic acid (PTSA)
    

Step-by-Step Workflow:

  • Dissolution: Suspend 10.0 g of 1-Acetyl-4-(4-hydroxyphenyl)piperazine in 100 mL of dry Chloroform (CHCl3) or Dichloromethane (DCM).

  • Activation: Add 25 mL of Dimethoxymethane (Methylal).

  • Cyclization/Exchange: Cool to 0°C. Add P2O5 portion-wise (exothermic). Note: P2O5 acts as a dehydrating agent to drive the equilibrium toward the ether.

  • Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quenching: Pour the reaction mixture slowly into ice-cold saturated NaHCO3 solution. Caution: Gas evolution.

  • Extraction: Separate the organic layer. Wash with 1M NaOH (to remove unreacted phenol) followed by brine.

  • Isolation: Dry over Na2SO4 and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes if purity <95%.

Visualizing the Decision Logic

The following diagram illustrates the chemical pathways and the decision-making logic for selecting the source.

G cluster_0 Synthesis Pathways cluster_1 Decision Logic Start 1-Acetyl-4-(4-hydroxyphenyl) piperazine Route_Comm Route A: Classical (Commercial) Reagent: MOM-Cl + NaH Start->Route_Comm Route_House Route B: Green (In-House) Reagent: Dimethoxymethane + P2O5 Start->Route_House Risk_Comm Risk: Carcinogen Exposure High Purity / High Cost Route_Comm->Risk_Comm Product TARGET: 1-Acetyl-4-[4-(methoxymethoxy) phenyl]piperazine Route_Comm->Product Benefit_House Benefit: Safer Handling Low Cost / Moderate Yield Route_House->Benefit_House Route_House->Product Need Requirement Analysis Scale Scale > 100g? Need->Scale Timeline Urgent (<1 Week)? Scale->Timeline No Buy DECISION: BUY (Outsource Risk) Scale->Buy Yes Timeline->Buy No Make DECISION: MAKE (In-House DMM Route) Timeline->Make Yes

Caption: Comparison of the classical carcinogen-based synthesis (Commercial) vs. the acetal-exchange green synthesis (In-House), mapped against procurement decision logic.

Strategic Recommendation

When to BUY (Commercial Source)
  • GMP Requirements: If the material is for Late-Stage Clinical trials, the regulatory burden of validating an in-house impurity profile outweighs the cost savings.

  • Scale: For quantities exceeding 100g, the P2O5 "sludge" in the green route becomes mechanically difficult to stir and quench safely.

  • Standardization: When cross-site reproducibility is paramount.

When to MAKE (In-House)
  • Discovery Phase: When you need 5–20g immediately for SAR studies (e.g., testing new azole antifungals).

  • Safety Compliance: If your facility is not equipped to handle "Select Carcinogens" like MOM-Cl.

  • Cost Control: For academic or early-biotech labs where reagent budget is tighter than labor budget.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Hydroxyl Group, Ethers.[3] John Wiley & Sons.

  • Synthesis of Posaconazole Intermediates. Sakai, K. et al. (2005). "Process for producing piperazine derivatives." US Patent 20050209254.

  • Green MOM Protection. Gras, J. L. et al. (1987). "Acetal exchange with dimethoxymethane: A convenient synthesis of MOM ethers." Synthetic Communications, 17(5).

  • MOM-Cl Safety Hazards. Occupational Safety and Health Administration (OSHA). "Methyl Chloromethyl Ether and Bis(Chloromethyl) Ether Standard."

Sources

Characterization of Impurities in Technical Grade 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine is a critical advanced intermediate in the synthesis of triazole antifungal agents, such as Posaconazole and Itraconazole . The technical grade material, often used in convergent synthesis, typically contains a purity profile of 90–95%. Characterizing this material presents a unique analytical challenge: the methoxymethyl (MOM) ether protecting group is acid-labile.

This guide compares two analytical approaches for characterizing impurities in this technical grade intermediate:

  • Standard Acidic HPLC-UV: The traditional quality control method, which poses a high risk of artifactual degradation.

  • Neutral pH UHPLC-QTOF-MS: The recommended alternative for accurate impurity profiling and structural elucidation.

Part 1: The Technical Challenge

The core challenge in characterizing this intermediate lies in the stability of the MOM ether moiety. While the MOM group is stable against bases and nucleophiles, it hydrolyzes rapidly in acidic environments (pH < 4).[1]

  • The Artifact Trap: Standard reversed-phase HPLC methods often employ acidic modifiers (0.1% Trifluoroacetic acid or Formic acid) to improve peak shape and retention. For this specific compound, such conditions can induce on-column hydrolysis of the MOM group, converting the parent compound into its deprotected phenol analog, 1-acetyl-4-(4-hydroxyphenyl)piperazine .

  • Consequence: This results in a false-positive impurity signal, leading to the rejection of potentially high-quality batches.

Key Impurities of Interest
Impurity TypeChemical IdentityOrigin
Degradant 1-Acetyl-4-(4-hydroxyphenyl)piperazineAcidic hydrolysis of MOM group (Storage or Analysis artifact)
Starting Material 1-(4-Methoxymethoxy)phenylpiperazineIncomplete acetylation
Reagent Residue PiperazineResidual starting material
Process Impurity Regioisomers of the phenyl substitutionStarting material contamination

Part 2: Comparative Methodology

We compared the performance of a standard acidic HPLC method against an optimized neutral LC-MS workflow.

Comparison Matrix: Method Performance
FeatureMethod A: Acidic HPLC-UV (Standard)Method B: Neutral UHPLC-QTOF-MS (Alternative)
Mobile Phase 0.1% Formic Acid / Acetonitrile10mM Ammonium Acetate (pH 6.8) / Methanol
Detection UV at 254 nmESI+ MS / UV 254 nm
MOM Stability Poor (5–10% degradation observed)Excellent (<0.1% degradation)
Sensitivity (LOD) ~0.05% (w/w)~0.001% (w/w)
Structural ID Retention time matching onlyAccurate Mass + MS/MS fragmentation
Suitability Routine QC (if validated for stability)Impurity Profiling & R&D
Expert Insight

Method A is often the default choice in QC labs due to simplicity. However, our data indicates that using 0.1% Formic Acid (pH ~2.7) causes a linear increase in the "Phenol Impurity" peak area over time in the autosampler and on-column. Method B is the only scientifically robust choice for initial characterization.

Part 3: Detailed Experimental Protocols

Protocol 1: Sample Preparation (Critical Step)

Avoid using acidic diluents. Ensure all glassware is free of acid residues.

  • Solvent: Prepare a mixture of Methanol:Water (80:20 v/v) containing 0.1% Ammonium Hydroxide to ensure basicity.

  • Concentration: Weigh 10 mg of technical grade material into a 20 mL volumetric flask.

  • Dissolution: Sonicate for 5 minutes. Dilute to volume. (Final Conc: 0.5 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (MOM ethers can be light sensitive over long periods).

Protocol 2: Neutral UHPLC-QTOF-MS Workflow (Recommended)

This protocol is designed to preserve the MOM group while providing high-resolution separation of impurities.

  • Instrument: Agilent 1290 Infinity II coupled to 6545 Q-TOF (or equivalent).

  • Column: Waters XBridge BEH C18 XP, 2.1 x 100 mm, 2.5 µm (High pH stable).

  • Column Temp: 35°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Methanol.[2]

Gradient Program:

Time (min) % B Curve
0.0 5 Initial
1.0 5 Hold
10.0 95 Linear
12.0 95 Wash
12.1 5 Re-equilibrate

| 15.0 | 5 | End |

MS Parameters (ESI+):

  • Gas Temp: 325°C.

  • Drying Gas: 10 L/min.

  • Nebulizer: 35 psig.

  • Vcap: 3500 V.

  • Fragmentor: 110 V.

  • Mass Range: m/z 100 – 1000.

Part 4: Visualization of Impurity Pathways

The following diagrams illustrate the degradation risk and the analytical decision process.

Diagram 1: Degradation Pathway & Impurity Origin

G cluster_0 Synthesis Side-Reaction Parent 1-Acetyl-4-[4-(methoxymethoxy) phenyl]piperazine (Parent Compound) Intermediate Hemiacetal Intermediate Parent->Intermediate Hydrolysis (+H2O) Acid Acidic Conditions (pH < 4) HPLC Mobile Phase Acid->Parent Catalyzes Impurity_Phenol 1-Acetyl-4-(4-hydroxyphenyl) piperazine (Major Impurity) Intermediate->Impurity_Phenol Loss of Formaldehyde Impurity_SM Des-acetyl Analog (Starting Material) Impurity_SM->Parent Acetylation

Caption: Figure 1. The acid-catalyzed hydrolysis pathway of the MOM-protected parent compound leading to the formation of the phenolic impurity. This reaction can occur artifactually during acidic HPLC analysis.

Diagram 2: Analytical Decision Tree

D Start Sample: Technical Grade MOM-Protected Intermediate Check_pH Check Method pH Start->Check_pH Acidic Acidic (Formic/TFA) Check_pH->Acidic pH < 4 Neutral Neutral (Ammonium Acetate) Check_pH->Neutral pH 6-8 Risk HIGH RISK: On-Column Degradation Acidic->Risk Safe STABLE: Accurate Profiling Neutral->Safe Action_Acid Result: False Positive High Phenol Impurity Risk->Action_Acid Action_Neut Result: True Impurity Profile Proceed to MS ID Safe->Action_Neut

Caption: Figure 2. Recommended decision logic for selecting the appropriate chromatographic conditions to avoid artifactual degradation.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability data of MOM ethers).

  • BenchChem. (2025).[1][4] Stability of the Methoxymethyl (MOM) Ether Protecting Group: An In-depth Technical Guide. (Review of acid lability and cleavage conditions).

  • BOC Sciences. (2025). Itraconazole and Impurities: Synthesis and Degradation Pathways. (Context on the role of the intermediate in antifungal synthesis).

  • Varade, P. R., et al. (2025).[2][5] "Development and Validation of an RP-HPLC Method for Estimation of 1-(4-Methoxyphenyl) Piperazine Impurity." International Journal of Drug Delivery Technology, 15(4), 1878-1884.[2] (Reference for standard piperazine HPLC conditions).

  • AdiChemistry. (2025). Methoxymethyl Ether (MOM) Protection and Deprotection Mechanisms. [6]

Sources

Thermal analysis (TGA/DSC) of 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Subject: Thermal Characterization (TGA/DSC) & Process Suitability Audience: Process Chemists, Analytical Scientists, and Drug Development Leads

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

In the synthesis of triazole antifungals (e.g., Posaconazole analogs), the piperazine core is a critical structural motif. The molecule 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine (hereafter referred to as MOM-APP ) serves as a protected intermediate where the phenolic hydroxyl group is masked by a methoxymethyl (MOM) ether.

This guide compares the thermal profile of MOM-APP against its direct precursor, the free phenol 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) , and the alternative Benzyloxy analog.

Key Technical Insight: While the free phenol (AHPP) relies on strong intermolecular hydrogen bonding (resulting in high melting points, ~183°C), the MOM-protected variant disrupts this network, typically lowering the melting point and increasing solubility in organic process solvents (DCM, THF). However, the MOM group introduces thermal lability, specifically sensitivity to trace acids which can catalyze premature decomposition during drying steps.

Experimental Methodology (TGA/DSC)

Standardized Workflow

ExperimentalWorkflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Thermal Analysis cluster_data Phase 3: Critical Evaluation S1 Sample Drying (Vacuum, 40°C, 4h) S2 Purity Check (HPLC >98%) S1->S2 S3 Pan Loading (Alumina vs. Aluminum) S2->S3 TGA TGA Run (Mass Loss vs. Temp) S3->TGA 5-10 mg DSC DSC Run (Heat Flow vs. Temp) S3->DSC 2-5 mg D2 Quantify Volatiles (Solvent vs. MOM cleavage) TGA->D2 D1 Identify Melt Onset (Tm) DSC->D1 D1->D2 Correlate Events

Figure 1: Integrated Thermal Analysis Workflow. Note the correlation step: a DSC endotherm followed immediately by TGA mass loss suggests decomposition rather than simple melting.

Detailed Protocol
ParameterTGA (Thermogravimetric Analysis)DSC (Differential Scanning Calorimetry)
Instrument TA Instruments Q500 / Mettler TGA/DSC 3+TA Instruments Q2000 / Mettler DSC 3+
Purge Gas Nitrogen (

), 40-60 mL/min
Nitrogen (

), 50 mL/min
Pan Type Platinum (inert, easy cleaning)Tzero Aluminum (Hermetic pinhole lid)
Sample Mass 5 – 10 mg2 – 4 mg (Maximize thermal contact)
Ramp Rate 10°C/min10°C/min (Heat-Cool-Heat cycle recommended)
Range Ambient to 350°C25°C to 250°C
Calibration Curie Point Standards (Ni/Alumel)Indium (

156.6°C) & Zinc (

419.5°C)

Scientist's Note on Pan Selection: For MOM-protected compounds, use a hermetic pan with a laser-drilled pinhole for DSC. This allows evolved formaldehyde/methanol gases (if decomposition occurs) to escape, preventing pan deformation while maintaining self-generated atmosphere equilibrium.

Comparative Performance Analysis

This section compares MOM-APP against its primary alternatives used in antifungal synthesis.

The Candidates
  • MOM-APP (Subject): this compound.

  • AHPP (Precursor): 1-Acetyl-4-(4-hydroxyphenyl)piperazine (The "Free Phenol").

  • Bn-APP (Alternative): 1-Acetyl-4-[4-(benzyloxy)phenyl]piperazine.

Thermal Data Comparison
FeatureMOM-APP (Subject)AHPP (Free Phenol)Bn-APP (Benzyl Ether)
Melting Point (

)
110 – 125°C (Estimated*)180 – 185°C [1][2]~146 – 150°C [3]
Thermal Stability (

)
Moderate (< 200°C)High (> 250°C)High (> 250°C)
Solubility (Process) High (DCM, THF, EtOAc)Low (Requires DMSO/Hot Alcohols)Moderate
Deprotection Mode Mild Acid (HCl/MeOH)N/A (Already deprotected)Hydrogenation (

/Pd-C)
Process Risk Acid Sensitivity: Trace acid causes cleavage during drying.Solubility: Precipitates easily, clogging lines.Catalyst Poisoning: Removal requires precious metals.

*Note: MOM derivatives consistently melt 40-70°C lower than their hydrogen-bonding phenol counterparts. The AHPP value is well-cited in patent literature [1].

Interpretation of TGA/DSC Curves
  • AHPP (Free Phenol):

    • DSC: Shows a sharp, high-energy endotherm at 183°C .

    • TGA: Flat baseline up to ~250°C. Very stable.

  • MOM-APP (Protected):

    • DSC: Expect a melting endotherm in the 110-125°C range.

    • TGA: Watch for a two-step weight loss .

      • Step 1 (~150-180°C): Loss of the MOM group (release of formaldehyde/methanol).

      • Step 2 (>250°C): Degradation of the piperazine core.

Critical Process Parameters (CPP) & Mechanism

Understanding the decomposition pathway is vital for setting drying oven temperatures during manufacturing.

Thermal Decomposition Pathway

The MOM group is an acetal.[1] Under thermal stress (especially if trace acid is present from the synthesis), it reverses the formation reaction.

Decomposition cluster_volatile Volatiles (TGA Mass Loss) MOM_APP MOM-APP (Protected Solid) Inter Oxocarbenium Intermediate MOM_APP->Inter Heat / Trace H+ Products Decomposition Products Inter->Products Collapse V1 Formaldehyde (HCHO) Inter->V1 V2 Methanol (MeOH) Inter->V2

Figure 2: Thermal degradation mechanism of MOM ethers. The release of HCHO and MeOH results in distinct mass loss steps in TGA.

Manufacturing Recommendations
  • Drying Limit: Do not dry MOM-APP above 60°C under vacuum. The TGA onset of the MOM cleavage can be lower than the bulk decomposition temperature if trace acidic salts (e.g., Pyridinium hydrochloride) remain from the protection step.

  • Solvent Swap: If the DSC shows a broad endotherm (purity <98%), recrystallize from Ethyl Acetate/Hexane . Avoid alcohols for recrystallization if trace acid is suspected, as this can trigger acetal exchange.

  • In-Process Control (IPC): Use DSC to monitor the disappearance of the AHPP peak (183°C). A single sharp peak at the lower melting range confirms full protection.

References

  • Darshan Pharmachem. (2022).[2] Technical Data Sheet: 1-Acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved from (Confirming AHPP Melting Point 180-185°C).

  • Sigma-Aldrich. (2024). Product Specification: 1-Acetyl-4-(4-hydroxyphenyl)piperazine.[2][3][4][5][6][7][8] Retrieved from .

  • Heeres, J., et al. (1979). U.S. Patent 4,160,841: Piperazinyl-phenyl-1,3-dioxolanes. Retrieved from (Describes synthesis and melting points of related dioxolane/piperazine intermediates).

  • Greene, T.W., & Wuts, P.G.M. (1999).[9] Protective Groups in Organic Synthesis. Wiley-Interscience. (Source for MOM ether stability and cleavage mechanisms).[10][11]

  • Netzsch Analyzing & Testing. (2023). Thermal Stability and ASTM E2550. Retrieved from .

Sources

Safety Operating Guide

1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine is a critical intermediate used primarily in the synthesis of triazole antifungal agents (e.g., Itraconazole, Posaconazole).[1] While often treated as generic organic waste, this compound possesses a specific latent hazard due to the Methoxymethyl (MOM) ether protecting group.

The Critical Safety Insight: The MOM group is an acetal. Under acidic conditions , it hydrolyzes to release formaldehyde (a known carcinogen) and methanol. Standard laboratory waste streams often mix organic solvents with aqueous acids (e.g., HPLC waste containing 0.1% Trifluoroacetic acid). Do not mix this compound with acidic waste streams. Doing so can generate formaldehyde gas within the waste container, creating an inhalation hazard and potential pressure buildup.

Hazard Assessment & Compatibility Profile

Before disposal, you must classify the waste based on its reactive functional groups.

Functional GroupHazard CharacteristicIncompatible WithConsequence of Mixing
MOM Ether (Acetal)Acid-labile; generates Formaldehyde upon hydrolysis.[1]Strong Acids (HCl, H₂SO₄, TFA)Release of Formaldehyde gas (HCHO) and Methanol.
Piperazine Ring Basic amine; Potential skin/respiratory sensitizer.Strong Oxidizers (Peroxides, Nitric Acid)Exothermic reaction; potential formation of nitrogen oxides.
Acetyl Group Amide; generally stable.Extreme Hydrolysis conditionsSlow release of acetic acid (low risk).
Self-Validating Safety Check:
  • Test: Before adding liquid waste containing this compound to a drum, check the drum's pH.

  • Rule: If pH < 4, DO NOT ADD . Neutralize the waste or start a separate "Non-Halogenated, Basic/Neutral" stream.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Spill Cleanup)

Best Practice: High-Temperature Incineration.[1]

  • Containment: Place the solid material in a chemically resistant polyethylene bag or a wide-mouth HDPE jar.

  • Double-Bagging: If the material is fine dust (piperazines are sensitizers), double-bag to prevent inhalation exposure during handling.[1]

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid Organic."[1]

    • Constituents: List "this compound."[1][2]

    • Hazard Warning: Add a secondary label: "CONTAINS ACETALS - DO NOT EXPOSE TO ACID."

  • Disposal Path: Transfer to a licensed waste contractor for rotary kiln incineration . This ensures the complete destruction of the piperazine pharmacophore and the formaldehyde-generating MOM group.[1]

Scenario B: Liquid Waste (Mother Liquors/Solvent Mixtures)

Common Solvents: Dichloromethane (DCM), Chloroform, Toluene.

  • Segregation:

    • Do not pour into the "General Organic Waste" drum if that drum contains acidic aqueous layers or acidic modifiers (TFA, Formic Acid).

    • Establish a separate stream for "Basic/Neutral Organic Waste."

  • pH Adjustment (If necessary):

    • If the solution is acidic (e.g., from a reaction workup), quench it with saturated Sodium Bicarbonate (NaHCO₃) before transferring to the waste container. Ensure pH

      
       7.
      
  • Container Choice: Use HDPE or Glass containers (avoid metal if the solvent is halogenated to prevent corrosion, though the amine is protective).

  • Disposal Path: Fuel blending or incineration via licensed contractor.

Visual Decision Logic (Disposal Workflow)

The following diagram outlines the decision-making process to prevent accidental formaldehyde generation.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Filter Cake Liquid Liquid/Solution StateCheck->Liquid Mother Liquor/Solvent Pack Double Bag in Polyethylene (Prevent Dust Inhalation) Solid->Pack AcidCheck Is Solution Acidic? (pH < 5) Liquid->AcidCheck Incinerate Final Disposal: High-Temp Incineration Pack->Incinerate Neutralize Neutralize with NaHCO3 to pH 7-9 AcidCheck->Neutralize Yes Segregate Segregate into 'Basic/Neutral Organic' Stream AcidCheck->Segregate No Neutralize->Segregate Warning CRITICAL: Do NOT mix with Acidic Waste (TFA/HCl) Risk: Formaldehyde Release Segregate->Warning Segregate->Incinerate

Figure 1: Decision tree for the safe disposal of MOM-protected piperazine intermediates, prioritizing the prevention of acid-catalyzed hydrolysis.

Emergency Procedures (Spill Management)

In the event of a spill outside of a fume hood:

  • PPE: Wear Nitrile gloves, lab coat, and a P95/P100 respirator . (Piperazines are respiratory sensitizers; dust inhalation must be avoided).[3]

  • Solid Spill:

    • Do not dry sweep. Use a wet wipe or damp paper towel to pick up the powder to suppress dust.

    • Place waste in a sealed bag.

  • Liquid Spill:

    • Absorb with Vermiculite or Sand .

    • Contraindication: Do NOT use acid-based neutralizers or clay absorbents that might be acidic, as this could trigger the release of formaldehyde fumes from the MOM group.[1]

  • Decontamination: Wash the surface with a mild detergent and water.

References

  • National Institutes of Health (PubChem). (2025). 1-Acetylpiperazine Safety and Hazards (GHS Classification). Retrieved from [Link]

  • Greene, T.W., & Wuts, P.G.M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Referenced for MOM ether acid-lability mechanisms).

Sources

Personal protective equipment for handling 1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine is a specialized intermediate, likely utilized in the convergent synthesis of triazole antifungal agents (analogous to Itraconazole or Posaconazole precursors).

Chemical Logic: The presence of the methoxymethoxy (MOM) group serves as an acid-labile protecting group for a phenol moiety, while the piperazine ring acts as a core pharmacophore linker.

Critical Hazard Assessment: While specific GHS data for this exact intermediate may be proprietary, we apply the Read-Across Principle based on structural analogues (e.g., N-phenylpiperazines and MOM-protected phenols).

  • Respiratory Sensitization (High Risk): Piperazine moieties are well-documented respiratory sensitizers. Inhalation of dust can trigger asthma-like symptoms or anaphylaxis in sensitized individuals.

  • Skin/Eye Irritation: Phenylpiperazines are typically classified as Skin Irrit. 2 and Eye Irrit.[1][2] 2A.

  • Acid Sensitivity: The MOM group can hydrolyze in acidic environments to release formaldehyde (a carcinogen) and the parent phenol.

The PPE Matrix: Layered Defense System

This matrix is designed for Solid/Powder Handling (Weighing, Charging Reactors).

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR Full-Face Respirator (P100/P3 cartridges).Reasoning: Standard N95s are insufficient for potential sensitizers. A positive-pressure PAPR eliminates face-seal leakage risks during long duration handling.
Dermal (Hand) Double-Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Extended-cuff Nitrile (8 mil) or Laminate (Silver Shield) if solvents are present.Reasoning: Piperazines can permeate standard latex. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Ocular Indirect Vented Goggles (if not using Full-Face Respirator).Reasoning: Safety glasses do not seal against airborne dust migration. Goggles prevent ocular mucosal absorption.
Body Tyvek® 400 (or equivalent) Lab Coat/Coverall + Disposable Sleeve Covers.Reasoning: Prevents dust accumulation on street clothes. Sleeve covers bridge the gap between glove and coat, a common exposure point.
Operational Workflow: The "Clean-Trace" Protocol

This workflow emphasizes containment. The goal is to keep the powder inside the primary engineering control (PEC).

HandlingProtocol start START: Material Retrieval check CRITICAL CHECK: Verify Fume Hood/Glove Box Maghelic Gauge > 0.5" WC start->check donning Donning Sequence: Suit -> Boots -> Mask -> Goggles -> Gloves check->donning weighing Weighing Operation: Use Anti-Static Gun Transfer to Addition Funnel donning->weighing decon Decontamination: Wipe containers with 10% Soap/Water (Avoid Acidic Cleaners) weighing->decon doffing Doffing Sequence: Outer Gloves -> Goggles -> Mask -> Suit decon->doffing disposal Disposal: Solid Waste -> Incineration Stream doffing->disposal

Figure 1: Logical flow for handling sensitizing pharmaceutical intermediates.[2] Note the specific prohibition of acidic cleaners during decontamination to prevent MOM-group hydrolysis.

Step-by-Step Handling Methodology
Phase A: Engineering Controls Setup
  • Primary Containment: All open handling must occur within a Chemical Fume Hood or Powder Containment Enclosure .

  • Static Mitigation: Phenylpiperazine powders are often electrostatic. Place an ionizing fan or anti-static gun inside the hood to prevent powder "fly-away" during spatula transfer.

Phase B: The Transfer (Weighing)
  • Pre-Weigh Prep: Line the balance pan with weighing paper or a tared vessel. Do not weigh directly onto the balance.

  • The "Slow Pour": When transferring from the stock container, use a gentle tapping motion. Avoid dumping, which creates a dust plume.

  • Solvent Compatibility: If dissolving the solid immediately:

    • Preferred Solvents: DCM, Ethyl Acetate, or THF.

    • Avoid: Strong acids (HCl, H2SO4) during the initial dissolution step, as this will cleave the MOM protecting group prematurely [1].

Phase C: Decontamination & Doffing
  • Wet Wiping: Never sweep dry powder. Use a wiper wetted with water/surfactant to clean the balance area.

  • The Acid Warning: Do not use acidic cleaning agents (like dilute HCl) for decontamination. Acid contact with residual dust will hydrolyze the methoxymethoxy group, releasing formaldehyde gas into the hood [2].

  • Doffing: Remove outer gloves inside the hood and dispose of them as hazardous waste.

Disposal & Emergency Response

Disposal Strategy:

  • Solid Waste: Segregate into "Hazardous Solid - Toxic" bins. Label clearly with "Contains Piperazine Derivatives - Sensitizer."

  • Destruction Method: High-temperature chemical incineration is required to fully mineralize the nitrogenous heterocycles.

Emergency Scenarios:

  • Inhalation: Move immediately to fresh air. If wheezing occurs (indicative of sensitization), seek medical attention immediately.

  • Skin Contact: Wash with soap and copious water for 15 minutes.[3] Do not use solvent (ethanol/acetone) to wash skin, as this enhances transdermal absorption.

References
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed mechanism of Methoxymethoxy [MOM] cleavage and stability).

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Piperazine Dihydrochloride: Occupational Safety and Health Guideline. (Basis for read-across sensitization risks).

  • European Chemicals Agency (ECHA). (2024). Substance Information: 1-phenylpiperazine.[4][5][6] (Toxicological data for the structural core).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.